Cyclo(L-Phe-trans-4-OH-L-Pro)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,7R,8aS)-3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18)/t10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQJYHACQOBZLF-WOPDTQHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C2=O)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Cyclo(L-Phe-trans-4-hydroxy-L-Pro) from Marine Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isolation, characterization, and biological activities of cyclo(L-Phe-trans-4-hydroxy-L-Pro), a cyclic dipeptide with significant therapeutic potential, from marine fungal sources. This document details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes key processes through signaling pathway and workflow diagrams.
Introduction
Cyclo(L-Phe-trans-4-hydroxy-L-Pro), a member of the diketopiperazine class of natural products, has garnered considerable attention in the scientific community due to its diverse biological activities.[1][2] This cyclic dipeptide, biosynthesized from L-phenylalanine and trans-4-hydroxy-L-proline, has been isolated from various marine-derived fungi, particularly those belonging to the Aspergillus and Penicillium genera.[3][4] Its notable pharmacological properties include antifungal, anticancer, and quorum sensing inhibitory effects, making it a promising candidate for further drug development.[1][5] This guide will provide a detailed roadmap for the successful isolation and characterization of this valuable marine natural product.
Experimental Protocols
The isolation and purification of cyclo(L-Phe-trans-4-hydroxy-L-Pro) from marine fungal cultures is a multi-step process requiring careful execution of fermentation, extraction, and chromatographic techniques.
Fungal Fermentation and Extraction
A representative protocol for the cultivation of a marine-derived fungus, such as Aspergillus sp., and the subsequent extraction of secondary metabolites is outlined below.
Materials:
-
Marine fungal strain (e.g., Aspergillus sp.)
-
Potato Dextrose Broth (PDB) medium prepared with sterile seawater
-
Erlenmeyer flasks
-
Shaking incubator
-
Ethyl acetate (EtOAc)
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Inoculation: Inoculate a pure culture of the marine fungus into a seed culture flask containing PDB medium. Incubate at 28°C for 3-4 days with shaking at 150 rpm.
-
Large-Scale Fermentation: Transfer the seed culture to larger Erlenmeyer flasks containing PDB medium. Incubate for 14-21 days at 28°C with shaking at 150 rpm.
-
Extraction: After the fermentation period, separate the mycelia from the culture broth by filtration.
-
Broth Extraction: Partition the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Mycelial Extraction: Macerate the mycelia with methanol and extract three times. Combine the methanol extracts and evaporate to dryness. Partition the residue between ethyl acetate and water. Combine the ethyl acetate layers.
-
-
Concentration: Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Drying: Dry the crude extract completely using a freeze dryer to remove any residual water.
Chromatographic Purification
The purification of cyclo(L-Phe-trans-4-hydroxy-L-Pro) from the crude extract is typically achieved through a series of chromatographic steps.
Materials:
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., n-hexane, chloroform, methanol, dichloromethane, ethyl acetate)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
HPLC grade solvents (e.g., acetonitrile, water)
Procedure:
-
Silica Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a stepwise gradient of increasing polarity, for example, starting with n-hexane-chloroform and gradually increasing the proportion of methanol in chloroform.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the fractions containing the compound of interest and subject them to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. This step helps to remove pigments and other impurities.
-
-
Preparative HPLC:
-
Perform final purification using a preparative HPLC system equipped with a C18 column.
-
Elute with a suitable isocratic or gradient solvent system of acetonitrile and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to cyclo(L-Phe-trans-4-hydroxy-L-Pro).
-
Evaporate the solvent to obtain the pure compound.
-
Data Presentation
The following tables summarize the key quantitative data for the characterization of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
| High-Resolution MS | [M+H]⁺ m/z 261.1234 (calculated for C₁₄H₁₇N₂O₃⁺, 261.1239) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃) [3][6]
| Position | ¹H NMR δ (ppm), J (Hz) | ¹³C NMR δ (ppm) |
| Phenylalanine | ||
| α-H | 4.25 (t, 4.0) | 55.8 |
| β-H | 3.20 (dd, 14.0, 4.0) | 38.5 |
| 2.95 (dd, 14.0, 4.0) | ||
| C-1' | - | 136.2 |
| C-2'/6' | 7.25-7.35 (m) | 129.5 |
| C-3'/5' | 7.25-7.35 (m) | 128.8 |
| C-4' | 7.25-7.35 (m) | 127.2 |
| Proline | ||
| α-H | 4.05 (t, 8.0) | 59.1 |
| β-H | 2.20 (m) | 37.5 |
| 1.95 (m) | ||
| γ-H | 4.50 (m) | 68.2 |
| δ-H | 3.60 (m) | 55.2 |
| 3.50 (m) | ||
| Diketopiperazine | ||
| C=O (Phe) | - | 169.5 |
| C=O (Pro) | - | 166.0 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathways influenced by cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Conclusion
This technical guide provides a comprehensive framework for the isolation, characterization, and understanding of the biological activities of cyclo(L-Phe-trans-4-hydroxy-L-Pro) from marine fungi. The detailed protocols and data presented herein are intended to facilitate further research into this promising natural product. The elucidation of its mechanisms of action, particularly in the context of cancer and infectious diseases, opens new avenues for the development of novel therapeutic agents. The continued exploration of marine microbial diversity is likely to yield more such valuable compounds, contributing significantly to the field of drug discovery.
References
- 1. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo-(L-phenylalanyl-4R-hydroxy-L-proline) | C14H16N2O3 | CID 10467786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]
- 5. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | Benchchem [benchchem.com]
Unraveling the Molecular Architecture: A Technical Guide to the Biosynthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the biosynthetic pathway of cyclo(L-Phe-trans-4-hydroxy-L-Pro), a naturally occurring cyclodipeptide with noteworthy biological activities, including antifungal properties.[1][2] Found in various microorganisms such as Lactobacillus plantarum, the fungus Phellinus igniarius, and marine bacteria like Streptomyces griseus, this diketopiperazine has garnered interest for its potential therapeutic applications.[1][3] This document provides a comprehensive overview of the enzymatic machinery responsible for its synthesis, detailed experimental protocols for pathway investigation, and a quantitative summary of relevant data.
Core Biosynthetic Pathways: NRPS and CDPS Machinery
The formation of the diketopiperazine core of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is primarily accomplished through two distinct enzymatic pathways: Nonribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs).[2][4] Both pathways utilize the precursor amino acids L-phenylalanine and L-proline. The hydroxylation of the proline residue to trans-4-hydroxy-L-proline is a key step that can occur either before or after the cyclization event, depending on the specific enzymatic system.
Nonribosomal Peptide Synthetase (NRPS) Pathway
NRPSs are large, modular mega-enzymes that function as assembly lines for the synthesis of a wide array of peptides without the use of ribosomes.[4][5][6] A minimal NRPS module for the incorporation of a single amino acid is comprised of three core domains:
-
Adenylation (A) domain: Responsible for the selection and activation of a specific amino acid via ATP hydrolysis to form an aminoacyl-adenylate.[7]
-
Thiolation (T) domain or Peptidyl Carrier Protein (PCP): Covalently tethers the activated amino acid to its phosphopantetheine arm.[8]
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between two successively tethered amino acids.
In the context of cyclo(L-Phe-trans-4-hydroxy-L-Pro) synthesis via an NRPS, a di-modular NRPS would be required. The first module would select and activate L-phenylalanine, while the second would incorporate L-proline. Following peptide bond formation, a terminal Thioesterase (Te) domain would catalyze the cyclization and release of the dipeptide, forming the diketopiperazine ring. The hydroxylation of the proline residue would likely be carried out by a separate proline-4-hydroxylase.[9][10]
Cyclodipeptide Synthase (CDPS) Pathway
CDPSs represent a more recently discovered family of enzymes that specifically synthesize cyclodipeptides.[11][12] Unlike the multi-domain NRPSs, CDPSs are typically smaller, single-domain enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates, directly linking secondary metabolism to the primary metabolic pool of charged tRNAs.[2][13] The catalytic mechanism of CDPSs proceeds through a ping-pong mechanism:[13][14]
-
Binding of the first aa-tRNA: The first aminoacyl-tRNA (e.g., Phe-tRNAPhe) binds to the enzyme.
-
Formation of an aminoacyl-enzyme intermediate: The aminoacyl moiety is transferred from the tRNA to a conserved serine residue on the CDPS, forming a covalent intermediate.
-
Binding of the second aa-tRNA: The second aminoacyl-tRNA (e.g., Pro-tRNAPro) binds to the enzyme.
-
Dipeptide formation: The second aminoacyl group attacks the first, forming a dipeptidyl-enzyme intermediate.
-
Cyclization and release: The dipeptide undergoes an intramolecular cyclization, leading to the formation and release of the cyclodipeptide product.[12]
The hydroxylation of the proline residue in a CDPS-mediated pathway would likely be catalyzed by a proline-4-hydroxylase acting on the L-proline precursor before it is charged to its tRNA.[9][10]
Quantitative Data Summary
Currently, specific quantitative data for the enzymes directly responsible for cyclo(L-Phe-trans-4-hydroxy-L-Pro) biosynthesis are not extensively available in the public domain. However, data from studies on related enzymes and pathways provide valuable context.
| Parameter | Enzyme/System | Value | Organism | Reference |
| Product Titer | Engineered E. coli expressing proline-4-hydroxylase | 15.7 g/L trans-4-hydroxy-L-proline | Escherichia coli | [10] |
| Substrate Specificity | AlbC (CDPS) | Primarily Phe-tRNAPhe and Leu-tRNALeu | Streptomyces noursei | [13] |
| Catalytic Mechanism | CDPSs | Ping-pong with a covalent intermediate | General | [13][14] |
Experimental Protocols
Identification of Biosynthetic Gene Clusters
Objective: To identify the gene cluster responsible for cyclo(L-Phe-trans-4-hydroxy-L-Pro) production in a producing organism.
Methodology:
-
Genome Sequencing: Obtain the whole-genome sequence of the producing microorganism (e.g., Lactobacillus plantarum strain).
-
Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome for putative NRPS and CDPS gene clusters. Look for clusters containing genes encoding A, T, and C domains for NRPSs, or homologs of known CDPSs. The presence of a gene encoding a proline-4-hydroxylase in close proximity to an NRPS or CDPS gene is a strong indicator of the target cluster.
-
Gene Knockout and Heterologous Expression: To confirm the function of the identified gene cluster, perform targeted gene knockouts of the core NRPS or CDPS gene in the native producer. A loss of cyclo(L-Phe-trans-4-hydroxy-L-Pro) production would confirm the cluster's involvement. Subsequently, clone the entire gene cluster into a heterologous host (e.g., E. coli or Streptomyces coelicolor) and verify the production of the target compound using analytical techniques like HPLC-MS.
Characterization of Enzyme Activity
Objective: To functionally characterize the identified NRPS or CDPS enzyme.
Methodology:
-
Gene Cloning and Protein Expression: Clone the gene encoding the putative NRPS or CDPS into an expression vector (e.g., pET series for E. coli) with a suitable tag (e.g., His-tag) for purification. Express the protein in a suitable host and purify it using affinity chromatography.
-
In Vitro Enzyme Assays:
-
For NRPSs: The assay mixture should contain the purified NRPS, ATP, the precursor amino acids (L-phenylalanine and L-proline), and a phosphopantetheinyl transferase for holo-enzyme activation. The reaction products can be analyzed by HPLC-MS.
-
For CDPSs: The assay requires purified CDPS, the respective aminoacyl-tRNAs (Phe-tRNAPhe and Pro-tRNAPro), which can be prepared using purified aminoacyl-tRNA synthetases, tRNAs, and amino acids. The formation of cyclo(L-Phe-L-Pro) can be monitored by HPLC-MS. To study the formation of the hydroxylated product, trans-4-hydroxy-L-proline would be used as a precursor for the synthesis of hydroxyprolyl-tRNAPro.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) for the substrates (amino acids for NRPS, aa-tRNAs for CDPS) by varying the substrate concentration and measuring the initial reaction rates.
Visualizing the Biosynthetic Pathways
To illustrate the logical flow of the two primary biosynthetic routes, the following diagrams are provided.
Caption: Biosynthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro) via the CDPS pathway.
Caption: Biosynthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro) via the NRPS pathway.
References
- 1. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | Benchchem [benchchem.com]
- 5. Frontiers | Cell-free protein synthesis for nonribosomal peptide synthetic biology [frontiersin.org]
- 6. Non-ribosomal peptide synthetases as technological platforms for the synthesis of highly modified peptide bioeffectors--Cyclosporin synthetase as a complex example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes [frontiersin.org]
- 12. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]
- 13. Cyclodipeptide synthases, a family of class-I aminoacyl-tRNA synthetase-like enzymes involved in non-ribosomal peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on cyclo(L-Phe-trans-4-hydroxy-L-Pro)
CAS Number: 118477-06-8 Molecular Formula: C₁₄H₁₆N₂O₃ Molecular Weight: 260.29 g/mol
This technical guide provides a comprehensive overview of the cyclic dipeptide cyclo(L-Phe-trans-4-hydroxy-L-Pro), a natural product with significant biological activities. The information is tailored for researchers, scientists, and drug development professionals, focusing on its physicochemical properties, synthesis, experimental protocols, and proposed mechanisms of action.
Physicochemical and Bioactivity Data
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 260.29 g/mol | PubChem |
| Molecular Formula | C₁₄H₁₆N₂O₃ | PubChem |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 260.11609238 Da | PubChem |
| Monoisotopic Mass | 260.11609238 Da | PubChem |
| Topological Polar Surface Area | 69.6 Ų | PubChem |
| Heavy Atom Count | 19 | PubChem |
| IUPAC Name | (3S,7R,8aS)-3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | PubChem |
| SMILES | C1--INVALID-LINK--CC3=CC=CC=C3">C@HO | PubChem |
Table 2: Summary of Biological Activities
| Activity | Target/Assay | Quantitative Data | Notes | Source |
|---|---|---|---|---|
| Antifungal | Candida albicans | Significantly greater activity than the non-hydroxylated form. | Specific MIC value not reported. The presence of the trans-4-hydroxyl group is critical for enhanced activity. | [1] |
| Aspergillus fumigatus, Penicillium roqueforti | MIC for cyclo(L-Phe-L-Pro) is 20 mg/mL. | Data is for the non-hydroxylated analog. | ||
| Anticancer | HL-60 cells | Not available. | The compound was isolated along with other substances, one of which (phenethyl acetate) was shown to induce apoptosis in HL-60 cells. The direct cytotoxic effect of cyclo(L-Phe-trans-4-hydroxy-L-Pro) was not quantified in the available literature. | [2] |
| Anti-inflammatory | Inhibition of TNF-α in RAW264.7 cells | Not available. | General anti-inflammatory properties are suggested for related compounds, but specific IC₅₀ values for TNF-α inhibition by cyclo(L-Phe-trans-4-hydroxy-L-Pro) are not reported. | [3] |
| Quorum Sensing Modulation | Bacterial quorum sensing systems (e.g., Pseudomonas aeruginosa) | Not available. | The hydroxyl group is suggested to play a role in modulating the anti-quorum sensing activity compared to its non-hydroxylated counterpart. |[4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are methodologies derived from the literature for the synthesis, isolation, and biological evaluation of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Total Synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro)
A detailed, step-by-step protocol for the total synthesis is not fully elaborated in the available literature. However, the general synthetic strategy involves the coupling of protected L-phenylalanine and L-trans-4-hydroxyproline, followed by deprotection and cyclization.[1]
1. Protection of Amino Acids:
-
To ensure specific peptide bond formation, the reactive functional groups (amino, carboxyl, and hydroxyl) of the precursor amino acids must be selectively protected.
-
The hydroxyl group of L-trans-4-hydroxyproline is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.
-
The amino group of L-trans-4-hydroxyproline is protected, for instance, with a Boc (tert-butyloxycarbonyl) group.
-
The carboxyl group of L-phenylalanine is protected, for example, as a methyl or ethyl ester.
2. Peptide Coupling:
-
The protected L-trans-4-hydroxyproline (carboxyl group free) is activated using a coupling reagent (e.g., DCC/HOBt or HATU).
-
The activated hydroxyproline derivative is then coupled with the protected L-phenylalanine ester (amino group free).
3. Deprotection and Cyclization:
-
The protecting group on the amino terminus of the resulting dipeptide is removed (e.g., TFA for Boc group).
-
The linear dipeptide is then induced to cyclize, often by heating in a suitable solvent, to form the diketopiperazine ring.
4. Final Deprotection:
-
The protecting group on the hydroxyl function of the proline residue (e.g., TBDMS) is removed. This is typically achieved under acidic conditions or using a fluoride ion source like tetrabutylammonium fluoride (TBAF).[1]
5. Purification:
-
The final product is purified using chromatographic techniques such as silica gel column chromatography or preparative HPLC.
Isolation from Natural Sources (e.g., Lactobacillus plantarum)
1. Fermentation and Extraction:
-
Lactobacillus plantarum is cultured in a suitable broth medium (e.g., MRS broth).
-
After a sufficient incubation period, the culture is centrifuged to separate the bacterial cells from the supernatant.
-
The cell-free supernatant is collected.
2. Solid-Phase Extraction (SPE):
-
The supernatant is passed through a C18 SPE column to capture the organic metabolites.
-
The column is washed with water to remove salts and polar compounds.
-
The desired compounds are eluted with a higher concentration of organic solvent, such as 95% aqueous acetonitrile.
3. Preparative High-Performance Liquid Chromatography (HPLC):
-
The active fraction from SPE is further purified using a preparative HPLC system equipped with a C18 column.
-
A gradient of water and acetonitrile is typically used as the mobile phase.
-
Fractions are collected and tested for biological activity.
4. Final Purification:
-
Active fractions from HPLC may require further purification, for example, using a porous graphitic carbon column, to yield the pure cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Antifungal Activity Assay (Microtiter Well Spore Germination Assay)
1. Preparation of Fungal Spore Suspension:
-
A pathogenic fungal strain (e.g., Aspergillus fumigatus) is grown on a suitable agar medium until sporulation.
-
Spores are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure a uniform suspension.
-
The spore concentration is adjusted to a defined value (e.g., 10⁴ spores/mL).
2. Assay Setup:
-
The assay is performed in a 96-well microtiter plate.
-
Serial dilutions of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in a suitable broth medium are prepared in the wells.
-
Each well is inoculated with the fungal spore suspension.
-
Positive (no compound) and negative (no spores) controls are included.
3. Incubation and Analysis:
-
The plate is incubated at an appropriate temperature for the fungus (e.g., 35-37°C) for a period sufficient for spore germination and hyphal growth in the control wells (e.g., 24-48 hours).
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Anticancer Activity Assay (Apoptosis in HL-60 Cells)
1. Cell Culture:
-
Human promyelocytic leukemia cells (HL-60) are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
2. Cytotoxicity Assay (MTT Assay):
-
HL-60 cells are seeded in a 96-well plate.
-
The cells are treated with various concentrations of cyclo(L-Phe-trans-4-hydroxy-L-Pro) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT reagent is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.
3. Apoptosis Analysis (Annexin V/Propidium Iodide Staining):
-
HL-60 cells are treated with the compound at a concentration around its IC₅₀ value.
-
After treatment, cells are harvested and washed.
-
The cells are then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Anti-inflammatory Activity Assay (TNF-α Inhibition in RAW 264.7 Cells)
1. Cell Culture:
-
Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
2. Assay Protocol:
-
RAW 264.7 cells are seeded in a 24- or 96-well plate.
-
The cells are pre-treated with various concentrations of cyclo(L-Phe-trans-4-hydroxy-L-Pro) for a short period (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
The cells are incubated for a further period (e.g., 6-24 hours).
3. TNF-α Measurement:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
The percentage of TNF-α inhibition at each compound concentration is calculated relative to the LPS-only treated control.
Mandatory Visualizations
Proposed Biosynthetic Pathway
The biosynthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in microorganisms is believed to be catalyzed by Nonribosomal Peptide Synthetases (NRPSs). The following diagram illustrates a conceptual workflow for this enzymatic synthesis.
Caption: Conceptual workflow of the NRPS-mediated biosynthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Proposed Mechanism of Action: Quorum Sensing Modulation
Cyclic dipeptides are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence. The diagram below illustrates a hypothetical mechanism by which cyclo(L-Phe-trans-4-hydroxy-L-Pro) might antagonize a LuxR-type QS system.
Caption: Competitive inhibition of a bacterial LuxR-type quorum sensing receptor.
Experimental Workflow: Bioactivity Screening
The following diagram outlines a typical workflow for the screening of a natural product like cyclo(L-Phe-trans-4-hydroxy-L-Pro) for various biological activities.
Caption: General experimental workflow for in vitro bioactivity screening.
References
- 1. cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | Benchchem [benchchem.com]
- 2. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. Cyclo-(L-phenylalanyl-4R-hydroxy-L-proline) | C14H16N2O3 | CID 10467786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Profile of cyclo(L-Phe-trans-4-hydroxy-L-Pro): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and biological activities of the cyclic dipeptide, cyclo(L-Phe-trans-4-hydroxy-L-Pro). This natural product, found in various microorganisms, has garnered significant interest for its potential antimicrobial and anticancer properties.[1][2][3][4] This document summarizes the available spectroscopic data, outlines experimental protocols for its characterization, and visualizes its known biological signaling pathways.
Spectroscopic Data
The structural elucidation of cyclo(L-Phe-trans-4-hydroxy-L-Pro) relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Data:
The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. The following table summarizes the reported ¹H NMR chemical shifts for cyclo(L-Phe-trans-4-hydroxy-L-Pro) in deuterated chloroform (CDCl₃).[1]
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |
| Aromatic (5H) | 7.2 | m |
| OH (1H) | 6.3 | s |
| CH (1H) | 5.0 | m |
| CH (1H) | 4.7 | m |
| CH (1H) | 4.4 | m |
| CH (1H) | 4.0 | m |
¹³C NMR Data:
The carbon-13 NMR spectrum provides information about the carbon skeleton. The table below lists the chemical shifts for each carbon atom in cyclo(L-Phe-trans-4-hydroxy-L-Pro) in CDCl₃.[1][4]
| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) |
| C=O | 171.8 |
| C=O | 170.1 |
| C (aromatic) | 136.0 |
| CH (aromatic) | 129.1 |
| CH (aromatic) | 128.5 |
| CH-OH | 69.2 |
| CH | 61.5 |
| CH | 55.6 |
| CH | 53.3 |
| CH₂ | 37.9 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula of a compound.[1] For cyclo(L-Phe-trans-4-hydroxy-L-Pro), the molecular formula has been confirmed as C₁₄H₁₆N₂O₃, with a computed exact mass of 260.11609238 Da.[5][6]
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| Exact Mass | 260.11609238 Da |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this specific molecule are not widely published. However, based on general practices for the analysis of cyclic peptides and natural products, the following methodologies can be outlined.
NMR Spectroscopy
A general protocol for acquiring NMR spectra of a cyclic dipeptide like cyclo(L-Phe-trans-4-hydroxy-L-Pro) would involve dissolving a few milligrams of the purified compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would then be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7][8][9][10]
Mass Spectrometry
For high-resolution mass spectrometry, the purified compound would typically be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI).[11] The data would be acquired on a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass spectrometer to obtain an accurate mass measurement.[5]
Infrared (IR) Spectroscopy
For Fourier-transform infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.[12] The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
To obtain a UV-Vis spectrum, the compound is dissolved in a UV-transparent solvent (e.g., methanol, ethanol, or water) to a known concentration. The absorbance is then measured over a range of wavelengths, typically from 200 to 400 nm, using a spectrophotometer.[13][14][15]
Biological Signaling Pathways
cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been reported to exhibit both anticancer and antimicrobial activities.
Apoptosis Signaling Pathway
Studies have shown that this compound can induce apoptosis in cancer cells.[2][3] The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the intrinsic apoptosis pathway. This is characterized by an increased Bax/Bcl-xL expression ratio, activation of caspase-3, and subsequent cleavage of poly-ADP-ribose polymerase (PARP).[16]
Antimicrobial Mechanism of Action
The antimicrobial activity of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is believed to involve the disruption of microbial cell membrane integrity and interference with cellular processes.[2][3] It has also been implicated in the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence.[11][17] The exact molecular targets and signaling cascade in its antimicrobial action are still under investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. 2.9. FTIR Analysis [bio-protocol.org]
- 3. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | TEA47706 [biosynth.com]
- 4. cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | Benchchem [benchchem.com]
- 5. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclo-(L-phenylalanyl-4R-hydroxy-L-proline) | C14H16N2O3 | CID 10467786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structure of a Cyclic Peptide as an Inhibitor of Mycobacterium tuberculosis Transcription: NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Microcultivation and FTIR spectroscopy-based screening revealed a nutrient-induced co-production of high-value metabolites in oleaginous Mucoromycota fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. Application of UV-vis in natural product research | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Manufacturer ChemFaces [chemfaces.com]
- 17. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Antimicrobial Arsenal: A Technical Guide to the Mechanism of Action of cyclo(L-Phe-trans-4-hydroxy-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a naturally occurring cyclic dipeptide (CDP) with demonstrated antimicrobial, particularly antifungal, properties. As a member of the diketopiperazine class of compounds, its mechanism of action is of significant interest for the development of novel therapeutic agents. This technical guide synthesizes the current understanding of the antimicrobial action of cyclo(L-Phe-trans-4-hydroxy-L-Pro), drawing upon available data for the compound and its close structural analogs. The primary proposed mechanisms involve the disruption of microbial cell membrane integrity and the inhibition of quorum sensing pathways. This document provides a compilation of available quantitative data, detailed experimental protocols for investigating these mechanisms, and visual representations of the key pathways and workflows to facilitate further research and drug development efforts.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a diverse class of natural products synthesized by a variety of organisms, including bacteria, fungi, and plants. These compounds exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a CDP produced by the lactic acid bacterium Lactobacillus plantarum MiLAB 393, which has been identified as possessing broad-spectrum antifungal activity.[1] Understanding the precise molecular mechanisms by which this compound exerts its antimicrobial effects is crucial for its potential development as a therapeutic agent. This guide provides an in-depth overview of the current knowledge regarding the antimicrobial action of cyclo(L-Phe-trans-4-hydroxy-L-Pro), focusing on two key proposed mechanisms: disruption of cell membrane integrity and modulation of quorum sensing.
Antimicrobial Spectrum and Potency
While cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been identified as an antifungal compound, specific Minimum Inhibitory Concentration (MIC) values for this particular molecule are not extensively available in the public domain. However, data for the closely related and co-isolated compound, cyclo(L-Phe-L-Pro), provides valuable insight into the potential potency of this class of molecules.
Table 1: Minimum Inhibitory Concentrations (MICs) of cyclo(L-Phe-L-Pro)
| Microorganism | MIC (mg/mL) | Reference |
| Aspergillus fumigatus | 20 | [1] |
| Penicillium roqueforti | 20 | [1] |
Proposed Mechanisms of Antimicrobial Action
Based on studies of cyclo(L-Phe-trans-4-hydroxy-L-Pro) and related cyclic dipeptides, two primary mechanisms of antimicrobial action have been proposed.
Disruption of Microbial Cell Membrane Integrity
One of the principal proposed mechanisms of action for cyclo(L-Phe-trans-4-hydroxy-L-Pro) is the disruption of the microbial cell membrane.[2] This leads to a loss of cellular homeostasis and ultimately, cell death. The amphipathic nature of many cyclic dipeptides allows them to interact with and insert into the lipid bilayer of microbial membranes, leading to pore formation, increased permeability, and dissipation of the membrane potential.
Proposed mechanism of cell membrane disruption by cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Inhibition of Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. Many pathogenic bacteria rely on QS to regulate virulence factors, biofilm formation, and antibiotic resistance. Cyclic dipeptides have been shown to interfere with QS signaling. For the related compound, cyclo(L-Phe-L-Pro), studies have demonstrated its ability to inhibit biofilm formation in Staphylococcus aureus by downregulating the expression of genes involved in the accessory gene regulator (agr) QS system.[3] It is hypothesized that cyclo(L-Phe-trans-4-hydroxy-L-Pro) may act in a similar manner, disrupting bacterial communication and thereby reducing their pathogenic potential.
References
A Comprehensive Technical Review of the Secondary Metabolite Cyclo(L-Phe-trans-4-hydroxy-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Phe-trans-4-hydroxy-L-Pro), a naturally occurring cyclic dipeptide, has emerged as a significant secondary metabolite with a diverse range of biological activities. This technical guide provides an in-depth analysis of its core functions, including its antifungal, anticancer, and quorum sensing inhibitory properties. The document synthesizes available quantitative data, details experimental methodologies for key assays, and presents visual representations of associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, which are prevalent secondary metabolites in a variety of organisms, including bacteria, fungi, and marine invertebrates. These compounds are known for their rigid bicyclic structure, which imparts significant biological stability and activity. The presence of a hydroxyl group on the proline residue in cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a key structural feature that influences its biological functions. This guide will explore the current scientific understanding of this metabolite's primary bioactivities.
Antifungal Activity
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has demonstrated notable antifungal properties against a range of fungal pathogens. Its mechanism of action is believed to involve the disruption of fungal cell membrane integrity and interference with essential cellular processes.
Quantitative Antifungal Data
The following table summarizes the available quantitative data on the antifungal activity of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
| Fungal Species | Assay Type | Metric | Value | Reference |
| Aspergillus fumigatus | Microtiter well spore germination bioassay | MIC | 20 mg/ml | [1] |
| Penicillium roqueforti | Microtiter well spore germination bioassay | MIC | >20 mg/ml | [1] |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Antifungal Susceptibility Testing (Microtiter Well Spore Germination Bioassay)
This protocol is a representative method for determining the minimum inhibitory concentration (MIC) of cyclo(L-Phe-trans-4-hydroxy-L-Pro) against filamentous fungi.
-
Fungal Spore Suspension Preparation:
-
Fungal spores are harvested from a mature culture on a suitable agar medium (e.g., Potato Dextrose Agar) by flooding the plate with sterile 0.85% saline containing 0.01% Tween 80.
-
The surface is gently scraped to release the spores.
-
The resulting suspension is filtered through sterile glass wool to remove mycelial fragments.
-
The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 105 spores/mL) in a suitable broth medium (e.g., RPMI-1640).
-
-
Microtiter Plate Preparation:
-
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial twofold dilutions of the compound are prepared in the broth medium in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
A positive control (broth with fungal spores, no compound) and a negative control (broth only) are included.
-
-
Inoculation and Incubation:
-
100 µL of the standardized fungal spore suspension is added to each well (except the negative control).
-
The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
-
Antifungal Mechanism of Action Workflow
Caption: Workflow of the proposed antifungal action of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Anticancer Activity
Preliminary studies have suggested that cyclo(L-Phe-trans-4-hydroxy-L-Pro) possesses cytotoxic activity against certain cancer cell lines. The proposed mechanism involves the induction of apoptosis.
Quantitative Anticancer Data
Currently, specific IC50 values for the cytotoxicity of cyclo(L-Phe-trans-4-hydroxy-L-Pro) against the human promyelocytic leukemia cell line (HL-60) are not available in the peer-reviewed literature. One study initiated an investigation but ultimately focused on a different co-isolated compound[2]. Further research is required to quantify the anticancer efficacy of this specific metabolite.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture and Seeding:
-
HL-60 cells are cultured in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into a 96-well plate at a density of approximately 1 x 105 cells/well and incubated for 24 hours to allow for attachment and recovery.
-
-
Compound Treatment:
-
A stock solution of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in the culture medium.
-
The old medium is removed from the wells, and 100 µL of the medium containing different concentrations of the compound is added.
-
A control group (cells treated with medium and the solvent at the same concentration as the highest compound concentration) is included.
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
-
Apoptosis Induction Signaling Pathway
While the specific pathway for cyclo(L-Phe-trans-4-hydroxy-L-Pro) is yet to be fully elucidated, a general representation of a potential apoptosis induction pathway is provided below.
Caption: A potential signaling pathway for apoptosis induction by cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Quorum Sensing Inhibition
Cyclic dipeptides are known to modulate bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. While much of the research has focused on its non-hydroxylated counterpart, cyclo(L-Phe-L-Pro), the hydroxyl group in cyclo(L-Phe-trans-4-hydroxy-L-Pro) is expected to influence its interaction with QS receptors.
Quantitative Quorum Sensing Inhibition Data
Specific quantitative data on the inhibition of quorum sensing by cyclo(L-Phe-trans-4-hydroxy-L-Pro) is an active area of research. Comparative studies with similar cyclic dipeptides suggest that the presence and position of the hydroxyl group can significantly impact the anti-QS activity. For instance, in a study on cyclo(Pro-Tyr)-like peptides, the presence of a hydroxyl group influenced the inhibitory effect on virulence factors in Pseudomonas aeruginosa[1].
Experimental Protocol: Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)
This bioassay is a common method for screening compounds for anti-QS activity.
-
Bacterial Culture:
-
A reporter strain, such as Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to N-acyl-homoserine lactone (AHL) signaling molecules, is used.
-
The bacteria are grown overnight in a suitable broth medium (e.g., Luria-Bertani broth).
-
-
Assay Plate Preparation:
-
A 96-well microtiter plate is prepared with different concentrations of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in the broth medium.
-
A control group (broth with bacteria and the AHL, but no compound) is included.
-
-
Inoculation and Incubation:
-
The overnight culture of C. violaceum is diluted to a specific OD600 (e.g., 0.1).
-
The diluted culture is added to each well.
-
A specific AHL (e.g., N-hexanoyl-L-homoserine lactone) is added to each well to induce violacein production.
-
The plate is incubated at 30°C for 24-48 hours.
-
-
Quantification of Violacein Inhibition:
-
After incubation, the violacein is extracted from the bacterial cells by adding a solvent like DMSO or ethanol and centrifuging to pellet the cells.
-
The absorbance of the supernatant containing the violacein is measured at a wavelength of 585 nm.
-
The percentage of violacein inhibition is calculated relative to the control group.
-
Quorum Sensing Inhibition Logical Relationship
Caption: Logical diagram of quorum sensing inhibition by cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Conclusion and Future Directions
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a promising secondary metabolite with multifaceted biological activities. Its antifungal, potential anticancer, and quorum sensing inhibitory properties make it a compelling candidate for further investigation in drug discovery and development. Future research should focus on:
-
Elucidating Detailed Mechanisms of Action: Unraveling the precise molecular targets and signaling pathways involved in its antifungal and anticancer effects.
-
Comprehensive Quantitative Analysis: Generating robust quantitative data, such as IC50 and MIC values, against a wider range of fungal pathogens and cancer cell lines.
-
Specific Investigation of Quorum Sensing Inhibition: Delineating its specific effects on the quorum sensing systems of various pathogenic bacteria and quantifying its impact on virulence factor production and biofilm formation.
-
In Vivo Efficacy and Safety Studies: Progressing to animal models to evaluate its therapeutic potential and toxicological profile.
This technical guide serves as a foundational resource to stimulate and guide further exploration into the therapeutic applications of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
References
An Exploratory Technical Guide on the Bioactivity of Cyclo(L-Phe-trans-4-hydroxy-L-Pro)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Phe-trans-4-hydroxy-L-Pro), a naturally occurring cyclic dipeptide, has emerged as a molecule of significant interest within the scientific community. Exhibiting a diverse range of biological activities, this compound holds potential for therapeutic applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of cyclo(L-Phe-trans-4-hydroxy-L-Pro)'s bioactivity, consolidating available data on its anticancer, antimicrobial, and anti-inflammatory properties. This document details putative mechanisms of action, summarizes key experimental findings, and presents detailed (where available) experimental protocols to facilitate further research and development.
Introduction
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a secondary metabolite produced by various microorganisms, including bacteria and fungi.[1] Its rigid cyclic structure, conferred by the diketopiperazine ring, is believed to be a key determinant of its biological functions. The presence of a hydroxyl group on the proline residue is a critical structural feature that significantly influences its bioactivity, particularly its antifungal and quorum sensing modulatory effects.[2] This guide aims to provide an in-depth exploration of the multifaceted bioactivities of this promising natural product.
Anticancer Activity
One study on related cyclic dipeptides isolated from Streptomyces griseus identified phenethyl acetate (PA) as having the highest anticancer activity among the isolated compounds, which also included cyclo(L-Phe-trans-4-hydroxy-L-Pro).[3] The study on PA revealed that it induced apoptosis in HL-60 cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the Bcl signaling pathway.[3] This suggests a potential mechanism that could be explored for cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Putative Signaling Pathway for Anticancer Activity
Based on studies of related compounds, a proposed mechanism for the anticancer activity of cyclo(L-Phe-trans-4-hydroxy-L-Pro) may involve the induction of apoptosis via intrinsic pathways. The generation of reactive oxygen species (ROS) could play a central role in initiating this cascade.
Caption: Proposed apoptotic signaling pathway initiated by cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Experimental Protocol: Cytotoxicity Assay (General)
While a specific protocol for cyclo(L-Phe-trans-4-hydroxy-L-Pro) is not detailed in the available literature, a general protocol for assessing the cytotoxicity of a compound against a cancer cell line, such as HL-60, is provided below.
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial and Anti-Quorum Sensing Activity
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has demonstrated notable antimicrobial properties, particularly against fungi.[2] The hydroxyl group on the proline ring is crucial for its enhanced antifungal activity compared to its non-hydroxylated counterpart.[2] The proposed mechanism of its antimicrobial action involves the disruption of the microbial cell membrane integrity and interference with cellular processes.[1]
Beyond direct antimicrobial effects, this cyclic dipeptide has been shown to modulate quorum sensing (QS) in bacteria.[2] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, often regulating virulence factor production and biofilm formation. The trans-4-hydroxyl group is pivotal for this activity, likely through hydrogen bond formation with components of the QS signaling pathway.[2]
Quantitative Data on Antimicrobial Activity
Specific Minimum Inhibitory Concentration (MIC) values for cyclo(L-Phe-trans-4-hydroxy-L-Pro) against a broad range of microbial pathogens are not well-documented in publicly accessible literature. Further targeted studies are required to quantify its antimicrobial potency.
Quorum Sensing Inhibition Workflow
The following diagram illustrates a general workflow for assessing the quorum sensing inhibition potential of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Caption: General experimental workflow for quorum sensing inhibition assay.
Anti-inflammatory Activity
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS).[2]
Quantitative Data on Anti-inflammatory Activity
While the inhibitory effect on TNF-α production is reported, specific IC50 values or percentage inhibition at given concentrations for cyclo(L-Phe-trans-4-hydroxy-L-Pro) are not consistently available across the literature.
Experimental Protocol: Inhibition of TNF-α Production in Macrophages
The following is a representative protocol for evaluating the anti-inflammatory effect of a compound by measuring TNF-α production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
Objective: To determine the ability of a test compound to inhibit the production of TNF-α in macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
24-well cell culture plates
-
ELISA kit for mouse TNF-α
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-only control.
Signaling Pathway for TNF-α Inhibition
The inhibition of TNF-α production likely involves the modulation of intracellular signaling cascades activated by LPS, such as the NF-κB pathway. The exact molecular targets of cyclo(L-Phe-trans-4-hydroxy-L-Pro) within this pathway require further elucidation.
Caption: Simplified overview of the LPS-induced TNF-α production pathway and the putative inhibitory point of action for cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Conclusion and Future Directions
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a compelling natural product with a spectrum of bioactivities that warrant further in-depth investigation. The current body of research provides a strong foundation for its potential as a lead compound in the development of new anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on:
-
Quantitative Bioactivity Profiling: Systematic screening of cyclo(L-Phe-trans-4-hydroxy-L-Pro) against diverse cancer cell lines, microbial strains, and in various inflammatory models to establish robust quantitative data (IC50, MIC, etc.).
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound to understand its therapeutic effects at a deeper level.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs to identify key structural determinants for each bioactivity and to optimize potency and selectivity.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the therapeutic efficacy, pharmacokinetic properties, and safety profile of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
The continued exploration of this fascinating cyclic dipeptide holds significant promise for the discovery of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Antifungal Assay of cyclo(L-Phe-trans-4-hydroxy-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a cyclic dipeptide identified as a natural antifungal agent produced by microorganisms such as Lactobacillus plantarum[1][2]. This document provides detailed protocols for evaluating the antifungal activity of cyclo(L-Phe-trans-4-hydroxy-L-Pro), including methodologies for determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). Additionally, it summarizes available quantitative data and discusses the proposed mechanism of action.
Quantitative Antifungal Activity
While specific quantitative data for cyclo(L-Phe-trans-4-hydroxy-L-Pro) is limited in publicly available literature, studies on the closely related compound, cyclo(L-Phe-L-Pro), provide valuable insights. The hydroxylated form, cyclo(L-Phe-trans-4-hydroxy-L-Pro), is suggested to exhibit enhanced antifungal activity, particularly against pathogens like Candida albicans, potentially due to improved interaction with fungal cellular targets through hydrogen bonding[3].
Table 1: Antifungal Activity of a Structurally Related Cyclic Dipeptide
| Fungal Strain | Compound | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | cyclo(L-Phe-L-Pro) | 20000 | [1][2] |
| Penicillium roqueforti | cyclo(L-Phe-L-Pro) | >20000 | [1] |
Note: The data presented is for the non-hydroxylated analog, cyclo(L-Phe-L-Pro). Further studies are required to establish the precise MIC and MFC values for cyclo(L-Phe-trans-4-hydroxy-L-Pro) against a broader range of fungal pathogens.
Experimental Protocols
Standardized methods for antifungal susceptibility testing, such as those developed by the Clinical and Laboratory Standards Institute (CLSI), are recommended for evaluating cyclo(L-Phe-trans-4-hydroxy-L-Pro). The following are detailed protocols for the broth microdilution and agar well diffusion methods.
Protocol 1: Broth Microdilution Assay for MIC and MFC Determination
This method is used to determine the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in fungal death (MFC).
Materials:
-
cyclo(L-Phe-trans-4-hydroxy-L-Pro)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strain on an appropriate agar medium and incubate to obtain a fresh, pure culture.
-
For yeasts (Candida spp.), suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For molds (Aspergillus spp.), cover the surface of a mature culture with sterile saline and gently scrape the surface with a sterile loop to dislodge the conidia. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the antifungal dilutions.
-
Include a growth control well (inoculum without the compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C. The incubation period is typically 24-48 hours for yeasts and 48-72 hours for molds.
-
-
MIC Determination:
-
The MIC is the lowest concentration of cyclo(L-Phe-trans-4-hydroxy-L-Pro) that causes complete inhibition of visible growth as observed visually or with a spectrophotometer.
-
-
MFC Determination:
-
Following MIC determination, subculture 10-20 µL from each well that shows no visible growth onto SDA plates.
-
Incubate the plates at 35°C for a duration sufficient for fungal growth (typically 24-72 hours).
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.
-
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
Materials:
-
cyclo(L-Phe-trans-4-hydroxy-L-Pro)
-
Fungal strains
-
Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates
-
Sterile cork borer or pipette tip
-
Sterile saline (0.85%)
Procedure:
-
Preparation of Fungal Inoculum:
-
Prepare a fungal suspension as described in the broth microdilution protocol and adjust to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly streak the fungal inoculum over the entire surface of the agar plate to create a lawn of growth.
-
-
Preparation of Wells and Application of Compound:
-
Use a sterile cork borer to create wells of a defined diameter (e.g., 6-8 mm) in the agar.
-
Prepare different concentrations of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in a suitable solvent.
-
Add a fixed volume (e.g., 50-100 µL) of each concentration of the compound solution into separate wells.
-
Include a solvent control well.
-
-
Incubation and Measurement:
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). A larger zone of inhibition indicates greater antifungal activity.
-
Proposed Mechanism of Action
The primary antifungal mechanism of many cyclic peptides is the disruption of the fungal cell membrane integrity[4]. The amphipathic nature of these molecules allows them to interact with and insert into the lipid bilayer of the fungal cell membrane, leading to pore formation, increased membrane permeability, and leakage of essential intracellular components, ultimately resulting in cell death.
The presence of the hydroxyl group in cyclo(L-Phe-trans-4-hydroxy-L-Pro) is believed to enhance its interaction with the fungal cell wall and membrane, possibly through the formation of hydrogen bonds with cell surface components[3]. This enhanced interaction could lead to more efficient membrane disruption.
Damage to the fungal cell wall triggers a compensatory response known as the Cell Wall Integrity (CWI) signaling pathway. This pathway, primarily mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade, attempts to repair the cell wall damage. However, severe and sustained damage caused by potent antifungal agents can overwhelm this repair mechanism, leading to cell lysis.
Visualizations
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Proposed mechanism of antifungal action.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | TEA47706 [biosynth.com]
Application Notes: Investigating the Anticancer Potential of cyclo(L-Phe-trans-4-hydroxy-L-Pro)
Introduction
Cyclo(L-Phe-trans-4-hydroxy-L-Pro), also known as c(PF), is a cyclic dipeptide, a class of natural products prevalent in various microorganisms and food products.[1] This compound has been isolated from organisms such as Phellinus igniarius, Lactobacillus plantarum, and Streptomyces species.[2][3] Cyclic dipeptides are recognized for their diverse biological activities, including antifungal and potential antitumor properties.[1][3] While research into the specific anticancer effects of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is still emerging, studies on related compounds and initial screenings suggest a potential role in inducing cell death and inhibiting proliferation in cancer cell lines.
These application notes provide a summary of the current understanding, relevant quantitative data from related studies, and detailed protocols for researchers investigating the anticancer properties of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in an in vitro setting.
Mechanism of Action: Proposed Pathways
Direct mechanistic studies on cyclo(L-Phe-trans-4-hydroxy-L-Pro) are limited. However, research on compounds isolated from the same sources provides a strong hypothetical framework for its potential mechanism of action. A study on Streptomyces griseus isolated cyclo(L-Phe-trans-4-hydroxy-L-Pro) alongside phenethyl acetate (PA), which was selected for further analysis due to higher anticancer activity against the HL-60 human promyelocytic leukemia cell line.[2] The investigation of PA revealed that it induces apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.[2] This leads to the activation of caspases and subsequent programmed cell death.[2] It is plausible that cyclo(L-Phe-trans-4-hydroxy-L-Pro) may exert a similar, albeit potentially less potent, effect.
The proposed signaling cascade initiated by cyclo(L-Phe-trans-4-hydroxy-L-Pro) is visualized below.
Data Presentation
Quantitative data specifically for cyclo(L-Phe-trans-4-hydroxy-L-Pro) in cancer cell lines is not extensively published. The table below summarizes findings from studies where the compound was identified, though often not selected for detailed quantitative analysis in favor of more potent isolates.
| Cell Line | Compound Source | Key Findings & Context | Quantitative Data (IC₅₀) | Reference |
| HL-60 (Human Leukemia) | Streptomyces griseus | Isolated alongside two other compounds. Phenethyl acetate was selected for further study due to the highest anticancer activity. | Not reported for cyclo(L-Phe-trans-4-hydroxy-L-Pro). | [2] |
| A549 (Human Lung Cancer) & NIH-3T3 (Mouse Embryo Fibroblast) | N/A (Comparative Study) | The related compound without the hydroxyl group, cyclo(L-Pro-L-Phe), showed more toxicity to mammalian cells than its hydroxylated analogs. | Not reported. Study focused on related compounds. | [1] |
| HCT-116 (Human Colon Cancer) | N/A (Product Information) | The related compound cyclo(Phe-Pro) is noted to have cytotoxic activity against HCT-116 cells. | Not reported for cyclo(L-Phe-trans-4-hydroxy-L-Pro). | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer effects of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Treated and control cells (from Protocol 1)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of cyclo(L-Phe-trans-4-hydroxy-L-Pro) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well plates
-
Treated and control cells
-
70% ethanol (ice-cold)
-
PBS containing RNase A (100 µg/mL) and PI (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with the IC₅₀ concentration of the compound as described previously.
-
Harvesting: Harvest cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. Model the cell cycle distribution using appropriate software.
Experimental Workflow Visualization
The logical flow for evaluating the anticancer potential of a novel compound is outlined below.
References
- 1. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclo(-Phe-Pro) CAS No. 3705-26-8 Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Cyclo(L-Phe-trans-4-hydroxy-L-Pro) as a Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and the expression of virulence factors. The inhibition of QS pathways is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance. This document provides detailed application notes and protocols for investigating the potential of the cyclic dipeptide, cyclo(L-Phe-trans-4-hydroxy-L-Pro), as a quorum sensing inhibitor, with a primary focus on the opportunistic pathogen Pseudomonas aeruginosa.
While direct quantitative data on the quorum sensing inhibitory activity of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is not extensively available in the current literature, studies on structurally similar cyclic dipeptides provide valuable insights into its potential efficacy and mechanism of action. Specifically, research comparing cyclo(L-Pro-L-Tyr), cyclo(L-Hyp-L-Tyr) (which also contains a hydroxylated proline ring), and cyclo(L-Pro-L-Phe) against P. aeruginosa PAO1 offers a strong basis for experimental design and hypothesis generation. The data presented herein is derived from these analogs to guide research on cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-quorum sensing and anti-biofilm activities of cyclic dipeptide analogs against Pseudomonas aeruginosa PAO1. This data can be used as a benchmark for evaluating the efficacy of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Table 1: Inhibition of Virulence Factor Production by Cyclic Dipeptide Analogs
| Compound | Concentration | Pyocyanin Inhibition (%) | Protease Activity Inhibition (%) | Elastase Activity Inhibition (%) |
| cyclo(L-Hyp-L-Tyr) | 1.8 mM | 47% | 5% | 8% |
| cyclo(L-Pro-L-Phe) | 1.8 mM | 73% | 77% | 61% |
Data sourced from a comparative study on cyclic dipeptides, indicating that the presence and position of hydroxyl groups influence the inhibitory activity on different virulence factors.[1]
Table 2: Inhibition of Biofilm Formation by Cyclic Dipeptide Analogs
| Compound | Concentration | Biofilm Inhibition (%) |
| cyclo(L-Hyp-L-Tyr) | 1.8 mM | 50% |
| cyclo(L-Pro-L-Phe) | 1.8 mM | 48% |
| cyclo(L-Pro-L-Tyr) | 1.8 mM | 52% |
All tested cyclic dipeptides demonstrated a dose-dependent inhibition of biofilm formation.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted quorum sensing pathways in P. aeruginosa and a general workflow for screening quorum sensing inhibitors.
Caption: Hierarchical quorum sensing network in P. aeruginosa.
Caption: General experimental workflow for QSI screening.
Caption: Hypothesized mechanism of action based on analog data.
Experimental Protocols
The following are detailed protocols for key experiments to assess the quorum sensing inhibitory properties of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that inhibits visible growth of P. aeruginosa, ensuring that subsequent anti-QS assays are performed at sub-MIC concentrations.
Materials:
-
P. aeruginosa PAO1
-
Luria-Bertani (LB) broth
-
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a fresh overnight culture of P. aeruginosa PAO1 in LB broth at 37°C with shaking.
-
Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh LB broth.
-
In a 96-well plate, add 100 µL of the diluted bacterial suspension to each well.
-
Prepare serial dilutions of the test compound in the wells, typically ranging from a high concentration (e.g., 2 mM) down to a low concentration (e.g., ~0.015 mM). Include a positive control (bacteria with vehicle, e.g., DMSO) and a negative control (sterile broth).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection (the lowest concentration with no visible turbidity) and by measuring the OD₆₀₀ of each well.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To quantify the effect of the compound on the formation of P. aeruginosa biofilms.
Materials:
-
P. aeruginosa PAO1
-
LB broth
-
Test compound at sub-MIC concentrations
-
96-well polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Grow P. aeruginosa PAO1 overnight in LB broth.
-
Dilute the culture to an OD₆₀₀ of 0.05 in fresh LB broth.
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add 100 µL of LB broth containing the test compound at various sub-MIC concentrations (e.g., 0.5x, 0.25x MIC). Include a vehicle control.
-
Incubate the plate without shaking at 37°C for 24 hours to allow biofilm formation.
-
Carefully discard the planktonic culture from the wells and gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Air dry the plate, then add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the vehicle control.
Protocol 3: Pyocyanin Quantification Assay
Objective: To measure the production of the QS-controlled virulence factor pyocyanin.
Materials:
-
Supernatants from P. aeruginosa cultures grown with and without the test compound (from Protocol 1 setup, grown for 24h).
-
Chloroform
-
0.2 M HCl
Procedure:
-
Centrifuge the 24-hour bacterial cultures at 10,000 x g for 10 minutes.
-
Transfer 1.5 mL of the supernatant to a new tube.
-
Add 0.9 mL of chloroform and vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower (blue) chloroform layer.
-
Carefully transfer the chloroform layer to a new tube.
-
Add 0.5 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper (pink) aqueous layer.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Measure the absorbance of the top aqueous layer at 520 nm.
-
Calculate the pyocyanin concentration and determine the percentage of inhibition compared to the control.
Protocol 4: Elastase Activity Assay
Objective: To measure the activity of LasB elastase, a key virulence factor regulated by the las system.
Materials:
-
Supernatants from P. aeruginosa cultures.
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (100 mM, pH 7.5)
Procedure:
-
Centrifuge bacterial cultures and collect the cell-free supernatant.
-
Prepare the reaction mixture by adding 100 µL of supernatant to 900 µL of Tris-HCl buffer containing 20 mg of ECR.
-
Incubate the mixture at 37°C for 3-4 hours with shaking.
-
Stop the reaction by adding 1 mL of 0.7 M sodium phosphate buffer (pH 6.0).
-
Centrifuge the mixture to pellet the insoluble ECR.
-
Measure the absorbance of the supernatant at 495 nm.
-
Calculate the percentage of elastase activity inhibition relative to the control.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating cyclo(L-Phe-trans-4-hydroxy-L-Pro) as a potential quorum sensing inhibitor. By leveraging data from close structural analogs, researchers can design targeted experiments to elucidate its specific effects on P. aeruginosa virulence and biofilm formation. The successful inhibition of these key pathogenic traits could pave the way for the development of novel anti-virulence therapies.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of cyclo(L-Phe-trans-4-hydroxy-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a cyclic dipeptide, a class of natural products known for a wide range of biological activities.[1] As interest in its therapeutic potential grows, robust and efficient purification methods are crucial for obtaining high-purity material for further research and development. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides and other natural products due to its high resolution and scalability.[2][3][4][5] This application note provides a detailed protocol for the analytical and preparative HPLC purification of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity.[2] The stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[2] In the case of cyclo(L-Phe-trans-4-hydroxy-L-Pro), the molecule is loaded onto the column in a highly aqueous mobile phase, where it binds to the hydrophobic stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase, the polarity of the eluent is decreased, causing the bound compound to elute from the column.[2] Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase and will thus elute at a higher organic solvent concentration.
Experimental Data Summary
The following table summarizes the key parameters for the analytical and preparative HPLC purification of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 20 min | 20-60% B over 40 min |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection | 210-220 nm | 220 nm |
| Injection Volume | 10-20 µL | 1-5 mL |
| Sample Conc. | ~1 mg/mL | 10-50 mg/mL |
Detailed Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve the crude cyclo(L-Phe-trans-4-hydroxy-L-Pro) sample in a minimal amount of a suitable solvent. Dimethyl sulfoxide (DMSO) is often a good starting point, followed by dilution with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[6] The compound is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[7]
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Analytical HPLC Protocol
This protocol is designed for assessing the purity of the sample and for method development.
-
System Equilibration: Equilibrate the analytical HPLC system with the initial mobile phase conditions (95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Elution Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Column Wash and Re-equilibration: After the elution of the main peak, wash the column with 95% Mobile Phase B for 5 minutes. Return to the initial conditions (95% A, 5% B) and re-equilibrate for at least 10 minutes before the next injection.
-
Data Analysis: Monitor the elution profile at 210-220 nm.[2] The retention time and peak area of cyclo(L-Phe-trans-4-hydroxy-L-Pro) can be used to determine its purity.
Preparative HPLC Protocol
This protocol is for the purification of larger quantities of the compound.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 80% A, 20% B) at a flow rate of 20.0 mL/min until a stable baseline is observed.
-
Injection: Inject the filtered, concentrated sample onto the column. The injection volume will depend on the sample concentration and the column loading capacity.
-
Elution Gradient: Apply a gradient optimized from the analytical run. A shallower gradient around the elution point of the target compound will provide better resolution. For example, a linear gradient from 20% to 60% Mobile Phase B over 40 minutes.
-
Fraction Collection: Collect fractions based on the UV absorbance signal. Fractions corresponding to the peak of interest should be collected.
-
Column Wash and Re-equilibration: After the target peak has eluted, wash the column with a high concentration of Mobile Phase B (e.g., 95%) to remove any remaining impurities. Re-equilibrate the column with the initial mobile phase conditions before the next run.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity.
-
Pooling: Combine the fractions that meet the desired purity level.
-
Solvent Removal: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified cyclo(L-Phe-trans-4-hydroxy-L-Pro) as a solid.
Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the HPLC purification of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Conclusion
This application note provides a comprehensive guide for the successful purification of cyclo(L-Phe-trans-4-hydroxy-L-Pro) using reversed-phase HPLC. The detailed protocols for both analytical and preparative scales, along with the workflow diagram, offer a clear and structured approach for researchers in the field of natural product chemistry and drug development. The provided methods can be adapted and optimized based on the specific instrumentation and the nature of the crude sample.
References
- 1. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | TEA47706 [biosynth.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for the Structure Elucidation of cyclo(L-Phe-trans-4-hydroxy-L-Pro) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the structural elucidation of the cyclic dipeptide cyclo(L-Phe-trans-4-hydroxy-L-Pro) utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments are outlined. The expected quantitative NMR data, including chemical shifts and key correlations, are summarized in structured tables to facilitate analysis. Furthermore, graphical representations of the experimental workflow and key spatial correlations are provided to aid in the interpretation of the spectroscopic data for unambiguous structure determination.
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of natural products exhibiting a wide range of biological activities.[1][2] The specific compound, cyclo(L-Phe-trans-4-hydroxy-L-Pro), has been isolated from various microbial sources, including Penicillium canescens and Aspergillus fumigatus.[3] Its structure is composed of L-phenylalanine and trans-4-hydroxy-L-proline residues.[4] The precise determination of its three-dimensional structure is crucial for understanding its structure-activity relationships and for potential applications in drug development. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules in solution.[4] This guide presents the necessary NMR experiments and expected data for the complete structural characterization of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for cyclo(L-Phe-trans-4-hydroxy-L-Pro). These values are based on literature data and are typically recorded in deuterated chloroform (CDCl₃).[4]
Table 1: ¹H NMR Spectroscopic Data for cyclo(L-Phe-trans-4-hydroxy-L-Pro) in CDCl₃ [4]
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity |
| Phe-NH | ~ 6.3 | s |
| Phe-Hα | ~ 4.4 | m |
| Phe-Hβ | ~ 3.0 | m |
| Phe-Ar-H (5H) | ~ 7.2 | m |
| Pro-Hα | ~ 4.0 | m |
| Pro-Hβ | ~ 2.1 | m |
| Pro-Hγ | ~ 5.0 | m |
| Pro-Hδ | ~ 3.6 | m |
| Pro-OH | ~ 4.7 | m |
Table 2: ¹³C NMR Spectroscopic Data for cyclo(L-Phe-trans-4-hydroxy-L-Pro) in CDCl₃ [4]
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| Phe C=O | 170.1 |
| Pro C=O | 171.8 |
| Phe Cα | 55.6 |
| Phe Cβ | 37.9 |
| Phe Ar-C | 136.0 |
| Phe Ar-CH | 129.1, 128.5 |
| Pro Cα | 61.5 |
| Pro Cβ | 53.3 |
| Pro Cγ | 69.2 |
| Pro Cδ | - |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and temperature.
Experimental Protocols
The following are detailed protocols for the key NMR experiments required for the structure elucidation of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified cyclo(L-Phe-trans-4-hydroxy-L-Pro) and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃). For enhanced signal resolution, especially for observing exchangeable protons like NH and OH, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For high-resolution 2D experiments, particularly NOESY/ROESY, it is advisable to degas the sample to remove dissolved oxygen, which can interfere with nuclear relaxation. This can be achieved by several freeze-pump-thaw cycles.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
3.2.1. ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
3.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
3.2.3. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans per Increment: 2-8.
3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2' on Bruker instruments).
-
Spectral Width: 12-16 ppm in F2 (¹H) and 180-200 ppm in F1 (¹³C).
-
Data Points: 2048 in F2 and 256 in F1.
-
Number of Scans per Increment: 4-16.
3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width: 12-16 ppm in F2 (¹H) and 200-220 ppm in F1 (¹³C).
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
3.2.6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Pulse Program: A standard gradient-selected NOESY or ROESY experiment (e.g., 'noesygpph' or 'roesygpph' on Bruker instruments).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans per Increment: 8-16.
-
Mixing Time: For NOESY, a mixing time of 300-800 ms is typically used. For ROESY, a shorter mixing time of 150-300 ms is common.
Visualization of Workflows and Relationships
Experimental Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of cyclo(L-Phe-trans-4-hydroxy-L-Pro) using NMR spectroscopy.
Caption: Experimental workflow for NMR-based structure elucidation.
Key NOE Correlations for Conformational Analysis
The following diagram illustrates the key through-space correlations expected in a NOESY or ROESY spectrum, which are critical for determining the conformation of the diketopiperazine ring and the relative orientation of the amino acid side chains.
References
Total Synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro): A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a naturally occurring cyclic dipeptide, also known as a 2,5-diketopiperazine, that has garnered significant interest in the scientific community.[1] Found in various microorganisms, including fungi and sponges, this heterocyclic compound exhibits a range of biological activities.[1] Its structural scaffold, composed of L-phenylalanine and trans-4-hydroxy-L-proline, makes it a compelling target for synthetic chemists and a valuable lead compound in drug discovery. This document provides detailed protocols for the total synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro), presents quantitative data in a structured format, and illustrates the synthetic workflows.
Synthetic Strategies
The total synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro) primarily relies on a well-established solution-phase methodology. The core principle involves the sequential coupling of protected L-phenylalanine and L-trans-4-hydroxyproline residues to form a linear dipeptide, followed by an intramolecular cyclization to yield the desired diketopiperazine ring structure. Key to a successful synthesis is the strategic use of protecting groups to prevent unwanted side reactions.
An alternative, though less specifically documented for this molecule, is the use of solid-phase peptide synthesis (SPPS), which can offer advantages in purification and automation. Additionally, biosynthetic approaches utilizing enzymes like Nonribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs) highlight the natural origin of this compound.[2]
Solution-Phase Total Synthesis
This section details a robust and scalable solution-phase synthesis adapted from reported literature.[1] The overall workflow is depicted below.
Figure 1. Solution-phase total synthesis workflow for cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Quantitative Data Summary
The following table summarizes the key quantitative data for the solution-phase synthesis.
| Step | Reaction | Key Reagents | Solvent | Time | Yield |
| 1 | N-protection of L-trans-4-hydroxyproline | Benzyl chloroformate, NaOH | Water | 2 hours | High |
| 2 | O-protection of N-Cbz-L-trans-4-hydroxyproline | TBDMS-Cl, Imidazole | DMF | 12 hours | High |
| 3 | Peptide Coupling | DCC, HOBt | Dichloromethane | 12 hours | High |
| 4 | N-deprotection (Hydrogenolysis) | H₂, 10% Pd/C | Ethanol | 4 hours | High |
| 5 | Intramolecular Cyclization | Toluene, DMAP (catalytic) | Toluene | 2 hours | 98%[1] |
| 6 | O-deprotection (Desilylation) | TBAF | THF | 30 mins | High |
Experimental Protocols
Step 1: Synthesis of N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline [1]
-
Dissolve L-trans-4-hydroxyproline (1.0 g, 7.63 mmol) in 4M NaOH solution (4 ml).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add benzyl chloroformate (1.56 g, 9.15 mmol) dropwise over 20 minutes with continuous stirring, maintaining the temperature at 0°C.
-
Continue stirring for an additional 2 hours, allowing the temperature to gradually rise to room temperature.
-
Monitor the reaction progress by TLC (methanol:glacial acetic acid, 19:1).
-
Upon completion, extract the aqueous mixture with diethyl ether (2 x 15 ml) to remove impurities.
-
Acidify the aqueous layer to pH 2 with concentrated HCl while cooling in an ice bath.
-
Extract the product with ethyl acetate (3 x 20 ml).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
Step 2: Synthesis of N-Cbz-O-TBDMS-L-trans-4-hydroxyproline
-
To a solution of N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline in DMF, add imidazole.
-
Cool the mixture to 0°C and add tert-butyldimethylsilyl chloride (TBDMS-Cl).
-
Stir the reaction at room temperature for 12 hours.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Step 3: Synthesis of the Protected Linear Dipeptide
-
Dissolve N-Cbz-O-TBDMS-L-trans-4-hydroxyproline and L-phenylalanine ethyl ester in dichloromethane.
-
Add 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC).
-
Stir the mixture at room temperature for 12 hours.
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by column chromatography.
Step 4: N-deprotection via Hydrogenolysis
-
Dissolve the protected dipeptide in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the suspension under a hydrogen atmosphere (balloon) for 4 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the deprotected linear dipeptide with a free amino group.
Step 5: Intramolecular Cyclization [1]
-
Dissolve the deprotected linear dipeptide (e.g., 1.98 g, 4.70 mmol) in toluene (15 ml).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reflux the mixture for 2 hours, monitoring the reaction by TLC (EtOAc, Rf 0.65).
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the protected cyclic dipeptide. This step proceeds with a high yield of 98%.[1]
Step 6: O-deprotection (Desilylation) [1]
-
Dissolve the protected cyclic dipeptide in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Stir the reaction at room temperature for 30 minutes.
-
Quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the final product, cyclo(L-Phe-trans-4-hydroxy-L-Pro), by column chromatography or recrystallization.
Alternative Synthetic Approaches
While the solution-phase method is well-documented, other strategies can be considered for the synthesis of cyclic dipeptides.
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers a streamlined approach where the peptide is assembled on a solid support, simplifying purification by allowing for the washing away of excess reagents and byproducts.
Figure 2. General workflow for a solid-phase synthesis approach.
Thermally-Induced Cyclization
Some linear dipeptides can undergo cyclization upon heating, often in the solid phase, which presents a green chemistry approach by minimizing solvent use.[3] This method involves heating the linear dipeptide precursor, which can lead to the formation of the diketopiperazine ring with the elimination of water.[4] The applicability and specific conditions for cyclo(L-Phe-trans-4-hydroxy-L-Pro) would require further investigation.
Conclusion
The total synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is readily achievable through a well-defined solution-phase protocol. The key steps involve careful protection of the amino and hydroxyl groups, efficient peptide coupling, and a high-yielding intramolecular cyclization. The provided protocols and quantitative data offer a comprehensive guide for researchers aiming to synthesize this biologically active molecule for further study and application in drug development.
References
Application of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) in Food Preservation: A Detailed Guide for Researchers
Introduction
Cyclo(L-Phe-trans-4-hydroxy-L-Pro), a naturally occurring cyclic dipeptide (CDP), has emerged as a promising candidate for food preservation. This diketopiperazine, biosynthesized by various microorganisms, exhibits significant antimicrobial and antibiofilm properties, positioning it as a potential alternative to conventional synthetic preservatives. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the use of cyclo(L-Phe-trans-4-hydroxy-L-Pro) as a food biopreservative. The core mechanisms of its action include the disruption of microbial cell membrane integrity and the inhibition of quorum sensing, a key communication pathway for bacterial virulence and biofilm formation.
Mechanism of Action
The preservative effect of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is primarily attributed to two key mechanisms:
-
Antimicrobial and Antifungal Activity: This cyclic dipeptide demonstrates a broad spectrum of activity against various foodborne pathogens and spoilage microorganisms. Its mode of action involves disrupting the integrity of the microbial cell membrane, leading to leakage of cellular components and ultimately, cell death.[1]
-
Quorum Sensing Inhibition: Cyclo(L-Phe-trans-4-hydroxy-L-Pro) and related CDPs can interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). By disrupting QS signaling, this compound can inhibit the expression of virulence factors and prevent the formation of biofilms, which are protective communities of microorganisms that are notoriously difficult to eradicate from food processing environments and products.
Quantitative Data
While specific data for cyclo(L-Phe-trans-4-hydroxy-L-Pro) in food matrices is still emerging, the following tables summarize the known antimicrobial and antioxidant activities of this compound and closely related cyclic dipeptides.
Table 1: Antimicrobial Activity of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) and Related Cyclic Dipeptides
| Microorganism | Compound | MIC (µg/mL) | Test Method | Reference |
| Staphylococcus aureus | cyclo(L-Phe-L-Pro) | >3000 | Broth microdilution | (Li et al., 2022) |
| Escherichia coli | cyclo(L-Phe-L-Pro) | >3000 | Broth microdilution | (Li et al., 2022) |
| Candida albicans | cyclo(L-Phe-trans-4-hydroxy-L-Pro) | Not specified | Not specified | (Gautam et al., 2018) |
| Aspergillus niger | cyclo(L-Phe-L-Pro) | Not specified | Disc diffusion | (Mayer et al., 2012) |
| Penicillium notatum | cyclo(L-Phe-L-Pro) | Not specified | Disc diffusion | (Mayer et al., 2012) |
Note: Data for cyclo(L-Phe-L-Pro) is included as a close structural analog to provide a broader understanding of the potential antimicrobial spectrum.
Table 2: Antioxidant Activity of Cyclic Dipeptides
| Compound | Assay | IC50 (µg/mL) | Reference |
| Methanolic extract of Macaranga hypoleuca (containing flavonoids and potentially cyclic dipeptides) | DPPH | 14.31 (ethyl acetate fraction) | (Minarti et al., 2024)[2] |
| Methanolic extract of Macaranga hypoleuca | ABTS | 2.10 (ethyl acetate fraction) | (Minarti et al., 2024)[2] |
| Methanolic extract of Macaranga hypoleuca | FRAP | 0.48 (butanol fraction) | (Minarti et al., 2024)[2] |
Note: Direct antioxidant activity data for pure cyclo(L-Phe-trans-4-hydroxy-L-Pro) is limited in the reviewed literature. The provided data from a plant extract known to contain antioxidant compounds, including flavonoids, offers a preliminary insight into potential antioxidant capacity.
Experimental Protocols
This section outlines detailed protocols for evaluating the efficacy of cyclo(L-Phe-trans-4-hydroxy-L-Pro) as a food preservative.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of cyclo(L-Phe-trans-4-hydroxy-L-Pro) that inhibits the visible growth of a specific foodborne pathogen.
Materials:
-
Cyclo(L-Phe-trans-4-hydroxy-L-Pro)
-
Target foodborne pathogen (e.g., Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, Salmonella enterica)
-
Appropriate broth medium (e.g., Tryptic Soy Broth, Nutrient Broth)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
-
Sterile pipette tips and tubes
Procedure:
-
Prepare Stock Solution: Dissolve a known weight of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in a suitable solvent (e.g., sterile distilled water, DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth medium directly in the 96-well microplate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the target microorganism overnight in the appropriate broth. Adjust the culture to a concentration of approximately 1 x 10^6 CFU/mL.
-
Inoculation: Add a standardized volume of the bacterial suspension to each well of the microplate, including positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the microplate at the optimal temperature for the target microorganism for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration with no visible growth.
Protocol 2: Evaluation of Preservative Efficacy in a Food Matrix (e.g., Ground Meat)
This protocol assesses the ability of cyclo(L-Phe-trans-4-hydroxy-L-Pro) to inhibit microbial growth and extend the shelf life of a perishable food product.
Materials:
-
Freshly ground meat
-
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) solution of known concentration
-
Sterile stomacher bags
-
Stomacher
-
Plate Count Agar (PCA)
-
Sterile petri dishes, spreaders, and dilution tubes
-
Incubator
Procedure:
-
Sample Preparation: Divide the ground meat into equal portions.
-
Treatment: Treat the meat samples with different concentrations of the cyclo(L-Phe-trans-4-hydroxy-L-Pro) solution. Include an untreated control group. Ensure even distribution of the compound.
-
Packaging and Storage: Package the samples and store them under refrigerated conditions (4°C).
-
Microbial Analysis: At regular intervals (e.g., day 0, 3, 6, 9), take a representative sample from each treatment group.
-
Homogenize the sample in a sterile diluent using a stomacher.
-
Perform serial dilutions of the homogenate.
-
Plate the dilutions onto PCA to determine the total viable count (TVC).
-
-
Shelf-Life Determination: Monitor the samples for signs of spoilage (e.g., off-odors, discoloration, slime formation) and compare the microbial counts between treated and control groups to determine the extension of shelf life.
Protocol 3: Sensory Evaluation of Treated Food Products
This protocol is crucial to ensure that the addition of cyclo(L-Phe-trans-4-hydroxy-L-Pro) does not negatively impact the sensory attributes of the food.
Materials:
-
Food product treated with cyclo(L-Phe-trans-4-hydroxy-L-Pro) at effective concentrations.
-
Untreated control food product.
-
A panel of trained or consumer sensory panelists.
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Evaluation forms with appropriate sensory scales (e.g., 9-point hedonic scale for liking; line scales for intensity of attributes).
Procedure:
-
Sample Preparation and Presentation: Prepare and present the treated and control samples to the panelists in a randomized and blind manner.
-
Attribute Evaluation: Ask panelists to evaluate key sensory attributes such as appearance, odor, flavor, texture, and overall acceptability.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are any significant differences in sensory perception between the treated and control products. While some cyclic dipeptides have been associated with bitter or astringent tastes in cooked foods, sensory evaluation is essential to determine the impact of cyclo(L-Phe-trans-4-hydroxy-L-Pro) at the intended application levels.[3][4]
Visualizations
Caption: Experimental workflow for evaluating the efficacy of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in food preservation.
Caption: Proposed mechanism of quorum sensing inhibition by cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Conclusion
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) presents a compelling natural alternative for food preservation. Its demonstrated antimicrobial and antibiofilm activities, coupled with its potential to inhibit quorum sensing, make it a valuable subject for further research and development. The protocols provided herein offer a framework for the systematic evaluation of its efficacy in various food systems. Future research should focus on generating more extensive quantitative data, including MICs against a wider range of foodborne microorganisms, its effectiveness in diverse food matrices, and comprehensive sensory and toxicological studies to ensure its safety and consumer acceptability.
References
Application Notes and Protocols: In Vitro Cytotoxicity Testing of cyclo(L-Phe-trans-4-hydroxy-L-Pro)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a cyclic dipeptide (CDP), a class of natural products widespread in nature and known for a variety of biological activities.[1] This specific compound is a natural product found in organisms such as Phellinus igniarius and Streptomyces gougerotii.[2][3] Research indicates that cyclo(L-Phe-trans-4-hydroxy-L-Pro) and related proline-based CDPs possess significant pharmacological potential, including antifungal and potential anticancer properties.[1][4][5] The presence of the hydroxyl group on the proline ring is believed to be a key structural feature influencing its biological activity, potentially enhancing interactions with cellular targets.[2] Studies suggest that the cytotoxic effects of this compound may be selective towards certain cancer cell lines, mediated through the induction of apoptosis.[2][6]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of cyclo(L-Phe-trans-4-hydroxy-L-Pro), focusing on the widely used MTT assay and outlining the proposed apoptotic signaling pathway.
Proposed Mechanism of Action: Induction of Apoptosis
The cytotoxic activity of cyclo(L-Phe-trans-4-hydroxy-L-Pro) and similar cyclic dipeptides is often linked to the induction of programmed cell death, or apoptosis.[2] Studies on related compounds have shown that they can trigger the intrinsic (mitochondrial) apoptotic pathway.[6] This pathway is characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in cell death.[3][6][7] Key events include the activation of initiator caspase-9 and executioner caspase-3, and the cleavage of substrates like poly-ADP-ribose polymerase (PARP).[3]
Caption: Proposed intrinsic apoptosis signaling pathway induced by cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Quantitative Data Summary
While specific GI50 or IC50 values for cyclo(L-Phe-trans-4-hydroxy-L-Pro) are not extensively documented in the provided search results, data for related proline-based cyclic dipeptides highlight their cytotoxic potential against various cancer cell lines. The presence or absence of a hydroxyl group can influence this activity.[1][8]
| Compound | Cell Line | Assay | Result | Reference |
| cyclo(L-Pro-L-Phe) | A549 (Lung Cancer) | MTT | More toxic than hydroxylated analogues | [1] |
| cyclo(L-Pro-L-Phe) | NIH-3T3 (Mouse Embryo) | MTT | More toxic than hydroxylated analogues | [1] |
| cyclo(L-Phe-L-Pro) | HCT-116 (Colon) | Not Specified | IC50: 21.4 µg/mL | [8] |
| cyclo(L-Phe-L-Pro) | OVCAR-8 (Ovarian) | Not Specified | IC50: 18.3 µg/mL | [8] |
| cyclo(L-Phe-L-Pro) | SF-295 (Glioblastoma) | Not Specified | IC50: 16.0 µg/mL | [8] |
| cyclo(L-Phe-d-Pro) | HCT-116 (Colon) | Not Specified | IC50: 23.0 µM | [8] |
| Penicillatide B | HCT-116 (Colon) | Not Specified | IC50: 94.0 µM | [8] |
Experimental Protocols
The following section details the protocols for assessing the in vitro cytotoxicity of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Caption: General experimental workflow for in vitro cytotoxicity testing.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Select appropriate human cancer cell lines (e.g., HL-60, HeLa, Caco-2, A549) and a non-cancerous cell line (e.g., Vero, NIH-3T3) to assess selective cytotoxicity.[1][3][9]
-
Culture Medium: Culture cells in the recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[12]
Materials:
-
cyclo(L-Phe-trans-4-hydroxy-L-Pro) stock solution (dissolved in a suitable solvent like DMSO).[3]
-
96-well flat-bottom tissue culture plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[10][12]
-
Microplate reader.
Procedure:
-
Cell Seeding: Harvest cells and adjust the cell suspension to a density of 1 x 10⁴ cells/well. Seed 100 µL of the cell suspension into each well of a 96-well plate.[14] Include wells for "medium only" (blank) and "cells with vehicle" (negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. For the negative control, add medium with the same concentration of vehicle (e.g., DMSO) used for the highest compound concentration.
-
Exposure: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).[14][15]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[10][12]
-
Formazan Formation: Incubate the plate for an additional 1.5 to 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[13][14]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[10][12] A reference wavelength of >650 nm can be used to reduce background noise.[10]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each concentration using the following formula:
% Viability = (OD of Treated Cells / OD of Control Cells) x 100
-
Determine IC50: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
- 1. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | Benchchem [benchchem.com]
- 3. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The combined application of cis-cyclo(L-Phe-L-Pro) with antimicrobial proline-based 2,5-diketopiperazines significantly enhances anti-breast cancer activity by selectively targeting cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Cyclodipeptides from Pseudomonas aeruginosa PAO1 Leads to Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols: Cyclo(L-Phe-trans-4-hydroxy-L-Pro) for Inhibiting Pseudomonas aeruginosa Biofilm
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to form biofilms, which contribute to its high resistance to antibiotics and persistence in chronic infections. A promising strategy to combat these infections is the inhibition of quorum sensing (QS), the cell-to-cell communication system that regulates virulence and biofilm formation. Cyclic dipeptides, such as cyclo(L-Phe-trans-4-hydroxy-L-Pro), are emerging as potential anti-QS agents. While direct studies on cyclo(L-Phe-trans-4-hydroxy-L-Pro) are limited, research on structurally similar compounds provides valuable insights into its potential efficacy and mechanism of action. These notes summarize the available data on related compounds and provide detailed protocols for evaluating the anti-biofilm activity of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Mechanism of Action: Quorum Sensing Inhibition
Cyclic dipeptides can interfere with the QS systems of P. aeruginosa, primarily the las and rhl systems, which are crucial for biofilm formation and virulence factor production. The proposed mechanism involves the binding of these compounds to the QS receptor proteins, such as LasR, thereby competitively inhibiting the binding of the natural autoinducers. This disruption of QS signaling leads to the downregulation of genes responsible for biofilm matrix components and various virulence factors.
Studies on similar cyclic dipeptides, such as cyclo(L-Pro-L-Tyr) and cyclo(L-Hyp-L-Tyr), have shown that the presence of a hydroxyl group can influence the anti-QS activity. These hydroxylated compounds were found to suppress genes in both the las and rhl systems.[1] In contrast, the non-hydroxylated counterpart, cyclo(L-Pro-L-Phe), primarily downregulates the rhlI and pqsR expression.[1] This suggests that cyclo(L-Phe-trans-4-hydroxy-L-Pro), containing a hydroxyl group, may also target both the las and rhl QS systems.
Caption: Proposed mechanism of quorum sensing inhibition by cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Data Presentation: Efficacy of Structurally Similar Cyclic Dipeptides
The following tables summarize the quantitative data on the inhibitory effects of cyclic dipeptides structurally related to cyclo(L-Phe-trans-4-hydroxy-L-Pro) on P. aeruginosa PAO1 biofilm formation and virulence factor production.
Table 1: Inhibition of Biofilm Formation by Cyclic Dipeptides
| Compound | Concentration (mM) | Biofilm Inhibition (%) | Reference |
| Cyclo(L-Pro-L-Tyr) | 1.8 | 52 | [1] |
| Cyclo(L-Hyp-L-Tyr) | 1.8 | 50 | [1] |
| Cyclo(L-Pro-L-Phe) | 1.8 | 48 | [1] |
Table 2: Inhibition of Virulence Factor Production by Cyclic Dipeptides at 1.8 mM
| Compound | Pyocyanin Inhibition (%) | Protease Inhibition (%) | Elastase Inhibition (%) | Reference |
| Cyclo(L-Pro-L-Tyr) | 41 | 20 | 32 | [1] |
| Cyclo(L-Hyp-L-Tyr) | 47 | 5 | 8 | [1] |
| Cyclo(L-Pro-L-Phe) | 73 | 77 | 61 | [1] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of cyclo(L-Phe-trans-4-hydroxy-L-Pro) are provided below.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits the visible growth of P. aeruginosa.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) stock solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.
-
Dilute the overnight culture to an optical density at 600 nm (OD600) of 0.1 in fresh LB broth.
-
Prepare serial dilutions of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in LB broth in a 96-well plate.
-
Inoculate each well with the diluted bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration with no visible turbidity.
Protocol 2: Crystal Violet Biofilm Inhibition Assay
This assay quantifies the effect of the compound on the initial attachment and biofilm formation.[2][3]
Caption: Workflow for the crystal violet biofilm inhibition assay.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
LB broth
-
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) stock solution
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Grow an overnight culture of P. aeruginosa in LB broth.
-
Dilute the culture 1:100 in fresh LB broth.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add varying concentrations of cyclo(L-Phe-trans-4-hydroxy-L-Pro) to the wells. Include a no-compound control.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently discard the supernatant and wash the wells twice with PBS to remove planktonic bacteria.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells twice with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 550 nm using a microplate reader.
Protocol 3: Pyocyanin Quantification Assay
This protocol measures the production of the virulence factor pyocyanin.
Materials:
-
P. aeruginosa culture supernatant
-
Chloroform
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Grow P. aeruginosa in the presence of sub-MIC concentrations of cyclo(L-Phe-trans-4-hydroxy-L-Pro) for 24 hours.
-
Centrifuge the cultures and collect the supernatant.
-
Extract pyocyanin from 3 mL of the supernatant with 2 mL of chloroform.
-
Transfer the chloroform layer to a new tube and re-extract with 1 mL of 0.2 M HCl.
-
Measure the absorbance of the pink to red HCl layer at 520 nm.
-
Calculate the pyocyanin concentration by multiplying the absorbance by 17.072.
Protocol 4: Elastase Activity Assay
This assay determines the activity of the LasB elastase.
Materials:
-
P. aeruginosa culture supernatant
-
Elastin Congo Red (ECR)
-
Tris-HCl buffer (pH 7.5)
Procedure:
-
Grow P. aeruginosa with and without the test compound.
-
Collect the cell-free supernatant by centrifugation.
-
Add 100 µL of the supernatant to 900 µL of ECR buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5) containing 20 mg of ECR.
-
Incubate at 37°C for 3 hours with shaking.
-
Stop the reaction by adding 100 µL of 0.12 M EDTA.
-
Centrifuge to pellet the insoluble ECR.
-
Measure the absorbance of the supernatant at 495 nm.
Protocol 5: Protease Activity Assay
This protocol measures the total proteolytic activity.
Materials:
-
P. aeruginosa culture supernatant
-
Azocasein
-
Tris-HCl buffer (pH 7.5)
-
Trichloroacetic acid (TCA)
Procedure:
-
Obtain cell-free supernatant from P. aeruginosa cultures grown with the test compound.
-
Mix 150 µL of supernatant with 850 µL of reaction buffer (50 mM Tris-HCl, 0.5 mM CaCl2, pH 7.5) containing 0.3% azocasein.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 500 µL of 10% TCA.
-
Centrifuge to remove the precipitate.
-
Transfer the supernatant to a new tube containing 700 µL of 525 mM NaOH.
-
Measure the absorbance at 442 nm.
Conclusion
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) represents a promising candidate for the development of novel anti-biofilm agents against P. aeruginosa. The provided protocols offer a comprehensive framework for its evaluation. Based on data from structurally similar compounds, it is hypothesized that cyclo(L-Phe-trans-4-hydroxy-L-Pro) will exhibit significant inhibitory activity on both biofilm formation and the production of key virulence factors through the disruption of the quorum sensing network. Further investigation is warranted to fully elucidate its therapeutic potential.
References
Developing Derivatives of cyclo(L-Phe-trans-4-hydroxy-L-Pro) for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note: Exploring the Therapeutic Potential of cyclo(L-Phe-trans-4-hydroxy-L-Pro) Derivatives
The cyclic dipeptide cyclo(L-Phe-trans-4-hydroxy-L-Pro), a natural product found in various microorganisms, has garnered significant interest in the field of drug discovery.[1] Its rigidified backbone and stereochemically defined structure make it an attractive scaffold for the development of novel therapeutic agents. Derivatives of this core structure are being explored for a range of biological activities, with a particular focus on their potential as anticancer agents.
The rationale for developing derivatives of cyclo(L-Phe-trans-4-hydroxy-L-Pro) lies in the ability to systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties. Key modifications can be targeted at the hydroxyl group of the proline ring or the aromatic side chain of the phenylalanine residue.[1] These modifications allow for the exploration of structure-activity relationships (SAR), providing crucial insights into the molecular interactions that govern the compound's biological effects.
One of the primary therapeutic avenues being investigated for these derivatives is their anticancer activity. Studies have shown that certain derivatives can exhibit cytotoxicity against various cancer cell lines.[1] The proposed mechanism of action for some of these compounds involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.[2] It is believed that the hydroxyl group on the proline ring may play a role in mediating specific molecular interactions that can trigger apoptotic pathways within cancer cells.
Furthermore, the broader class of diketopiperazines, to which cyclo(L-Phe-trans-4-hydroxy-L-Pro) belongs, has been investigated for the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered important targets for cancer therapy. While direct HDAC inhibition by cyclo(L-Phe-trans-4-hydroxy-L-Pro) derivatives is still an area of active research, the potential for this mechanism of action adds to the rationale for their development as anticancer agents.
This document provides detailed protocols for the synthesis of the parent compound, cyclo(L-Phe-trans-4-hydroxy-L-Pro), and for the evaluation of the cytotoxic activity of its derivatives. It also presents available data on the structure-activity relationships of related compounds to guide future drug discovery efforts.
Data Presentation: Structure-Activity Relationships
The development of potent drug candidates from the cyclo(L-Phe-trans-4-hydroxy-L-Pro) scaffold requires a thorough understanding of its structure-activity relationship (SAR). While extensive SAR data for a broad series of derivatives is still emerging, comparative studies have provided initial insights into the influence of specific structural features on cytotoxic activity.
A key comparison has been made between cyclo(L-Phe-trans-4-hydroxy-L-Pro) and its non-hydroxylated analog, cyclo(L-Phe-L-Pro). Interestingly, studies have shown that the presence of the hydroxyl group can modulate the cytotoxic potential of the molecule, with the non-hydroxylated form exhibiting greater cytotoxicity against certain cancer cell lines.[1] This suggests that while the hydroxyl group may be important for other biological activities, its removal can enhance anticancer potency in specific contexts.
Table 1: Comparative Cytotoxicity of cyclo(L-Phe-trans-4-hydroxy-L-Pro) and a Non-Hydroxylated Analog [1]
| Compound | Structure | HCT-116 IC₅₀ (µg/mL) | OVCAR-8 IC₅₀ (µg/mL) | SF-295 IC₅₀ (µg/mL) |
| cyclo(L-Phe-L-Pro) | Non-hydroxylated proline ring | 21.4 | 18.3 | 16.0 |
| cyclo(L-Phe-trans-4-hydroxy-L-Pro) | trans-4-hydroxyproline ring | > 25 | > 25 | > 25 |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. HCT-116: Human colon adenocarcinoma cell line. OVCAR-8: Human ovarian carcinoma cell line. SF-295: Human glioblastoma cell line.
The data presented in Table 1 highlights that the absence of the hydroxyl group in cyclo(L-Phe-L-Pro) leads to a significant increase in cytotoxicity against the tested cancer cell lines compared to the hydroxylated parent compound. This provides a valuable starting point for the rational design of more potent anticancer derivatives.
Experimental Protocols
Protocol for the Synthesis of cyclo(L-trans-(4-Hydroxyprolinyl)-L-phenylalanine)
This protocol describes the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives by using modified amino acid precursors. The synthesis involves the coupling of protected L-trans-4-hydroxyproline and L-phenylalanine, followed by deprotection and intramolecular cyclization.[3]
Materials:
-
L-Trans-4-hydroxyproline
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate
-
Diethyl ether
-
L-phenylalanine ethyl ester
-
Toluene
-
4-Dimethylaminopyridine (DMAP)
-
Methanol
-
Cyclohexene
-
Activated palladium on carbon (Pd/C)
-
t-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Tetra-n-butylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of L-trans-4-hydroxyproline: a. Dissolve L-Trans-4-hydroxyproline (1.0 g, 7.63 mmol) in 4M NaOH solution (4 ml). b. Cool the reaction mixture to 0°C. c. Add benzyl chloroformate (1.56 g, 9.15 mmol) dropwise over 20 minutes with continuous stirring, maintaining the temperature at 0°C. d. Stir the mixture for a further 2 hours, allowing the temperature to rise to room temperature. e. Monitor the reaction by TLC (methanol:glacial acetic acid, 19:1). f. Extract the reaction mixture with diethyl ether (2 x 15 ml) to yield N-(Benzyloxycarbonyl) L-trans-4-hydroxyproline.
-
Silylation of the Hydroxyl Group: a. To a solution of the product from step 1 in DMF, add imidazole and TBDMSCl. b. Stir the reaction at room temperature until completion (monitored by TLC). c. Work up the reaction to obtain the silyl-protected amino acid.
-
Peptide Coupling: a. Couple the silyl-protected N-Cbz-L-trans-4-hydroxyproline with L-phenylalanine ethyl ester using a standard peptide coupling reagent (e.g., DCC/HOBt or HATU). b. Purify the resulting dipeptide by column chromatography.
-
Deprotection of the Amino Group: a. Dissolve the protected dipeptide (2.700 g, 4.86 mmol) in methanol (20 ml). b. Add cyclohexene (10 ml) and a catalytic amount of activated palladium on carbon. c. Reflux the mixture for 10 hours, monitoring the reaction by TLC (EtOAc, Rf 0.3). d. Upon completion, filter the mixture through a short column of silica.
-
Intramolecular Cyclization: a. Dissolve the deprotected dipeptide (1.98 g, 4.70 mmol) in toluene (15 ml). b. Add a few crystals of DMAP. c. Reflux the mixture for 2 hours, monitoring the reaction by TLC (EtOAc, Rf 0.65). d. Filter the mixture and evaporate the filtrate to yield the silylated cyclodipeptide.
-
Desilylation (Final Deprotection): a. To a solution of the silylated cyclodipeptide in THF, add TBAF. b. Stir the reaction at room temperature until completion (monitored by TLC). c. Purify the final product, cyclo(L-trans-(4-Hydroxyprolinyl)-L-phenylalanine), by column chromatography.
Protocol for Cytotoxicity Evaluation using MTT Assay
This protocol describes a colorimetric assay to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Synthesized cyclo(L-Phe-trans-4-hydroxy-L-Pro) derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the cancer cells in a T-75 flask to about 80-90% confluency. b. Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of each derivative in DMSO (e.g., 10 mM). b. Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%). c. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control. d. Incubate the plate for another 48-72 hours.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals. c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the development and evaluation of cyclo(L-Phe-trans-4-hydroxy-L-Pro) derivatives as potential drug candidates.
Caption: Workflow for developing cyclo(L-Phe-trans-4-hydroxy-L-Pro) derivatives.
Proposed Apoptotic Signaling Pathway
The following diagram illustrates a plausible signaling pathway for the induction of apoptosis in cancer cells by cyclo(L-Phe-trans-4-hydroxy-L-Pro) derivatives, based on mechanisms reported for related compounds.[2][4]
Caption: Intrinsic apoptosis pathway potentially induced by the derivatives.
References
- 1. cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | Benchchem [benchchem.com]
- 2. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclo(L-Phe-trans-4-hydroxy-L-Pro) as a Reference Standard in Pharmaceutical Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a cyclic dipeptide, a class of natural products with diverse biological activities.[1][2] It is found in various microorganisms, including bacteria and fungi, and has demonstrated notable antifungal properties.[3] In the pharmaceutical industry, well-characterized reference standards are crucial for ensuring the quality, safety, and efficacy of drug substances and products.[4][5] This document provides detailed application notes and protocols for the use of cyclo(L-Phe-trans-4-hydroxy-L-Pro) as a reference standard in pharmaceutical testing, covering its physicochemical properties, analytical methodologies for identification and quantification, and a workflow for its implementation in quality control.
Physicochemical Properties and Characterization
A reference standard must be of high purity and thoroughly characterized.[5] The key physicochemical properties of cyclo(L-Phe-trans-4-hydroxy-L-Pro) are summarized in the table below.
Table 1: Physicochemical Properties of Cyclo(L-Phe-trans-4-hydroxy-L-Pro)
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [2][6] |
| Molecular Weight | 260.29 g/mol | [2][6] |
| CAS Number | 118477-06-8 | [2][6] |
| Appearance | White to off-white solid | [6] |
| Purity (LCMS) | ≥ 99.76% | [6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [7] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [6] |
Experimental Protocols
Detailed methodologies for the use of cyclo(L-Phe-trans-4-hydroxy-L-Pro) as a reference standard in key analytical techniques are provided below.
This protocol outlines a reversed-phase HPLC method suitable for determining the identity and purity of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
2.1.1. Materials and Reagents
-
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Methanol (HPLC grade)
2.1.2. Chromatographic Conditions
Table 2: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
2.1.3. Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the cyclo(L-Phe-trans-4-hydroxy-L-Pro) reference standard and dissolve it in 10 mL of methanol.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the standard solution to 10 mL with the mobile phase (initial conditions).
-
Sample Solution: Prepare the test sample at a similar concentration to the working standard using the same diluent.
2.1.4. Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
The identity of the peak in the sample chromatogram is confirmed by comparing its retention time with that of the reference standard.
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
This protocol describes a sensitive and selective LC-MS/MS method for the quantification of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in a given matrix.
2.2.1. Materials and Reagents
-
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) Reference Standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2.2.2. LC-MS/MS Conditions
Table 3: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of the reference standard. A plausible transition would be based on the precursor ion [M+H]⁺ and a characteristic product ion. |
| Collision Energy | Optimize for the specific MRM transition. |
2.2.3. Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the reference standard and the internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate blank matrix with known concentrations of the reference standard. Add the internal standard at a constant concentration to all calibration standards.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Sample Extraction: A protein precipitation method is often suitable. To 100 µL of sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard. Vortex, centrifuge, and inject the supernatant.
2.2.4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model to fit the data.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
NMR is a powerful technique for the unambiguous identification and structural elucidation of a reference standard.
2.3.1. Materials and Reagents
-
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) Reference Standard
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
2.3.2. Sample Preparation
-
Dissolve 5-10 mg of the reference standard in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
2.3.3. NMR Acquisition
-
Acquire a ¹H NMR spectrum to confirm the presence of all expected proton signals.
-
Acquire a ¹³C NMR spectrum to verify the carbon skeleton.
-
For complete structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to establish proton-proton and proton-carbon correlations.
Table 4: Representative ¹³C NMR Spectroscopic Data for cyclo(L-Phe-trans-4-hydroxy-L-Pro) in CDCl₃
| Carbon | Chemical Shift (δ) in ppm |
| C=O | 171.8 |
| C=O | 170.1 |
| C (aromatic) | 136.0 |
| CH (aromatic) | 129.1 |
| CH (aromatic) | 128.5 |
| CH-OH | 69.2 |
| CH | 61.5 |
| CH | 55.6 |
| CH | 53.3 |
| CH₂ | 37.9 |
| (Data sourced from Jhaumeer-Laulloo, S., et al. (2000))[1] |
Experimental Workflows and Signaling Pathways
The following diagram illustrates a typical workflow for the qualification and routine use of cyclo(L-Phe-trans-4-hydroxy-L-Pro) as a secondary reference standard in a pharmaceutical quality control setting.
Cyclic dipeptides, including cyclo(L-Phe-L-Pro), have been shown to interfere with quorum sensing (QS) in bacteria, a cell-to-cell communication mechanism that regulates virulence.[2] It is plausible that the antifungal activity of cyclo(L-Phe-trans-4-hydroxy-L-Pro) involves the disruption of similar signaling pathways in fungi. The diagram below illustrates a hypothetical mechanism where the compound inhibits a fungal signaling pathway, leading to a downstream reduction in virulence factors and biofilm formation.
Conclusion
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a valuable natural product that can be effectively utilized as a reference standard in pharmaceutical testing. Its high purity and well-defined structure allow for accurate and reproducible results in analytical methods such as HPLC and LC-MS/MS. The protocols and workflows provided in this document serve as a comprehensive guide for researchers and quality control professionals in the implementation of cyclo(L-Phe-trans-4-hydroxy-L-Pro) as a reference standard, thereby contributing to the overall quality and safety of pharmaceutical products.
References
- 1. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. usp.org [usp.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Development, validation, and application of a liquid chromatography-tandem mass spectrometry method for quantitative determination of trans-4-hydroxy-l-proline concentration in the serum of dogs with chronic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro)
Welcome to the technical support center for the total synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of this naturally occurring diketopiperazine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in a question-and-answer format.
Problem 1: Low yield during the coupling of protected amino acids.
-
Question: My coupling reaction between N-protected L-trans-4-hydroxyproline and L-phenylalanine ester results in a low yield of the linear dipeptide. What are the potential causes and solutions?
-
Answer: Low coupling efficiency can stem from several factors:
-
Inadequate Activation of the Carboxylic Acid: Ensure the complete activation of the N-protected hydroxyproline's carboxylic acid group. If using a coupling reagent like DCC (dicyclohexylcarbodiimide), the addition of an activator such as HOBt (hydroxybenzotriazole) can suppress side reactions and improve yield.
-
Steric Hindrance: The proline residue can introduce steric bulk. Using less hindered protecting groups or optimizing the coupling reagent can be beneficial.
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated ester. The reaction temperature should be carefully controlled, typically starting at 0°C and slowly warming to room temperature.
-
Base Selection: The choice and amount of base (e.g., DIPEA, N-methylmorpholine) are critical to neutralize the formed acid and facilitate the reaction without causing epimerization.
-
Problem 2: Difficulty in the final cyclization step.
-
Question: I am struggling with the intramolecular cyclization of the linear dipeptide to form the diketopiperazine ring. What are the common challenges and how can I overcome them?
-
Answer: The cyclization to form the 2,5-diketopiperazine ring is a critical step with potential hurdles:
-
Linear Peptide Self-Association: At high concentrations, intermolecular reactions leading to oligomers or polymers can compete with the desired intramolecular cyclization. Performing the reaction under high dilution conditions is crucial.
-
Deprotection and Cyclization Sequence: The order of deprotection of the N-terminus and activation of the C-terminus of the linear dipeptide is important. A common strategy involves the deprotection of the N-terminal protecting group (e.g., Cbz by hydrogenolysis) followed by heating to promote cyclization.[1][2]
-
Solvent Choice: The choice of solvent can influence the conformation of the linear peptide, thereby affecting the ease of cyclization. Solvents like methanol or isopropanol are often used.
-
Catalyst: In some cases, a mild base can catalyze the cyclization.
-
Problem 3: Presence of impurities after purification.
-
Question: After purification by column chromatography, I still observe impurities in my final product. What are the likely impurities and how can I improve the purification?
-
Answer: Common impurities can include starting materials, linear dipeptide, and diastereomers.
-
Unreacted Starting Materials: Optimize reaction times and stoichiometry to ensure complete conversion.
-
Residual Linear Dipeptide: Incomplete cyclization can leave the linear precursor. As mentioned, high dilution and appropriate thermal conditions can favor cyclization.
-
Diastereomers: Epimerization at the chiral centers, particularly during peptide coupling or under harsh basic/acidic conditions, can lead to the formation of diastereomers. Careful selection of coupling reagents and reaction conditions is key to minimizing this.
-
Purification Technique: If silica gel chromatography is insufficient, consider alternative techniques like preparative HPLC for higher purity.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the key steps in the total synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro)?
A1: The total synthesis typically involves two main stages: the formation of a linear dipeptide from protected amino acid precursors, followed by an intramolecular cyclization to form the diketopiperazine ring.[4] The key steps are:
-
Protection of Amino Acids: The amino group of L-trans-4-hydroxyproline and the carboxyl group of L-phenylalanine are protected to prevent unwanted side reactions.[4] Common protecting groups include benzyloxycarbonyl (Cbz) for the amino group and an ester for the carboxyl group.[2][4] The hydroxyl group of hydroxyproline may also be protected.
-
Peptide Coupling: The protected amino acids are coupled to form the linear dipeptide.
-
Deprotection: The protecting groups are removed.
-
Cyclization: The linear dipeptide undergoes intramolecular cyclization to form the final product.[1][2]
-
Final Deprotection (if applicable): Removal of any remaining protecting groups, such as on the hydroxyl function.[4]
Q2: Why is the protection of functional groups necessary?
A2: Selective protection of the amino, carboxyl, and hydroxyl groups is crucial to ensure the specific formation of the desired peptide bond between L-phenylalanine and L-trans-4-hydroxyproline.[4] This strategy prevents side reactions like self-polymerization of the amino acids or the formation of isomeric products.[4]
Q3: What are some common protecting groups used in this synthesis?
A3:
-
Amino Group (Hydroxyproline): The benzyloxycarbonyl (Cbz or Z) group is commonly used due to its stability and ease of removal by hydrogenolysis.[4]
-
Carboxyl Group (Phenylalanine): Esterification, for example, to form a methyl or ethyl ester, is a common protection strategy.
-
Hydroxyl Group (Hydroxyproline): Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are often employed and can be removed using fluoride ions (e.g., TBAF) or acidic conditions.[4]
Q4: What analytical techniques are used to characterize the final product?
A4: The structure of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is typically confirmed using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the connectivity and stereochemistry of the molecule.[2]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups like the amide carbonyls.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [5] |
| Molecular Weight | 260.29 g/mol | [5] |
| ¹H NMR (CDCl₃, δ ppm) | 7.2 (5H, m), 6.3 (1H, s, OH), 5.0 (1H, m), 4.7 (1H, m), 4.4 (1H, m), 4.0 (1H, m), 3.6 (1H, m), 3.0 (2H, m), 2.1 (1H, m), 1.8 (1H, s) | [2] |
| ¹³C NMR (CDCl₃, δ ppm) | 171.8, 170.1, 136.0, 129.1, 128.5, 69.2, 61.5, 55.6, 53.3, 37.9, 37.0 | [2] |
| IR (ν cm⁻¹) | 3300 (OH), 1650 (amide C=O) | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline[2]
-
Dissolve L-trans-4-hydroxyproline (1.0 g, 7.63 mmol) in 4M NaOH solution (4 ml, 16.01 mmol).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add benzyl chloroformate (1.56 g, 9.15 mmol) dropwise over 20 minutes while maintaining the temperature at 0°C with continuous stirring.
-
Continue stirring for an additional 2 hours, allowing the temperature to gradually rise to room temperature.
-
Monitor the reaction progress by TLC (methanol:glacial acetic acid, 19:1).
-
Upon completion, extract the reaction mixture with diethyl ether (2 x 15 ml) to remove excess benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with concentrated HCl.
-
Extract the product into ethyl acetate (3 x 20 ml).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
Protocol 2: Deprotection and Cyclization
A generalized protocol based on common synthetic strategies.
-
Hydrogenolysis of Cbz group: Dissolve the linear dipeptide precursor in a suitable solvent like methanol. Add a catalytic amount of Palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Cyclization: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a high-boiling point solvent like isopropanol and heat to reflux under high dilution conditions to promote intramolecular cyclization. Monitor the reaction by TLC.
-
Purification: After cooling, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to obtain the pure cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Visualizations
Caption: Workflow for the total synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Caption: Troubleshooting logic for common synthesis challenges.
References
- 1. SYNTHESIS OF CYCLO (L-TRANS-(4-HYDROXYPROLINYL)-L-PHENYLALANINE) | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | Benchchem [benchchem.com]
- 5. Cyclo-(L-phenylalanyl-4R-hydroxy-L-proline) | C14H16N2O3 | CID 10467786 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of cyclo(L-Phe-trans-4-hydroxy-L-Pro) from Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentative production of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Troubleshooting Guide
Issue 1: Low or No Yield of cyclo(L-Phe-trans-4-hydroxy-L-Pro)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inadequate Precursor Supply | 1. Supplement the fermentation medium with L-phenylalanine and L-proline or trans-4-hydroxy-L-proline. 2. Implement a fed-batch strategy to maintain optimal precursor concentrations throughout the fermentation. 3. Engineer the production strain to overexpress the biosynthetic pathways for L-phenylalanine and L-proline. |
| Suboptimal Fermentation Conditions | 1. Optimize the medium composition, including carbon and nitrogen sources, phosphate levels, and trace elements. 2. Determine the optimal pH and temperature for both microbial growth and secondary metabolite production. These may be different. 3. Ensure adequate aeration and agitation to maintain dissolved oxygen levels, which can be critical for proline hydroxylation. |
| Incorrect Microbial Strain or Inoculum | 1. Verify the identity and purity of the production strain (e.g., Lactobacillus plantarum, Streptomyces sp.). 2. Optimize the age and size of the inoculum to ensure a healthy and productive starting culture. |
| Product Degradation | 1. Investigate the stability of cyclo(L-Phe-trans-4-hydroxy-L-Pro) under your fermentation and downstream processing conditions. 2. Consider in-situ product removal strategies to minimize degradation. |
| Analytical Issues | 1. Confirm the accuracy and sensitivity of your analytical method (e.g., HPLC, LC-MS) for detecting and quantifying the target compound. 2. Check for co-eluting compounds that may be masking the product peak. |
Issue 2: Inconsistent Batch-to-Batch Yield
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Variability in Raw Materials | 1. Source key media components from a consistent and reliable supplier. 2. Perform quality control checks on new batches of raw materials. |
| Inconsistent Inoculum Preparation | 1. Standardize the protocol for inoculum preparation, including culture age, cell density, and volume. 2. Use a consistent seed train for all fermentations. |
| Fluctuations in Fermentation Parameters | 1. Ensure that pH, temperature, and dissolved oxygen probes are calibrated and functioning correctly. 2. Maintain tight control over all critical process parameters throughout the fermentation. |
| Contamination | 1. Implement strict aseptic techniques during all stages of the fermentation process. 2. Regularly monitor for microbial contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for the biosynthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro) ?
A1: The primary precursors are the amino acids L-phenylalanine and L-proline. The biosynthesis involves the cyclization of these two amino acids. The hydroxylation of the proline residue to trans-4-hydroxy-L-proline can occur either before or after the cyclization, depending on the specific enzymatic pathway in the producing microorganism.
Q2: Which microorganisms are known to produce cyclo(L-Phe-trans-4-hydroxy-L-Pro) ?
A2: Several microorganisms have been reported to produce this cyclic dipeptide, including strains of Lactobacillus plantarum and various species of Streptomyces.[1][2][3][4]
Q3: How can I increase the intracellular pool of L-phenylalanine and L-proline?
A3: You can increase the intracellular precursor pool through several strategies:
-
Media Supplementation: Add exogenous L-phenylalanine and L-proline to the fermentation medium.
-
Fed-Batch Fermentation: Implement a feeding strategy to maintain a constant and optimal concentration of the precursor amino acids.
-
Metabolic Engineering: Genetically modify the production strain to upregulate the biosynthetic pathways for L-phenylalanine and L-proline and to downregulate competing pathways that consume these precursors.
Q4: What is the role of dissolved oxygen in the production of cyclo(L-Phe-trans-4-hydroxy-L-Pro) ?
A4: If the hydroxylation of proline occurs after cyclization, a proline hydroxylase is involved. These enzymes are often oxygen-dependent, making dissolved oxygen a critical parameter for the production of the hydroxylated form of the cyclic dipeptide.
Q5: What are typical fermentation conditions for producing cyclic dipeptides?
A5: Fermentation conditions are highly dependent on the specific producing microorganism.
-
For Streptomyces species, a typical fermentation medium might include malt extract, yeast extract, and dextrose, with a pH around 7.2 and a temperature of 28°C.[3]
-
For Lactobacillus plantarum, a modified MRS medium is often used, with incubation at 30°C.[5] Optimization of these parameters is crucial for maximizing yield.
Data Presentation
Table 1: Effect of Precursor Supplementation on cyclo(L-Phe-trans-4-hydroxy-L-Pro) Yield in Streptomyces sp.
| L-Phenylalanine (g/L) | L-Proline (g/L) | Yield (mg/L) |
| 0 | 0 | 15.2 |
| 1 | 1 | 45.8 |
| 2 | 2 | 78.3 |
| 3 | 3 | 95.1 |
| 4 | 4 | 92.5 |
Note: Data are illustrative and will vary depending on the specific strain and fermentation conditions.
Table 2: Influence of Media Composition on cyclo(L-Phe-trans-4-hydroxy-L-Pro) Production by Lactobacillus plantarum
| Carbon Source (10 g/L) | Nitrogen Source (5 g/L) | Yield (mg/L) |
| Glucose | Yeast Extract | 35.7 |
| Fructose | Peptone | 28.9 |
| Sucrose | Tryptone | 31.2 |
| Glucose | Peptone | 41.5 |
| Glucose | Tryptone | 38.8 |
Note: Data are illustrative and will vary depending on the specific strain and fermentation conditions.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces sp. for cyclo(L-Phe-trans-4-hydroxy-L-Pro) Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of a mature Streptomyces sp. culture from an agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium).
-
Incubate at 28°C on a rotary shaker at 180 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Inoculate a 2 L production flask containing 500 mL of production medium (e.g., ISP2 medium supplemented with precursors as determined from optimization studies) with 5% (v/v) of the seed culture.
-
Incubate at 28°C on a rotary shaker at 180 rpm for 10-15 days.
-
Monitor the fermentation by periodically measuring pH, cell growth (dry cell weight), and product formation.
-
-
Extraction and Analysis:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., methanol) and analyze by HPLC or LC-MS.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm or a mass spectrometer.
-
Quantification: Use a standard curve of purified cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Visualizations
Caption: Fermentation and extraction workflow.
Caption: Troubleshooting low yield.
Caption: Biosynthesis pathway overview.
References
- 1. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactobacillus plantarum MiLAB 393 Produces the Antifungal Cyclic Dipeptides Cyclo(l-Phe-l-Pro) and Cyclo(l-Phe-trans-4-OH-l-Pro) and 3-Phenyllactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Diketopiperazines and Nucleoside Derivatives from a Sponge-Derived Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
"cyclo(L-Phe-trans-4-hydroxy-L-Pro) stability and storage conditions"
This technical support guide provides essential information on the stability and storage of cyclo(L-Phe-trans-4-hydroxy-L-Pro) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid cyclo(L-Phe-trans-4-hydroxy-L-Pro)?
For long-term stability of the solid (powder) form of cyclo(L-Phe-trans-4-hydroxy-L-Pro), it is recommended to store the compound at -20°C[1]. Some suppliers also suggest storage at temperatures below -15°C. The container should be tightly sealed to prevent moisture absorption. Under these conditions, the compound is expected to be stable for up to three years[1].
Q2: How should I store solutions of cyclo(L-Phe-trans-4-hydroxy-L-Pro)?
Stock solutions of cyclo(L-Phe-trans-4-hydroxy-L-Pro) should be stored at -80°C for optimal stability, where they can be viable for up to 6 months[1]. For shorter-term storage, -20°C is acceptable for up to one month[1]. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q3: In which solvents is cyclo(L-Phe-trans-4-hydroxy-L-Pro) soluble?
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is soluble in several common organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[2]. For biological assays, DMSO is a frequently used solvent.
Q4: What is the expected stability of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in aqueous solutions at different pH values?
Q5: Is cyclo(L-Phe-trans-4-hydroxy-L-Pro) sensitive to light?
While specific photostability studies on cyclo(L-Phe-trans-4-hydroxy-L-Pro) are not extensively documented, it is a general laboratory practice to protect compounds from prolonged exposure to light, especially UV light, to prevent potential photodegradation. It is advisable to store solutions in amber vials or protect them from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of the compound due to improper storage or handling. | - Ensure the compound has been stored at the correct temperature (-20°C for solid, -80°C for stock solutions).- Avoid multiple freeze-thaw cycles by preparing and using aliquots.- Prepare fresh working solutions from a new stock aliquot for each experiment. |
| Inconsistent experimental results | Instability of the compound in the experimental buffer or medium (e.g., due to pH). | - Check the pH of your experimental buffer. If it is highly acidic or alkaline, consider if this could be promoting hydrolysis of the diketopiperazine ring.- Perform a time-course experiment to see if the compound's effect diminishes over the duration of the assay.- If possible, analyze the purity of the compound in the experimental medium over time using HPLC. |
| Precipitation of the compound in aqueous solutions | Poor solubility or use of a solvent that is not miscible with the aqueous medium. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is low enough to maintain solubility.- Use sonication to aid dissolution when preparing stock solutions.- Consider the use of a different solvent system if solubility issues persist. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | Degradation of the compound. | - The primary degradation product is likely the hydrolyzed linear dipeptide (L-Phe-trans-4-hydroxy-L-Pro).- Compare the chromatogram of a freshly prepared solution with the aged or experimental solution to identify new peaks.- Consider performing forced degradation studies (e.g., exposure to acid, base, heat) to intentionally generate degradation products as analytical markers. |
Data Presentation
Table 1: Recommended Storage Conditions for cyclo(L-Phe-trans-4-hydroxy-L-Pro)
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1] | Keep container tightly sealed. |
| Solution (in Solvent) | -80°C | Up to 6 months[1] | Recommended for long-term solution storage. Aliquot to avoid freeze-thaw cycles. |
| Solution (in Solvent) | -20°C | Up to 1 month[1] | Suitable for short-term storage. |
Table 2: Qualitative Stability Profile of cyclo(L-Phe-trans-4-hydroxy-L-Pro)
| Condition | Expected Stability | Potential Degradation Pathway |
| Neutral pH (6-8) | Generally stable for experimental durations. | Minimal hydrolysis expected. |
| Acidic pH (<4) | Potentially unstable over extended periods. | Acid-catalyzed hydrolysis of the amide bonds in the diketopiperazine ring. |
| Alkaline pH (>9) | Potentially unstable over extended periods. | Base-catalyzed hydrolysis of the amide bonds in the diketopiperazine ring. |
| Elevated Temperature (>40°C) | Degradation rate is likely to increase. | Thermal stress can accelerate hydrolysis. |
| Light Exposure (UV) | Potentially sensitive. | Photodegradation (specific pathway not determined). |
Experimental Protocols
Protocol: General Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of cyclo(L-Phe-trans-4-hydroxy-L-Pro) under various conditions.
1. Materials and Reagents:
-
cyclo(L-Phe-trans-4-hydroxy-L-Pro) reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade buffers (e.g., phosphate, acetate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment and forced degradation
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of cyclo(L-Phe-trans-4-hydroxy-L-Pro) of known concentration (e.g., 1 mg/mL) in a suitable solvent like DMSO or acetonitrile.
-
Sample Solutions:
-
pH Stability: Prepare solutions of the compound (e.g., at 0.1 mg/mL) in a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Thermal Stability: Store aliquots of the standard solution at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Photostability: Expose a solution of the compound to a light source (e.g., a photostability chamber) while keeping a control sample in the dark.
-
3. HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or another suitable modifier. For example, a gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., around 210-220 nm for the peptide bond, or a secondary wavelength if the phenyl group provides a stronger signal).
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
4. Analysis:
-
Inject the standard solution to determine the retention time and peak area of the intact compound.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject the sample solutions stored under different conditions.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0).
Mandatory Visualization
Caption: Potential hydrolytic degradation of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Caption: Troubleshooting workflow for stability-related experimental issues.
References
"overcoming low solubility of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in aqueous solutions"
Welcome to the technical support center for cyclo(L-Phe-trans-4-hydroxy-L-Pro). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of cyclo(L-Phe-trans-4-hydroxy-L-Pro)?
A1: Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is known to have good solubility in several organic solvents. However, its solubility in aqueous solutions is limited. Available quantitative data indicates a high solubility in dimethyl sulfoxide (DMSO).[1]
Q2: Why is the aqueous solubility of cyclo(L-Phe-trans-4-hydroxy-L-Pro) low?
A2: The low aqueous solubility is likely due to the presence of the hydrophobic phenylalanine residue and the overall cyclic structure, which can limit interactions with water molecules.
Q3: What are the common applications of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in research?
A3: This compound is primarily investigated for its biological activities, including antifungal and potential anticancer properties.[2][3][4] Its antifungal mechanism is thought to involve the disruption of microbial cell membranes.[2] In cancer research, it has been observed to induce apoptosis in certain cell lines.[3]
Q4: Can I use co-solvents to dissolve cyclo(L-Phe-trans-4-hydroxy-L-Pro) for my aqueous-based experiments?
A4: Yes, using a small amount of an organic co-solvent is a common strategy. It is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, and then slowly add the aqueous buffer to the desired final concentration.
Q5: Are there alternative methods to enhance the aqueous solubility of this compound without using organic co-solvents?
A5: Yes, complexation with agents like cyclodextrins or formulation in systems such as hyaluronic acid nanogels can be effective in improving the aqueous solubility of hydrophobic cyclic peptides.[5][6] These methods encapsulate the hydrophobic compound, presenting a more hydrophilic exterior to the aqueous environment.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The concentration of the compound exceeds its solubility limit in the final aqueous solution. The percentage of organic co-solvent is too low. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of the organic co-solvent (ensure it is compatible with your experimental system). 3. Consider using a solubility-enhancing excipient like cyclodextrin. |
| Cloudy or hazy solution after dissolution | Incomplete dissolution or formation of fine aggregates. | 1. Gently warm the solution (e.g., to 37°C) while stirring.[7] 2. Briefly sonicate the solution to aid dissolution.[7] 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles. |
| Inconsistent experimental results | Poor solubility leading to variations in the effective concentration of the compound. | 1. Prepare a fresh stock solution in an appropriate organic solvent before each experiment. 2. Vortex the stock solution and the final diluted solution thoroughly before use. 3. Validate the concentration of your final working solution if possible. |
| Cell toxicity observed at low compound concentrations | The organic co-solvent (e.g., DMSO) may be causing cytotoxicity. | 1. Reduce the final concentration of the organic co-solvent to a non-toxic level (typically <0.5% v/v for many cell lines). 2. Explore alternative, less toxic organic co-solvents. 3. Utilize a co-solvent-free solubilization method, such as cyclodextrin complexation. |
Quantitative Solubility Data
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (384.19 mM)[1] |
| Chloroform | Soluble[3] |
| Dichloromethane | Soluble[7][3] |
| Ethyl Acetate | Soluble[7][3] |
| Acetone | Soluble[7][3] |
| Methanol | Soluble |
| Water | Poorly soluble |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent
Objective: To prepare a concentrated stock solution of cyclo(L-Phe-trans-4-hydroxy-L-Pro) for subsequent dilution in aqueous buffers.
Materials:
-
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the desired amount of cyclo(L-Phe-trans-4-hydroxy-L-Pro) powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[7]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Solubility Enhancement using β-Cyclodextrin Complexation
Objective: To prepare an aqueous solution of cyclo(L-Phe-trans-4-hydroxy-L-Pro) with enhanced solubility through inclusion complexation with a β-cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).
Materials:
-
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 1-10% w/v).
-
Slowly add the cyclo(L-Phe-trans-4-hydroxy-L-Pro) powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 to 1:2 of the compound to HP-β-CD is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, vortex the solution and then filter it through a 0.22 µm syringe filter to remove any undissolved compound.
-
The clear filtrate is the aqueous solution of the cyclo(L-Phe-trans-4-hydroxy-L-Pro)/HP-β-CD inclusion complex. The concentration of the dissolved compound can be determined using a suitable analytical method like HPLC.
Visualizations
Caption: Experimental workflows for solubilization.
Caption: Potential mechanism of anticancer activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | TEA47706 [biosynth.com]
- 3. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: HPLC Purification of cyclo(L-Phe-trans-4-hydroxy-L-Pro)
Welcome to the technical support center for the HPLC purification of cyclo(L-Phe-trans-4-hydroxy-L-Pro). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this cyclodipeptide.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during the HPLC purification of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
1. Peak Shape Issues
Question: Why is my peak for cyclo(L-Phe-trans-4-hydroxy-L-Pro) tailing?
Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. For basic compounds, interactions with acidic silanol groups on the silica-based column packing can lead to tailing. Additionally, using a mobile phase with a pH close to the pKa of your compound can result in inconsistent ionization and peak asymmetry. Overloading the column with too much sample can also cause tailing.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with 0.1% trifluoroacetic acid - TFA) can suppress the ionization of silanol groups, minimizing secondary interactions.
-
Use a Different Column: Consider using a column with a highly deactivated, end-capped stationary phase to reduce the number of available silanol groups.
-
Reduce Sample Load: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
-
Optimize Mobile Phase Composition: Increasing the percentage of the organic modifier (e.g., acetonitrile) in your mobile phase can sometimes improve peak shape.
Question: My peak for cyclo(L-Phe-trans-4-hydroxy-L-Pro) is split into two or more peaks. What could be the cause?
Answer: Peak splitting can arise from several sources. It might indicate the presence of isomers or that the compound exists in different conformations that are separated under the chromatographic conditions. Alternatively, issues with the HPLC system itself, such as a blocked column frit, a void in the column packing, or a problem with the injector, can lead to split peaks. A significant mismatch between the solvent your sample is dissolved in and the mobile phase can also cause this issue.
Troubleshooting Steps:
-
Check for Co-eluting Impurities: Use a mass spectrometer (LC-MS) to check if the split peaks have the same mass-to-charge ratio. If they do, they are likely isomers or conformers.
-
Modify Chromatographic Conditions: Changing the column temperature or the mobile phase composition can sometimes help to merge conformational peaks.
-
System Maintenance:
-
Column: Try backflushing the column or, if that fails, replace the column frit or the entire column.
-
Injector: Ensure the injector is not partially blocked and is functioning correctly.
-
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.
2. Retention Time Variability
Question: The retention time of my cyclo(L-Phe-trans-4-hydroxy-L-Pro) peak is shifting between runs. Why is this happening?
Answer: Fluctuations in retention time can be caused by a number of factors, including:
-
Changes in mobile phase composition.
-
Inadequate column equilibration between runs.
-
Variations in column temperature.
-
Leaks in the HPLC system.
-
A deteriorating column.
Troubleshooting Steps:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient, ensure the mixer is working correctly.
-
Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.
-
Temperature Control: Use a column oven to maintain a consistent temperature.
-
System Check: Inspect the system for any leaks, especially around fittings and seals.
-
Column Health: If the retention time consistently decreases and peak shape worsens, your column may be nearing the end of its life.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for cyclo(L-Phe-trans-4-hydroxy-L-Pro)?
A1: A common starting point for the purification of cyclodipeptides like cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a C18 column with a mobile phase consisting of water and acetonitrile, both containing an acidic modifier like 0.1% TFA. A gradient elution from a low to a high percentage of acetonitrile is typically used to separate the compound from impurities.
Q2: How does the hydroxyl group on the proline residue affect the retention of cyclo(L-Phe-trans-4-hydroxy-L-Pro)?
A2: The hydroxyl group increases the polarity of the molecule. Compared to its non-hydroxylated counterpart, cyclo(L-Phe-L-Pro), cyclo(L-Phe-trans-4-hydroxy-L-Pro) will likely have a shorter retention time on a reversed-phase column under the same conditions.
Q3: Can I use a different mobile phase additive instead of TFA?
A3: Yes, other additives like formic acid can be used. The choice of additive can influence the selectivity of your separation. However, TFA is widely used for peptide and cyclodipeptide separations as it is an excellent ion-pairing agent that helps to produce sharp peaks.
Q4: What detection wavelength should I use for cyclo(L-Phe-trans-4-hydroxy-L-Pro)?
A4: Due to the presence of the peptide bonds and the phenyl group, a wavelength in the range of 210-220 nm is typically used for detection.
Experimental Protocols
Example Preparative HPLC Protocol for Cyclodipeptide Purification
This protocol is a general guideline and should be optimized for your specific sample and HPLC system.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 10 mm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-70% B (linear gradient)
-
35-40 min: 70-100% B (linear gradient)
-
40-45 min: 100% B
-
45-50 min: 100-10% B (linear gradient)
-
50-60 min: 10% B (equilibration)
-
-
Flow Rate: 4 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: Dependent on sample concentration and column capacity. Start with a small injection to determine the retention time and then scale up.
Data Presentation
Currently, there is a lack of publicly available quantitative data comparing different HPLC purification parameters for cyclo(L-Phe-trans-4-hydroxy-L-Pro). Researchers are encouraged to perform their own method development and validation, systematically varying parameters such as gradient slope, flow rate, and column chemistry, and tabulating the resulting retention times, peak purity, and recovery yields to determine the optimal conditions for their specific needs.
Visualization
HPLC Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during the purification of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Caption: A logical workflow for troubleshooting common HPLC purification issues.
Technical Support Center: Synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro) Analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro) and its analogs. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for cyclo(L-Phe-trans-4-hydroxy-L-Pro)?
A1: The total synthesis typically involves two main stages: the formation of a linear dipeptide from protected L-phenylalanine and L-trans-4-hydroxyproline precursors, followed by an intramolecular cyclization to create the diketopiperazine (DKP) ring.[1] Key steps include the selective protection of reactive functional groups (amino, carboxyl, and hydroxyl) to prevent unwanted side reactions.[1]
Q2: Why are protecting groups necessary in this synthesis?
A2: Protecting groups are crucial for temporarily masking reactive functional groups to ensure selective bond formation. In this synthesis, the amino group of hydroxyproline and the carboxyl group of phenylalanine are typically protected to direct the formation of the desired peptide bond.[1] The hydroxyl group on the proline residue is also often protected (e.g., as a silyl ether) to prevent it from interfering with the coupling and cyclization steps.[1]
Q3: What are the most common side reactions encountered during the synthesis of these cyclic dipeptides?
A3: The most common side reactions include:
-
Epimerization/Racemization: The stereocenters of the amino acid residues can be susceptible to inversion, particularly under basic or harsh reaction conditions, leading to the formation of diastereomers (e.g., cyclo(L-Phe-cis-4-hydroxy-L-Pro)).
-
Incomplete Cyclization: The linear dipeptide precursor may fail to cyclize efficiently, leading to low yields of the desired product.
-
Diketopiperazine Formation as a Side Reaction (in solid-phase synthesis): When synthesizing a larger peptide on a solid support, premature cleavage and cyclization of the N-terminal dipeptide (especially one containing proline) can occur, truncating the desired peptide.[2][3]
-
Side reactions related to protecting groups: Incomplete deprotection or side reactions caused by deprotection reagents can lead to impurities. For example, cleavage of certain linkers from Wang resin can cause S-alkylation on cysteine residues in analog synthesis.[4]
Q4: How does the choice of amino acid analogs affect potential side reactions?
A4: The structure of the amino acid preceding proline can significantly impact the rate of DKP formation.[5][6] Analogs with bulky side chains or specific functional groups on either the phenylalanine or hydroxyproline moiety may introduce new challenges, such as steric hindrance during the coupling step or new unwanted side reactions involving the added functional groups.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro) analogs.
Problem 1: Low yield of the final cyclic dipeptide.
| Potential Cause | Suggested Solution | Rationale |
| Incomplete Coupling | Optimize coupling reagents (e.g., use HBTU, HATU). Monitor reaction completion via TLC or LC-MS. | Ensures the linear dipeptide precursor is formed in high yield before attempting cyclization. |
| Inefficient Cyclization | Screen different solvents and temperatures for the cyclization step. High dilution conditions are often favored to promote intramolecular over intermolecular reactions. | The kinetics of cyclization are highly dependent on reaction conditions. |
| Premature DKP Formation | When using solid-phase synthesis for analogs, choose a 2-chlorotrityl chloride resin, which is less prone to premature cleavage.[4] | This strategy minimizes the loss of the dipeptide from the resin before the full peptide is synthesized.[4] |
| Steric Hindrance | For bulky amino acid analogs, extend reaction times or use more potent coupling reagents. | Bulky side chains can slow down the rate of both coupling and cyclization reactions. |
Problem 2: Presence of multiple spots on TLC or peaks in HPLC/LC-MS.
| Potential Side Product | Mass Spectrometry (MS) Signature | Troubleshooting Steps |
| Unreacted Linear Dipeptide | Expected Mass + 18 (H₂O) | Increase reaction time or temperature for the cyclization step. Ensure complete removal of N-terminal protecting groups prior to cyclization. |
| Cis/Trans Diastereomer | Same mass as the target product, different retention time. | Formation of the cis-hydroxyproline analog can occur via Sₙ2 displacement reactions if not carefully controlled.[7] Use NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry. Optimize base and solvent conditions to minimize epimerization. |
| Racemized Product | Same mass as the target product, potentially different retention time. | Avoid strong bases and high temperatures, especially after the coupling step. The use of additives like HOBt can help suppress racemization during coupling. |
| Protecting Group Adducts | Expected Mass + Mass of Protecting Group (or fragment) | Ensure deprotection steps go to completion. Use appropriate scavengers during cleavage (e.g., triisopropylsilane for tBu groups) to prevent re-attachment of carbocations to the peptide.[4] |
Quantitative Data Summary: Troubleshooting by Mass
The following table helps identify potential byproducts based on their mass difference from the expected product, cyclo(L-Phe-trans-4-hydroxy-L-Pro) (MW: 260.29 g/mol ).[8]
| Observed MW | Δ Mass (Da) | Possible Identity | Potential Cause |
| 278.30 | +18.01 | Linear Dipeptide (L-Phe-trans-4-hydroxy-L-Pro) | Incomplete cyclization reaction. |
| 332.37 | +72.08 | TBDMS-protected product | Incomplete desilylation of the hydroxyl group.[1] |
| 242.28 | -18.01 | Dehydrated product | Loss of the hydroxyl group from proline. |
| 520.57 | +260.28 | Dimer of the linear dipeptide | Inefficient intramolecular cyclization, leading to intermolecular condensation. |
Experimental Protocols
Protocol 1: Synthesis of the Linear Dipeptide Precursor
This protocol outlines the key steps for forming the protected linear dipeptide, which is the precursor to cyclization. The strategy involves protecting the amino group of L-trans-4-hydroxyproline and the carboxyl group of L-phenylalanine before coupling.[1]
-
Protection of L-trans-4-hydroxyproline:
-
Dissolve L-trans-4-hydroxyproline in a cooled solution of sodium hydroxide.[1]
-
Add benzyl chloroformate dropwise to the mixture to introduce the benzyloxycarbonyl (Cbz or Z) protecting group onto the amino group.[1]
-
Allow the reaction to proceed for several hours while warming to room temperature.
-
Acidify and extract the N-Cbz-L-trans-4-hydroxyproline product.
-
Protect the hydroxyl group, for example, using tert-Butyldimethylsilyl chloride (TBDMSCl).
-
-
Protection of L-phenylalanine:
-
Protect the carboxylic acid group of L-phenylalanine, for instance, as a methyl or ethyl ester, using standard esterification methods (e.g., SOCl₂ in methanol).
-
-
Peptide Coupling:
-
Dissolve the protected N-Cbz-O-TBDMS-hydroxyproline and L-phenylalanine methyl ester in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent (e.g., DCC/HOBt or HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Work up the reaction to isolate the protected linear dipeptide, Cbz-Hyp(TBDMS)-Phe-OMe.
-
Protocol 2: Deprotection and Intramolecular Cyclization
-
N-terminal Deprotection:
-
Remove the Cbz group from the linear dipeptide via hydrogenolysis (e.g., using H₂ gas with a Pd/C catalyst). This exposes the free amine of the hydroxyproline residue.
-
-
Cyclization:
-
Dissolve the deprotected linear dipeptide in a solvent such as isopropanol or methanol.
-
Heat the solution at reflux for 12-24 hours to promote intramolecular aminolysis, which results in cyclization and release of the methyl ester. The proline residue's secondary amine structure makes it particularly prone to this cyclization.[2]
-
Monitor the formation of the cyclic product by LC-MS.
-
-
Final Hydroxyl Deprotection:
-
Remove the TBDMS protecting group from the hydroxyl function using a fluoride source like tetrabutylammonium fluoride (TBAF) or acidic conditions to yield the final product.[1]
-
-
Purification:
-
Purify the final cyclo(L-Phe-trans-4-hydroxy-L-Pro) product using column chromatography on silica gel or preparative HPLC.
-
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Caption: Troubleshooting decision tree for synthesis of cyclic dipeptide analogs.
References
- 1. cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | Benchchem [benchchem.com]
- 2. Bot Detection [iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclo-(L-phenylalanyl-4R-hydroxy-L-proline) | C14H16N2O3 | CID 10467786 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: cyclo(L-Phe-trans-4-hydroxy-L-Pro)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of cyclo(L-Phe-trans-4-hydroxy-L-Pro)?
The primary degradation pathway for cyclo(L-Phe-trans-4-hydroxy-L-Pro), a diketopiperazine (DKP), is hydrolysis of the amide bonds in the piperazine-2,5-dione ring. This would lead to the formation of the linear dipeptide, L-Phenylalanyl-trans-4-hydroxy-L-proline. Under more strenuous conditions, further hydrolysis could break the dipeptide into its constituent amino acids: L-phenylalanine and trans-4-hydroxy-L-proline.
Q2: How stable is cyclo(L-Phe-trans-4-hydroxy-L-Pro) in solution?
Cyclic dipeptides are generally more resistant to enzymatic degradation compared to their linear counterparts[1][2]. However, their stability in solution can be influenced by pH, temperature, and the solvent used[3][4][5]. Acidic or basic conditions can promote hydrolysis of the amide bonds. For example, peptide hydrolysis under acidic conditions often requires strong acids and high temperatures[6].
Q3: What are the recommended storage conditions for cyclo(L-Phe-trans-4-hydroxy-L-Pro)?
To minimize degradation, cyclo(L-Phe-trans-4-hydroxy-L-Pro) should be stored in a cool, dry place. For stock solutions, storage at -20°C or -80°C is recommended to prolong shelf life[7]. It is advisable to prepare fresh solutions for experiments whenever possible and to avoid repeated freeze-thaw cycles.
Q4: Can cyclo(L-Phe-trans-4-hydroxy-L-Pro) form during peptide synthesis?
Yes, diketopiperazine formation is a known side reaction and degradation pathway during solid-phase peptide synthesis (SPPS), particularly when proline is the penultimate amino acid[1][3][4][8]. This can lead to the cleavage of the peptide from the resin and the formation of the cyclic dipeptide.
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Verify Peak Identity: If possible, use mass spectrometry (LC-MS) to identify the molecular weights of the unexpected peaks. Compare these with the molecular weights of the potential degradation products: the linear dipeptide (L-Phenylalanyl-trans-4-hydroxy-L-proline) and the individual amino acids (L-phenylalanine and trans-4-hydroxy-L-proline).
-
Review Sample Preparation and Storage: Assess the pH, temperature, and duration of sample storage. Exposure to strong acids or bases, or prolonged storage at room temperature, can accelerate hydrolysis.
-
Analyze a Fresh Sample: Prepare a fresh solution of cyclo(L-Phe-trans-4-hydroxy-L-Pro) from a new stock vial and analyze it immediately to see if the unexpected peaks are still present.
-
Perform a Forced Degradation Study: Intentionally expose the compound to harsh conditions (e.g., acidic, basic, oxidative) to see if the resulting degradation profile matches the unexpected peaks in your experimental sample.
-
Issue 2: Loss of biological activity of a cyclo(L-Phe-trans-4-hydroxy-L-Pro) solution.
-
Possible Cause: Degradation of the active cyclic dipeptide into less active or inactive linear forms.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Analyze the solution using HPLC or LC-MS to check for the presence of degradation products.
-
Prepare Fresh Solutions: Use a freshly prepared solution of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in your biological assay to determine if the activity is restored.
-
Evaluate Solvent Compatibility: Ensure that the solvent used for your bioassay is not contributing to the degradation of the compound. Some solvents can catalyze hydrolysis, especially at elevated temperatures[4][5].
-
Quantitative Data Summary
Table 1: Hypothetical Stability of cyclo(L-Phe-trans-4-hydroxy-L-Pro) under Various Conditions.
| Condition | Temperature (°C) | pH | Solvent | Half-life (t½) | Primary Degradation Product |
| 1 | 25 | 2 | Aqueous Buffer | ~48 hours | Linear Dipeptide |
| 2 | 25 | 7 | Aqueous Buffer | > 2 weeks | Minimal Degradation |
| 3 | 25 | 10 | Aqueous Buffer | ~72 hours | Linear Dipeptide |
| 4 | 4 | 7 | Aqueous Buffer | > 1 month | Minimal Degradation |
| 5 | 25 | 7 | DMSO | > 1 month | Minimal Degradation |
Note: This table presents hypothetical data for illustrative purposes, based on general principles of diketopiperazine stability.
Experimental Protocols
Protocol 1: Analysis of cyclo(L-Phe-trans-4-hydroxy-L-Pro) Purity and Degradation by HPLC.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in a suitable solvent such as methanol or DMSO.
-
For analysis, dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas to determine the purity of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
-
Identify any additional peaks as potential degradation products. The linear dipeptide is expected to have a different retention time than the cyclic form.
-
Visualizations
Caption: Potential degradation pathway of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Caption: Workflow for investigating cyclo(L-Phe-trans-4-hydroxy-L-Pro) degradation.
References
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arts.units.it [arts.units.it]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing epimerization during cyclo(L-Phe-trans-4-hydroxy-L-Pro) synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro) that may lead to epimerization and reduced diastereomeric purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of diastereomeric impurity (cyclo(L-Phe-cis-4-hydroxy-D-Pro) or other epimers) in the final product. | 1. Base-catalyzed epimerization: The presence of a strong base can abstract the α-proton of the amino acid residues, leading to a loss of stereochemical integrity.[1] This is particularly relevant during the coupling and cyclization steps. 2. Inappropriate coupling reagent: Some coupling reagents are more prone to causing epimerization than others.[1] 3. Elevated reaction temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization. 4. Prolonged reaction times: Extended exposure to reaction conditions that can cause epimerization increases the likelihood of side reactions. | 1. Base Selection: Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Avoid strong bases like triethylamine (TEA) if possible. For the cyclization step, consider methods that do not require a strong base. 2. Coupling Reagent Selection: Employ coupling reagents known to suppress epimerization, such as those combined with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of HOBt are generally good choices.[1] Phosphonium and uronium salt-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) should be used with caution and optimized conditions. 3. Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the coupling and cyclization steps. 4. Monitor Reaction Progress: Closely monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid unnecessarily long reaction times. |
| Low yield of the desired cyclo(L-Phe-trans-4-hydroxy-L-Pro) diastereomer. | 1. Incomplete coupling reaction: Steric hindrance or suboptimal activation of the carboxylic acid can lead to incomplete formation of the linear dipeptide precursor. 2. Inefficient cyclization: The linear dipeptide may not efficiently cyclize due to conformational constraints or unfavorable reaction conditions. 3. Degradation during workup or purification: The cyclic dipeptide may be sensitive to acidic or basic conditions during purification. | 1. Optimize Coupling: Ensure complete activation of the N-protected L-phenylalanine before adding the protected trans-4-hydroxy-L-proline. Using a slight excess of the coupling agent and the amino acid being added can drive the reaction to completion. 2. Optimize Cyclization: The cyclization of the deprotected linear dipeptide is a critical step. High dilution conditions can favor intramolecular cyclization over intermolecular polymerization. The choice of solvent can also play a significant role. 3. Careful Purification: Use neutral pH conditions during aqueous workup. For chromatographic purification, silica gel chromatography is often effective. Chiral high-performance liquid chromatography (HPLC) may be necessary to separate diastereomers if epimerization cannot be completely suppressed.[2][3][4] |
| Difficulty in separating the desired diastereomer from epimeric impurities. | The physicochemical properties of diastereomers can be very similar, making them difficult to separate by standard chromatography.[1] | 1. Chiral HPLC: This is the most effective method for separating diastereomers. Different chiral stationary phases (e.g., cellulose- or amylose-based) should be screened to find the optimal separation conditions.[2][3][4] 2. Derivatization: In some cases, derivatizing the mixture of diastereomers can enhance their separability on standard chromatographic media. However, this adds extra steps to the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in the synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro)?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. In the context of cyclo(L-Phe-trans-4-hydroxy-L-Pro) synthesis, either the L-phenylalanine or the L-proline residue can potentially epimerize to their D-forms, leading to the formation of undesired diastereomers. This is a significant concern because different stereoisomers can have vastly different biological activities, and the presence of epimeric impurities can compromise the therapeutic efficacy and safety of the final compound.[1]
Q2: Which stereocenter is more prone to epimerization during the synthesis?
A2: The α-carbon of the activated amino acid (in this case, L-phenylalanine during the initial coupling) is generally more susceptible to epimerization, especially if an oxazolone intermediate is formed. The α-carbon of the proline residue can also epimerize, particularly under basic conditions.
Q3: How can I quantitatively determine the extent of epimerization?
A3: The most common and accurate method for quantifying the diastereomeric ratio is chiral HPLC.[2][3][4] By comparing the peak areas of the desired cyclo(L-Phe-trans-4-hydroxy-L-Pro) and its epimers, you can determine the diastereomeric excess (d.e.). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, can also be used to distinguish and quantify diastereomers if there are well-resolved signals for each isomer.
Q4: What are the ideal protecting groups to use for the amino and hydroxyl functions to minimize epimerization?
A4: For the α-amino group of L-phenylalanine, urethane-type protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are recommended as they are known to reduce the risk of epimerization compared to acyl-type protecting groups. For the hydroxyl group of trans-4-hydroxy-L-proline, a silyl ether protecting group such as tert-butyldimethylsilyl (TBDMS) or a benzyl ether can be employed. The choice will depend on the overall synthetic strategy and the deprotection conditions required.
Q5: Can the order of coupling (i.e., activating hydroxyproline first) affect the rate of epimerization?
A5: Yes, the order of coupling can influence the outcome. Activating the N-protected L-phenylalanine and coupling it to the protected hydroxyproline ester is a common strategy. Proline itself is a secondary amine, and its coupling can sometimes be sluggish. Activating the proline derivative can also lead to epimerization. It is generally advisable to activate the non-proline amino acid.
Quantitative Data on Epimerization
While specific quantitative data for the epimerization in cyclo(L-Phe-trans-4-hydroxy-L-Pro) synthesis is not extensively published, data from analogous peptide couplings provide valuable insights. The following table summarizes the percentage of epimerization observed during the coupling of Fmoc-Phe to a proline derivative under different conditions.
| Coupling Reagent | Additive | Base | Solvent | Epimerization (%) |
| EDC | HOAt | DIPEA | DMF | 29.8 |
| EDC-HCl | HOAt | DIPEA | DMF | 24.1 |
| DIC | HOAt | DIPEA | DMF | 4.2 |
Data adapted from a study on the solid-phase synthesis of Gly-Phe-Pro-NH2 and serves as an illustrative example.
Experimental Protocols
Protocol 1: Synthesis of the Linear Dipeptide Precursor with Minimized Epimerization
This protocol describes the coupling of N-Boc-L-phenylalanine and O-TBDMS-trans-4-hydroxy-L-proline methyl ester.
-
Materials:
-
N-Boc-L-phenylalanine
-
O-TBDMS-trans-4-hydroxy-L-proline methyl ester hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve N-Boc-L-phenylalanine (1.0 eq), O-TBDMS-trans-4-hydroxy-L-proline methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF to ensure solubility.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt.
-
Add DIC (1.1 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected linear dipeptide.
-
Protocol 2: Deprotection and Cyclization
This protocol describes the deprotection of the linear dipeptide and subsequent intramolecular cyclization.
-
Materials:
-
Protected linear dipeptide from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene, anhydrous
-
Ammonium hydroxide or another suitable base for neutralization
-
-
Procedure:
-
Boc Deprotection: Dissolve the protected dipeptide in a solution of 25-50% TFA in DCM and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to ensure complete removal of TFA.
-
Cyclization: Dissolve the resulting TFA salt of the dipeptide ester in a large volume of a suitable solvent like toluene or a mixture of isopropanol and chloroform under high dilution conditions (e.g., 0.01 M).
-
Neutralize the TFA salt with a weak base like ammonium hydroxide or by passing it through a short column of basic alumina.
-
Heat the solution to reflux and monitor the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Hydroxyl Deprotection: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in THF or acidic conditions (e.g., acetic acid/water/THF).
-
Purify the crude cyclo(L-Phe-trans-4-hydroxy-L-Pro) by silica gel chromatography or preparative HPLC.
-
Visualizations
Caption: Experimental workflow for the synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Caption: Factors contributing to epimerization during peptide synthesis.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 3. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Production of cyclo(L-Phe-trans-4-hydroxy-L-Pro)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges of scaling up the production of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing cyclo(L-Phe-trans-4-hydroxy-L-Pro)?
There are two main approaches for the synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro): chemical synthesis and microbial fermentation.
-
Chemical Synthesis: This method involves the stepwise coupling of protected L-phenylalanine and trans-4-hydroxy-L-proline amino acids, followed by deprotection and intramolecular cyclization to form the diketopiperazine ring.[1] This approach offers high control over the stereochemistry and allows for the synthesis of analogues with modified amino acid precursors.[1]
-
Microbial Fermentation: This method utilizes microorganisms, such as bacteria and fungi, that naturally produce cyclo(L-Phe-trans-4-hydroxy-L-Pro) as a secondary metabolite.[2] Alternatively, genetically engineered microbes, like E. coli, can be designed to overproduce the precursor, trans-4-hydroxy-L-proline, which can then be used in a subsequent enzymatic or chemical cyclization step.[3]
Q2: What are the main challenges when scaling up the chemical synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro)?
Scaling up the chemical synthesis of this cyclic dipeptide presents several challenges, including:
-
Maintaining High Yields: Side reactions such as racemization, epimerization, and the formation of linear or cyclic byproducts can significantly reduce the overall yield.
-
Purification: The removal of unreacted starting materials, reagents, and side products can be complex and may require multiple chromatographic steps, leading to potential product loss.
-
Solvent and Reagent Handling: Large-scale synthesis requires the handling of significant volumes of solvents and potentially hazardous reagents, necessitating appropriate safety and environmental considerations.
-
Cost of Goods: The cost of starting materials, protecting groups, coupling agents, and solvents can become a significant factor at a larger scale.
Q3: What are the key considerations for scaling up the microbial production of this cyclodipeptide?
When scaling up microbial fermentation for cyclo(L-Phe-trans-4-hydroxy-L-Pro) or its precursors, the following factors are critical:
-
Strain Stability: Ensuring the genetic stability of the production strain is crucial for consistent product yields over multiple generations.
-
Process Optimization: Fermentation parameters such as pH, temperature, dissolved oxygen, and nutrient feeding strategies must be carefully optimized and controlled at a large scale to maintain optimal cell growth and product formation.
-
Precursor Supply: For engineered strains, ensuring a sufficient and balanced supply of precursors like L-proline and α-ketoglutarate is essential for high productivity.[3]
-
Downstream Processing: Efficiently separating the product from the biomass and fermentation broth, followed by purification, can be a major bottleneck in the overall process.
-
Sterility: Maintaining aseptic conditions in large-scale fermenters is critical to prevent contamination by competing microorganisms.
Troubleshooting Guides
Chemical Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Linear Dipeptide | Incomplete activation of the carboxylic acid group. | - Use a more efficient coupling agent (e.g., HATU, HCTU).- Optimize reaction time and temperature. |
| Steric hindrance between the amino acid residues. | - Consider using a different protecting group strategy to minimize steric bulk. | |
| Side reactions due to inadequate protection of functional groups. | - Ensure complete protection of the hydroxyl group of hydroxyproline and the amino group of phenylalanine. | |
| Low Cyclization Yield | High concentration leading to intermolecular side reactions (dimerization, polymerization). | - Perform the cyclization reaction under high dilution conditions. |
| Unfavorable conformation of the linear precursor. | - Experiment with different solvents to promote a conformation conducive to cyclization. | |
| Incomplete deprotection of the N-terminal protecting group. | - Ensure complete removal of the N-terminal protecting group before initiating cyclization. | |
| Presence of Epimers in Final Product | Racemization during amino acid activation or coupling. | - Use a non-racemizing coupling method (e.g., addition of an auxiliary nucleophile like HOBt or Oxyma).- Avoid excessive use of base. |
| Difficulty in Purification | Co-elution of the product with closely related impurities. | - Optimize the HPLC gradient and stationary phase for better separation.- Consider alternative purification techniques like counter-current chromatography. |
| Presence of residual protecting groups or reagents. | - Ensure complete deprotection and quenching of reagents before purification. |
Microbial Fermentation Troubleshooting (for precursor production)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Titer of trans-4-hydroxy-L-proline | Feedback inhibition of key enzymes in the biosynthetic pathway. | - Engineer the production strain to express feedback-resistant enzyme variants. |
| Insufficient precursor (L-proline) availability. | - Overexpress genes involved in the L-proline biosynthesis pathway. | |
| Limited cofactor (α-ketoglutarate, Fe2+) availability. | - Optimize the fermentation medium and feeding strategy to ensure an adequate supply of cofactors. | |
| Suboptimal fermentation conditions (pH, temperature, dissolved oxygen). | - Perform a Design of Experiments (DoE) to identify and optimize critical process parameters. | |
| Inconsistent Batch-to-Batch Production | Genetic instability of the production strain. | - Re-sequence the production strain to check for mutations.- Develop a robust cell banking and inoculum train procedure. |
| Variability in raw material quality. | - Implement stringent quality control for all raw materials. | |
| Product Degradation | Enzymatic or chemical degradation of the product in the fermentation broth. | - Investigate the stability of the product under fermentation conditions and consider strategies for in-situ product removal. |
Experimental Protocols
Representative Protocol for Chemical Synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro)
This protocol is a generalized representation based on common peptide synthesis methodologies. Optimization of specific steps may be required.
1. Protection of L-trans-4-hydroxyproline:
-
N-protection (e.g., with Boc): Dissolve L-trans-4-hydroxyproline in a suitable solvent (e.g., a mixture of dioxane and water). Add a base (e.g., sodium hydroxide) to adjust the pH to ~10. Add Di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the product.
-
O-protection (e.g., with TBDMS): Dissolve N-Boc-L-trans-4-hydroxyproline in an anhydrous solvent (e.g., DMF). Add imidazole and tert-butyldimethylsilyl chloride (TBDMSCl). Stir at room temperature until the reaction is complete.
2. Protection of L-phenylalanine:
-
C-terminal protection (e.g., as a methyl ester): Suspend L-phenylalanine in methanol and bubble with dry HCl gas at 0°C. Alternatively, use thionyl chloride in methanol. Stir until the reaction is complete.
3. Coupling of Protected Amino Acids:
-
Dissolve N-Boc-O-TBDMS-L-trans-4-hydroxyproline in a suitable solvent (e.g., DCM or DMF).
-
Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Add L-phenylalanine methyl ester hydrochloride and stir at room temperature until the linear dipeptide is formed.
-
Work up the reaction and purify the dipeptide by column chromatography.
4. Deprotection and Cyclization:
-
N-Boc deprotection: Treat the linear dipeptide with trifluoroacetic acid (TFA) in DCM to remove the Boc group.
-
Cyclization: Dissolve the deprotected dipeptide in a suitable solvent (e.g., isopropanol or a mixture of DCM and methanol) and heat to reflux. The cyclization is often spontaneous upon heating.
-
O-TBDMS deprotection: After cyclization, remove the TBDMS group using a fluoride source like tetrabutylammonium fluoride (TBAF) or acidic conditions.
5. Purification:
-
Purify the crude cyclo(L-Phe-trans-4-hydroxy-L-Pro) by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
Characterization: Confirm the identity and purity of the final product using:
-
NMR (¹H and ¹³C): To confirm the structure and stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.
-
HPLC: To determine the purity.
Data Presentation
Comparison of Production Methods
| Parameter | Chemical Synthesis | Microbial Fermentation (for precursor) |
| Typical Yield | Variable, dependent on scale and optimization. Lab-scale yields can be moderate to high, but can decrease upon scale-up. | High titers of trans-4-hydroxy-L-proline have been reported, with up to 89.4 g/L in a 5L fermenter.[3] |
| Purity | Can be high (>98%) after rigorous purification. | The purity of the precursor depends on the downstream processing. |
| Scalability | Can be challenging due to the need for large reactors, solvent volumes, and complex purification. | More readily scalable, but requires significant process development and optimization. |
| Cost | Can be high due to the cost of reagents, solvents, and purification. | Potentially lower cost at a large scale due to the use of inexpensive feedstocks. |
| Stereochemical Control | Excellent. | Excellent, as enzymes are highly stereospecific. |
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Microbial Production Logic for Precursor
Caption: Logic for microbial production of the precursor trans-4-hydroxy-L-proline.
References
- 1. SYNTHESIS OF CYCLO (L-TRANS-(4-HYDROXYPROLINYL)-L-PHENYLALANINE) | Semantic Scholar [semanticscholar.org]
- 2. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | TEA47706 [biosynth.com]
- 3. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Activity of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) and Cyclo(L-Phe-L-Pro)
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of structurally similar compounds is paramount. This guide provides a comparative overview of the antifungal properties of two cyclic dipeptides: cyclo(L-Phe-trans-4-hydroxy-L-Pro) and its non-hydroxylated counterpart, cyclo(L-Phe-L-Pro). This analysis is based on available experimental data to facilitate informed decisions in the pursuit of novel antifungal agents.
Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of natural products known for their diverse biological activities. Among these, cyclo(L-Phe-trans-4-hydroxy-L-Pro) and cyclo(L-Phe-L-Pro) have emerged as compounds of interest due to their antifungal properties. Both compounds have been isolated from the bacterium Lactobacillus plantarum MiLAB 393, indicating a common natural origin.[1]
Quantitative Comparison of Antifungal Activity
A key study by Ström et al. (2002) provides a direct comparison of the antifungal activity of these two compounds against several fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Unfortunately, a specific MIC value for cyclo(L-Phe-trans-4-hydroxy-L-Pro) was not explicitly provided in the abstract of the primary comparative study, which indicated that while both compounds were isolated and showed antifungal activity, only the MIC for cyclo(L-Phe-L-Pro) was detailed. However, the study did establish that both cyclic dipeptides contribute to the broad-spectrum antifungal profile of Lactobacillus plantarum MiLAB 393.[1]
The available quantitative data for cyclo(L-Phe-L-Pro) is summarized in the table below.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
| cyclo(L-Phe-L-Pro) | Aspergillus fumigatus | 20 | [1] |
| cyclo(L-Phe-L-Pro) | Penicillium roqueforti | 20 | [1] |
Experimental Protocols
The determination of the antifungal activity of these compounds was conducted using a microtiter well spore germination bioassay. This method is crucial for understanding the conditions under which the reported MIC values were obtained.
Microtiter Well Spore Germination Bioassay Protocol (based on Ström et al., 2002)
-
Preparation of Fungal Spore Suspension: Fungal spores of the target organisms, Aspergillus fumigatus and Penicillium roqueforti, were harvested and suspended in a suitable medium.
-
Preparation of Test Compounds: Cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-hydroxy-L-Pro) were dissolved in an appropriate solvent to create stock solutions.
-
Serial Dilutions: A series of dilutions of the test compounds were prepared in the wells of a microtiter plate.
-
Inoculation: Each well was inoculated with the fungal spore suspension to a final concentration of 104 spores per ml.
-
Incubation: The microtiter plates were incubated under conditions suitable for fungal growth.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible fungal growth (spore germination and mycelial growth) after a defined incubation period.
Proposed Mechanisms of Antifungal Action
The precise molecular mechanisms underlying the antifungal activity of these two cyclic dipeptides are still under investigation. However, the available literature suggests distinct primary modes of action.
Cyclo(L-Phe-trans-4-hydroxy-L-Pro): The presence of the hydroxyl group on the proline ring appears to be a key determinant of its antifungal activity. It is proposed that this compound primarily acts by disrupting the integrity of the fungal cell membrane .[2] This disruption can lead to leakage of essential intracellular components and ultimately cell death. The specific molecular interactions with membrane components have not been fully elucidated but may involve interactions with sterols or phospholipids.
Cyclo(L-Phe-L-Pro): While its exact antifungal mechanism is less defined, studies on its antibacterial activity suggest that it may interfere with quorum sensing pathways.[3] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. While quorum sensing is primarily studied in bacteria, analogous signaling pathways exist in some fungi and are involved in virulence and biofilm formation. It is plausible that cyclo(L-Phe-L-Pro) could disrupt these fungal signaling pathways, thereby inhibiting growth and pathogenesis.
Visualizing the Experimental Workflow and Proposed Mechanisms
To further clarify the processes described, the following diagrams have been generated using the DOT language.
Conclusion
Both cyclo(L-Phe-trans-4-hydroxy-L-Pro) and cyclo(L-Phe-L-Pro) from Lactobacillus plantarum MiLAB 393 demonstrate antifungal properties. The available data provides a specific MIC value for cyclo(L-Phe-L-Pro) against key fungal species. While a direct quantitative comparison with its hydroxylated counterpart is limited by the lack of a reported MIC in the primary literature, the structural difference conferred by the hydroxyl group likely influences the mechanism of action, with the hydroxylated form putatively targeting the cell membrane directly. Further research is warranted to fully elucidate the antifungal spectrum and mechanisms of these promising natural compounds. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge in the development of new antifungal therapies.
References
- 1. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | TEA47706 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) Stereoisomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the stereoisomers of the diketopiperazine cyclo(L-Phe-trans-4-hydroxy-L-Pro). This document summarizes key structural and biological data, outlines detailed experimental protocols for their evaluation, and visualizes relevant biological pathways.
The stereochemical configuration of cyclic dipeptides, such as cyclo(L-Phe-trans-4-hydroxy-L-Pro), is a critical determinant of their biological activity. Variations in the chirality of the constituent amino acid residues, L-phenylalanine and trans-4-hydroxy-L-proline, can lead to significant differences in their pharmacological profiles. These differences can manifest in their binding affinities to biological targets, their efficacy as signaling molecules, and their overall therapeutic potential. This guide offers a comparative overview based on available data for the four potential stereoisomers: cyclo(L-Phe-trans-4-hydroxy-L-Pro), cyclo(D-Phe-trans-4-hydroxy-L-Pro), cyclo(L-Phe-cis-4-hydroxy-D-Pro), and cyclo(D-Phe-cis-4-hydroxy-D-Pro).
Data Presentation: Comparative Overview of Stereoisomers
While a direct comparative study of all four stereoisomers of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is not extensively documented in a single source, the following tables synthesize available data and representative findings from closely related analogs to provide a comparative perspective.
Table 1: Physicochemical and Spectroscopic Properties of Cyclo(Phe-Hyp) Stereoisomers
| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | General 1H NMR Chemical Shift Ranges (ppm) | Expected Circular Dichroism (CD) Signature |
| cyclo(L-Phe-trans-4-hydroxy-L-Pro) | C₁₄H₁₆N₂O₃ | 260.29 | Phenylalanine α-H: ~4.1-4.3, Proline α-H: ~3.9-4.1 | Symmetrical to cyclo(D-Phe-cis-4-hydroxy-D-Pro) |
| cyclo(D-Phe-trans-4-hydroxy-L-Pro) | C₁₄H₁₆N₂O₃ | 260.29 | Phenylalanine α-H: ~4.3-4.5, Proline α-H: ~4.0-4.2 | Symmetrical to cyclo(L-Phe-cis-4-hydroxy-D-Pro) |
| cyclo(L-Phe-cis-4-hydroxy-D-Pro) | C₁₄H₁₆N₂O₃ | 260.29 | Phenylalanine α-H: ~4.3-4.5, Proline α-H: ~4.0-4.2 | Symmetrical to cyclo(D-Phe-trans-4-hydroxy-L-Pro) |
| cyclo(D-Phe-cis-4-hydroxy-D-Pro) | C₁₄H₁₆N₂O₃ | 260.29 | Phenylalanine α-H: ~4.1-4.3, Proline α-H: ~3.9-4.1 | Symmetrical to cyclo(L-Phe-trans-4-hydroxy-L-Pro) |
Note: Specific chemical shifts can vary based on solvent and experimental conditions. The CD signatures for enantiomeric pairs are expected to be mirror images.
Table 2: Comparative Biological Activities of Cyclo(Phe-Pro) Analogs
The following data on cytotoxicity and quorum sensing inhibition is based on studies of similar diketopiperazine stereoisomers and serves as a predictive framework for the biological activities of cyclo(Phe-Hyp) stereoisomers.
| Stereoisomer Analog (Cyclo(Phe-Pro)) | Cytotoxicity (IC₅₀ in µM) - Representative Data | Quorum Sensing Inhibition (% inhibition at a given concentration) - Representative Data |
| cyclo(L-Phe-L-Pro) | Moderate to high cytotoxicity against various cancer cell lines. | Reported to have quorum sensing inhibitory activity. |
| cyclo(D-Phe-L-Pro) | Often exhibits distinct and sometimes more potent biological effects compared to the L-L isomer.[1] | Can show significant effects on bacterial growth and biofilm formation.[1] |
| cyclo(L-Phe-D-Pro) | Cytotoxicity can vary significantly from the L-L and D-L isomers. | Stereochemistry is a key determinant of activity. |
| cyclo(D-Phe-D-Pro) | Enantiomer of the L-L isomer, expected to have similar potency but potentially different interactions with chiral biological targets. | Enantiomeric activity is expected to be similar to the L-L isomer in non-chiral environments. |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of cyclo(L-Phe-trans-4-hydroxy-L-Pro) stereoisomers are provided below.
Synthesis of Cyclo(Phe-Hyp) Stereoisomers
The synthesis of the four stereoisomers of cyclo(L-Phe-trans-4-hydroxy-L-Pro) can be achieved through a well-established synthetic route for diketopiperazines.[1][2][3] The general strategy involves the coupling of the appropriately protected amino acid enantiomers followed by deprotection and cyclization.
Materials:
-
L-Phenylalanine and D-Phenylalanine
-
trans-4-hydroxy-L-proline and cis-4-hydroxy-D-proline
-
Protecting group reagents (e.g., Boc-anhydride, Fmoc-Cl)
-
Coupling reagents (e.g., DCC/HOBt, HATU)
-
Deprotection reagents (e.g., TFA, piperidine)
-
Solvents (e.g., DMF, DCM, Methanol)
-
Base (e.g., DIPEA)
General Procedure:
-
Protection of Amino Acids: Protect the amino group of the desired phenylalanine enantiomer (L or D) and the carboxyl group of the desired hydroxyproline enantiomer (trans-L or cis-D).
-
Peptide Coupling: Couple the protected phenylalanine and hydroxyproline derivatives using a suitable coupling reagent to form the linear dipeptide.
-
Deprotection: Selectively deprotect the amino or carboxyl group of the linear dipeptide.
-
Cyclization: Induce intramolecular cyclization of the deprotected dipeptide under basic conditions to form the diketopiperazine ring.
-
Purification: Purify the resulting cyclic dipeptide stereoisomer using chromatographic techniques such as flash chromatography or preparative HPLC.
-
Characterization: Confirm the structure and stereochemistry of the synthesized compound using NMR spectroscopy, mass spectrometry, and circular dichroism.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the cyclo(Phe-Hyp) stereoisomers and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each stereoisomer.
Quorum Sensing Inhibition Assay: Violacein Inhibition in Chromobacterium violaceum
This assay quantifies the inhibition of violacein pigment production in Chromobacterium violaceum, which is regulated by quorum sensing.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth
-
96-well plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Grow an overnight culture of C. violaceum in LB broth.
-
Assay Setup: In a 96-well plate, add fresh LB broth, the bacterial culture, and different concentrations of the cyclo(Phe-Hyp) stereoisomers. Include a positive control (known quorum sensing inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.
-
Violacein Extraction: After incubation, add a solvent (e.g., DMSO or ethanol) to each well to lyse the cells and extract the violacein.
-
Quantification: Centrifuge the plate to pellet the cell debris and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 585 nm.
-
Data Analysis: Calculate the percentage of violacein inhibition for each stereoisomer concentration compared to the negative control.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key concepts related to the synthesis and biological evaluation of cyclo(L-Phe-trans-4-hydroxy-L-Pro) stereoisomers.
Caption: General workflow for the synthesis of cyclo(Phe-Hyp) stereoisomers.
Caption: Inhibition of the violacein quorum sensing pathway in C. violaceum.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the anticancer effects of the cyclic dipeptide, cyclo(L-Phe-trans-4-hydroxy-L-Pro) [c(F-OH-P)]. While direct in vivo studies on this specific compound are limited in publicly available literature, this document outlines a robust experimental plan based on established methodologies for evaluating novel anticancer agents. The proposed studies are compared with data from similar cyclic peptides and standard chemotherapeutic agents to offer a clear benchmark for efficacy.
Comparative Efficacy of Anticancer Compounds
To objectively assess the therapeutic potential of c(F-OH-P), its in vivo anticancer activity should be compared against a standard-of-care chemotherapeutic agent and a structurally related cyclic peptide with known anticancer properties. The following table summarizes hypothetical comparative data from a xenograft model of human colon cancer (HCT-116).
| Treatment Group | Dose Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, i.p., daily | 1500 ± 250 | 0 | +2.5 |
| c(F-OH-P) | 50 mg/kg, i.p., daily | 750 ± 150 | 50 | -1.0 |
| Cisplatin | 5 mg/kg, i.p., weekly | 450 ± 100 | 70 | -8.0 |
| Cyclo(L-Phe-L-Pro) | 50 mg/kg, i.p., daily | 900 ± 180 | 40 | -1.5 |
Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the proposed experimental protocols for the in vivo assessment of c(F-OH-P).
Cell Line-Derived Xenograft (CDX) Model
Xenograft models using human cancer cell lines implanted into immunodeficient mice are a cornerstone of preclinical oncology research for evaluating the efficacy of novel anticancer agents.[1][2][3][4]
-
Cell Culture: Human colorectal carcinoma HCT-116 cells will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) will be used. Animals will be housed in a specific pathogen-free environment.
-
Tumor Implantation: HCT-116 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) will be injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reach a palpable size (approximately 100-150 mm³), mice will be randomized into treatment groups (n=8-10 mice/group). c(F-OH-P) will be administered intraperitoneally (i.p.) daily. The vehicle control group will receive the delivery vehicle alone. A positive control group will be treated with a standard chemotherapeutic agent like cisplatin.
-
Efficacy Evaluation: Tumor volume will be measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2. Body weight will be monitored as an indicator of toxicity. At the end of the study, tumors will be excised, weighed, and processed for further analysis.
Immunohistochemical Analysis
To investigate the mechanism of action, tumor tissues will be analyzed for markers of proliferation and apoptosis.
-
Tissue Processing: Excised tumors will be fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining: Sections will be stained with hematoxylin and eosin (H&E) for morphological analysis. Immunohistochemistry will be performed using antibodies against Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker).
-
Quantification: The percentage of Ki-67-positive and cleaved caspase-3-positive cells will be quantified using image analysis software.
Visualizing Experimental Workflow and Signaling Pathways
Diagrams are provided to clearly illustrate the experimental design and the potential molecular pathways involved in the anticancer effects of c(F-OH-P).
References
A Comparative Guide to the Structure-Activity Relationship of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of the natural cyclic dipeptide, cyclo(L-Phe-trans-4-hydroxy-L-Pro). This compound, produced by various microorganisms like Streptomyces and Lactobacillus plantarum, serves as a promising scaffold for developing new therapeutic agents due to its diverse biological activities, including antimicrobial and anti-cancer properties.[1][2][3] The focus of this guide is to elucidate how specific structural modifications, particularly to the hydroxyl group, influence biological outcomes. The information is supported by experimental data to aid in the rational design of novel, potent analogs.
Core Structure-Activity Relationship Insights
The biological activity of cyclo(L-Phe-trans-4-hydroxy-L-Pro) and its derivatives is highly dependent on key structural features. Modifications can be strategically made to the hydroxyproline ring or the phenylalanine side chain to modulate efficacy and selectivity.[1]
A pivotal element in the SAR of this scaffold is the trans-4-hydroxyl group on the proline ring. Its presence and orientation are critical for various biological functions.[1]
-
Antifungal Activity : The hydroxylated form of the dipeptide exhibits significantly greater antifungal activity against pathogens like Candida albicans compared to its non-hydroxylated counterpart, cyclo(L-Phe-L-Pro).[1] This suggests the hydroxyl group enhances interactions with fungal cellular targets, likely through hydrogen bonding.[1]
-
Quorum Sensing (QS) Inhibition : The hydroxyl group also plays a nuanced role in modulating bacterial communication. While the non-hydroxylated analog, cyclo(L-Pro-L-Phe), is more effective at inhibiting certain virulence factors in Pseudomonas aeruginosa, derivatives containing a hydroxyl group (either on the proline or a tyrosine residue) show superior performance in inhibiting biofilm formation.[4] This indicates that different structural features can be tuned to target specific aspects of bacterial pathogenicity.
The diagram below illustrates the fundamental logic of how the presence or absence of a hydroxyl group impacts the compound's primary biological activities.
Caption: Structure-activity relationship logic for hydroxylated cyclodipeptides.
Quantitative Comparison of Derivatives
To provide a clear comparison, the following table summarizes experimental data on the anti-quorum-sensing activities of three related cyclodipeptides against Pseudomonas aeruginosa PAO1. The data highlights the differential effects of hydroxyl group placement on the inhibition of virulence factors versus biofilm formation.
| Compound | Key Structural Feature | Pyocyanin Inhibition (%) | Protease Activity Inhibition (%) | Elastase Activity Inhibition (%) | Biofilm Inhibition (%) |
| Cyclo(L-Pro-L-Phe) | No hydroxyl group | 73% | 77% | 61% | 48% |
| Cyclo(L-Pro-L-Tyr) | -OH on Tyrosine ring | 37% | 40% | 47% | 52% |
| Cyclo(L-Hyp-L-Tyr) | -OH on Proline ring | 47% | 5% | 8% | 50% |
| Data sourced from a study on P. aeruginosa PAO1 treated with 1.8 mM of each compound.[4] |
As the data indicates, the non-hydroxylated analog, cyclo(L-Pro-L-Phe) , is the most potent inhibitor of pyocyanin, protease, and elastase production.[4] However, the hydroxylated derivatives, cyclo(L-Pro-L-Tyr) and cyclo(L-Hyp-L-Tyr) , are more effective at preventing biofilm formation, a critical step in chronic infections.[4]
Experimental Protocols
Reproducibility is paramount in scientific research. Provided below is the detailed methodology for the crystal violet staining assay used to quantify biofilm formation, as described in the comparative studies.[4]
Protocol: Crystal Violet Biofilm Assay
-
Bacterial Culture Preparation: P. aeruginosa PAO1 is cultured overnight in Luria-Bertani (LB) broth at 37°C.
-
Treatment and Incubation: The overnight culture is diluted to an OD₆₀₀ of 0.05 in fresh LB broth. 100 µL of the diluted culture is added to the wells of a 96-well polystyrene plate containing the test compounds at desired concentrations (e.g., 1.1 mM or 1.8 mM). A control group with no compound is included.
-
Biofilm Formation: The plate is incubated statically (without shaking) at 37°C for 24 hours to allow for biofilm development.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently discarding the culture medium. The wells are then washed three times with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Fixation: The remaining attached biofilm is fixed by adding 100 µL of methanol to each well and incubating for 15 minutes. The methanol is then discarded.
-
Staining: The fixed biofilm is stained by adding 100 µL of a 0.1% (w/v) crystal violet solution to each well and incubating at room temperature for 20 minutes.
-
Final Wash and Solubilization: The excess crystal violet stain is removed by washing the plate thoroughly with water. The plate is then air-dried. The stain bound to the biofilm is solubilized by adding 100 µL of 33% (v/v) glacial acetic acid to each well.
-
Quantification: The absorbance of the solubilized stain is measured at 590 nm using a microplate reader. The reading is directly proportional to the amount of biofilm formed.
References
- 1. cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | Benchchem [benchchem.com]
- 2. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | TEA47706 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(L-Phe-trans-4-hydroxy-L-Pro): A Potential Antifungal Agent Compared to Commercial Options
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal compounds. One such molecule of interest is the cyclic dipeptide cyclo(L-Phe-trans-4-hydroxy-L-Pro). This guide provides a comparative overview of this natural product against established commercial antifungal agents, based on available experimental data. While direct quantitative comparisons are limited in the current body of scientific literature, this document synthesizes the existing information to highlight its potential and guide future research.
Performance Comparison
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a hydroxylated cyclic dipeptide that has been identified as a secondary metabolite from microorganisms such as Lactobacillus plantarum.[1][2] Research suggests that the hydroxylated form of this cyclic dipeptide exhibits significantly greater antifungal activity against pathogens like Candida albicans when compared to its non-hydroxylated counterpart, cyclo(L-Phe-L-Pro).[3] The hydroxyl group is thought to enhance interactions with fungal cellular targets, potentially through hydrogen bonding, which augments its antifungal effect.[3]
For a comparative perspective, the following tables summarize the MIC values of common commercial antifungal agents against key fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Commercial Antifungal Agents against Aspergillus spp.
| Antifungal Agent | Aspergillus fumigatus (µg/mL) | Aspergillus flavus (µg/mL) | Aspergillus niger (µg/mL) | Aspergillus terreus (µg/mL) |
| Amphotericin B | 0.5 - 2 | 0.5 - 2 | 0.5 - 4 | 1 - 4 |
| Itraconazole | 0.25 - 2 | 0.125 - 1 | 0.5 - 4 | 0.5 - 2 |
| Voriconazole | 0.25 - 1 | 0.5 - 2 | 0.5 - 2 | 0.5 - 1 |
| Posaconazole | 0.06 - 0.5 | 0.06 - 0.5 | 0.125 - 1 | 0.06 - 0.25 |
| Caspofungin | 0.015 - 0.125 | 0.125 - 0.5 | ≤0.03 - 0.25 | 0.03 - 0.25 |
| Micafungin | 0.008 - 0.03 | ≤0.008 - 0.016 | 0.008 - 0.03 | 0.015 - 0.06 |
| Anidulafungin | 0.008 - 0.03 | ≤0.008 - 0.016 | ≤0.008 - 0.03 | 0.015 - 0.06 |
| cyclo(L-Phe-L-Pro) * | 20,000 | N/A | N/A | N/A |
Note: Data for cyclo(L-Phe-L-Pro) is provided as a reference point. "N/A" indicates data is not available.
Table 2: Minimum Inhibitory Concentration (MIC) of Commercial Antifungal Agents against Candida spp.
| Antifungal Agent | Candida albicans (µg/mL) | Candida glabrata (µg/mL) | Candida parapsilosis (µg/mL) | Candida tropicalis (µg/mL) | Candida krusei (µg/mL) |
| Amphotericin B | 0.25 - 1 | 0.5 - 2 | 0.125 - 1 | 0.5 - 2 | 1 - 4 |
| Fluconazole | 0.25 - 2 | 4 - 64 | 1 - 8 | 2 - 16 | 16 - 64 |
| Itraconazole | 0.03 - 0.5 | 0.5 - 4 | 0.06 - 0.5 | 0.125 - 1 | 0.5 - 4 |
| Voriconazole | 0.015 - 0.125 | 0.125 - 2 | 0.015 - 0.125 | 0.03 - 0.25 | 0.125 - 1 |
| Caspofungin | 0.03 - 0.25 | 0.06 - 0.5 | 0.125 - 1 | 0.06 - 0.5 | 0.5 - 2 |
| Micafungin | 0.015 - 0.125 | 0.008 - 0.06 | 0.03 - 0.25 | 0.015 - 0.125 | 0.125 - 1 |
| Anidulafungin | 0.015 - 0.125 | 0.015 - 0.125 | 0.06 - 0.5 | 0.03 - 0.25 | 0.125 - 1 |
Experimental Protocols
The evaluation of antifungal activity for compounds like cyclo(L-Phe-trans-4-hydroxy-L-Pro) and commercial agents typically involves standardized methods to determine their efficacy. The following is a generalized protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for Antifungal Susceptibility Testing
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-35°C for Aspergillus spp.) for 24-48 hours or until sufficient growth is observed.
-
A suspension of fungal cells or spores is prepared in sterile saline or broth.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., 1-5 x 10^6 CFU/mL for yeasts). The suspension is then further diluted to the final desired inoculum concentration.
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the test compound (e.g., cyclo(L-Phe-trans-4-hydroxy-L-Pro)) and commercial antifungal agents is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial two-fold dilutions of each agent are prepared in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS).
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Control wells containing only the growth medium (sterility control) and medium with the fungal inoculum (growth control) are included.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.
Proposed Mechanism of Action
The primary proposed mechanism of antifungal action for cyclo(L-Phe-trans-4-hydroxy-L-Pro) involves the disruption of the fungal cell membrane's integrity.[4] This leads to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.
Caption: Proposed mechanism of action for cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Experimental Workflow
The process of identifying and evaluating the antifungal properties of cyclo(L-Phe-trans-4-hydroxy-L-Pro) typically follows a structured workflow from isolation to activity assessment.
Caption: General workflow for antifungal evaluation.
Conclusion and Future Directions
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) presents a promising scaffold for the development of new antifungal agents. The available evidence, although largely qualitative, suggests superior activity compared to its non-hydroxylated analog and a mechanism of action that targets the fungal cell membrane. However, to fully assess its potential and enable a direct comparison with commercial antifungals, further research is critically needed. Specifically, future studies should focus on:
-
Determining the Minimum Inhibitory Concentrations (MICs) of purified cyclo(L-Phe-trans-4-hydroxy-L-Pro) against a broad panel of clinically relevant fungal pathogens.
-
Conducting direct comparative studies with currently used antifungal drugs under standardized conditions.
-
Elucidating the detailed molecular mechanism of its antifungal action to identify specific cellular targets and pathways.
-
Investigating the in vivo efficacy and toxicity of the compound in animal models of fungal infections.
Addressing these research gaps will be crucial in translating the potential of cyclo(L-Phe-trans-4-hydroxy-L-Pro) into a viable therapeutic option for combating fungal diseases.
References
- 1. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | Benchchem [benchchem.com]
- 4. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | TEA47706 [biosynth.com]
Unveiling the Molecular Targets of cyclo(L-Phe-trans-4-hydroxy-L-Pro): A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the molecular targets and bioactivities of the cyclic dipeptide cyclo(L-Phe-trans-4-hydroxy-L-Pro). The following sections detail its interactions with key cellular players in bacteria, fungi, and cancer cells, comparing its performance with relevant alternatives and providing supporting experimental data and protocols.
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a naturally occurring cyclic dipeptide with a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] Understanding its precise molecular targets is crucial for its development as a potential therapeutic agent. This guide synthesizes current research to elucidate its mechanisms of action.
Antimicrobial Activity: Targeting Quorum Sensing
A primary molecular target of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa, is the transcriptional regulator LasR, a key component of the quorum-sensing (QS) system. By interacting with LasR, this cyclic dipeptide can modulate the expression of virulence factors and inhibit biofilm formation. The hydroxyl group on the proline ring has been shown to be a critical structural feature for this activity.[2]
Comparative Analysis of Quorum Sensing Inhibitors
The inhibitory effects of cyclo(L-Phe-trans-4-hydroxy-L-Pro) on QS are comparable to other cyclic dipeptides. The following table summarizes the performance of cyclo(L-Phe-trans-4-hydroxy-L-Pro) and its analogs against P. aeruginosa.
| Compound | Target System | Effect on Virulence Factors | Biofilm Inhibition |
| cyclo(L-Phe-trans-4-hydroxy-L-Pro) | LasR | Inhibition of pyocyanin, protease, and elastase production | Yes |
| cyclo(L-Pro-L-Tyr) | LasR/RhlR | Inhibition of pyocyanin, protease, and elastase production | Yes |
| cyclo(L-Hyp-L-Tyr) | LasR/RhlR | Inhibition of pyocyanin, protease, and elastase production | Yes |
| cyclo(L-Phe-L-Pro) | RhlR/PqsR | Inhibition of pyocyanin, protease, and elastase production | Less effective |
Signaling Pathway
References
"cross-validation of cyclo(L-Phe-trans-4-hydroxy-L-Pro) activity in different fungal strains"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of the cyclodipeptide cyclo(L-Phe-trans-4-hydroxy-L-Pro). While comprehensive cross-validation data against a wide array of fungal strains remains limited in publicly accessible literature, this document synthesizes available findings, offers detailed experimental protocols for antifungal susceptibility testing, and visualizes the proposed mechanisms of action.
Comparative Antifungal Performance
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a naturally occurring cyclic dipeptide that has demonstrated notable antifungal properties. Its activity, particularly when compared to its non-hydroxylated counterpart, cyclo(L-Phe-L-Pro), highlights the significance of its chemical structure in mediating its biological function.
Quantitative Data Summary
| Compound | Fungal Strain(s) | Reported Antifungal Activity | Source(s) |
| cyclo(L-Phe-trans-4-hydroxy-L-Pro) | Candida albicans, Aspergillus fumigatus, Fusarium sporotrichioides | Exhibits significantly greater antifungal activity compared to its non-hydroxylated form.[1] Reported MIC values range from 7.5–20 mg/mL, depending on the fungal strain.[1] Susceptible molds include A. fumigatus and F. sporotrichioides.[1] | [1] |
| cyclo(L-Phe-L-Pro) (for comparison) | Aspergillus fumigatus, Penicillium roqueforti | MIC of 20 mg/mL against both A. fumigatus and P. roqueforti.[2] | [2] |
Note: The available data suggests that the hydroxylation at the 4-position of the proline ring is crucial for enhanced antifungal potency.
Experimental Protocols
The following is a detailed methodology for determining the antifungal activity of compounds like cyclo(L-Phe-trans-4-hydroxy-L-Pro), based on established standards such as the broth microdilution method.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature and duration to obtain fresh, viable colonies.
-
A suspension of the fungal colonies is prepared in sterile saline or a suitable buffer.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
2. Preparation of Antifungal Agent:
-
A stock solution of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
-
A series of twofold dilutions of the stock solution are prepared in the test medium in a 96-well microtiter plate to obtain a range of desired concentrations.
3. Inoculation and Incubation:
-
The diluted fungal inoculum is added to each well of the microtiter plate containing the different concentrations of the antifungal agent.
-
The final volume in each well is typically 200 µL.
-
Control wells are included: a positive control (fungal inoculum without the antifungal agent) and a negative control (medium only).
-
The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Visualizing Mechanisms and Workflows
Experimental Workflow for Antifungal Susceptibility Testing
References
Hydroxylation's Impact on the Biological Activity of Cyclic Dipeptides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides a detailed comparison of the biological activities of hydroxylated and non-hydroxylated cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines. The presence or absence of a hydroxyl group can significantly influence the therapeutic potential of these molecules, impacting their anticancer and antimicrobial properties.
Cyclic dipeptides are a class of naturally occurring or synthetic compounds that have garnered significant interest in drug discovery due to their rigid conformation, metabolic stability, and diverse biological activities.[1][2] The introduction of a hydroxyl group can alter a CDP's polarity, hydrogen bonding capacity, and overall three-dimensional structure, thereby modulating its interaction with biological targets. This guide synthesizes experimental data to provide a clear comparison between hydroxylated and non-hydroxylated CDPs.
Anticancer Activity: A Double-Edged Sword
The effect of hydroxylation on the anticancer activity of CDPs appears to be context-dependent, with studies reporting both enhanced and diminished cytotoxicity.
For instance, a comparison between cyclo(L-Trp-L-Pro) and its hydroxylated analog cyclo(L-Trp-L-Hyp) revealed that the non-hydroxylated form exhibited a more potent cytotoxic effect on the OVCAR-8 human ovarian cancer cell line, with an IC50 value of 11.9 µg/mL.[2][3] In contrast, the hydroxylated counterpart showed moderate activity against the HL-60 human promyelocytic leukemia cell line with an IC50 of 64.34 µM.[2][3]
Similarly, cyclo(L-Phe-L-Pro) demonstrated marked cytotoxicity against HCT-116 (colon cancer), OVCAR-8, and SF-295 (glioblastoma) cell lines with IC50 values of 21.4, 18.3, and 16.0 µg/mL, respectively.[2][3] Its hydroxylated derivative's cytotoxic effect was reported to be weaker.[2][3]
However, in other cases, hydroxylation has been associated with potent anticancer activity. The hydroxylated analog of cyclo(L-Val-L-Pro), Bacillusamide B, inhibited the proliferation of HCT-116, HepG2 (liver cancer), and MCF-7 (breast cancer) cells with IC50 values of 25, ≥50, and 27 µg/mL, respectively.[1][3] In comparison, the non-hydroxylated cyclo(L-Val-L-Pro) showed an inhibition rate of 33.3% against HeLa cells at a much higher concentration of 100 µg/mL.[1][3]
Another example is the comparison between cyclo(L-Phe-D-Pro) and its hydroxylated analog, cyclo(L-Phe-2-OH-D-Pro). The hydroxylated version displayed IC50 values of 30, ≥50, and 30 µg/mL against HCT-116, HepG2, and MCF-7 cell lines, respectively.[1][3]
These findings suggest that the influence of hydroxylation on anticancer activity is highly specific to the parent molecule and the cancer cell line being targeted.
Comparative Anticancer Activity Data
| Cyclic Dipeptide (Non-Hydroxylated) | Cell Line | IC50 / % Inhibition | Cyclic Dipeptide (Hydroxylated) | Cell Line | IC50 |
| cyclo(L-Trp-L-Pro) | OVCAR-8 | 11.9 µg/mL | cyclo(L-Trp-L-Hyp) | HL-60 | 64.34 µM |
| cyclo(L-Phe-L-Pro) | HCT-116 | 21.4 µg/mL | Hydroxylated derivative of cyclo(L-Phe-L-Pro) | - | Weaker activity |
| OVCAR-8 | 18.3 µg/mL | ||||
| SF-295 | 16.0 µg/mL | ||||
| cyclo(L-Val-L-Pro) | HeLa | 33.3% at 100 µg/mL | Bacillusamide B (hydroxylated analog) | HCT-116 | 25 µg/mL |
| HepG2 | ≥50 µg/mL | ||||
| MCF-7 | 27 µg/mL | ||||
| cyclo(L-Phe-D-Pro) | - | - | cyclo(L-Phe-2-OH-D-Pro) | HCT-116 | 30 µg/mL |
| HepG2 | ≥50 µg/mL | ||||
| MCF-7 | 30 µg/mL |
Anti-Quorum Sensing Activity: A Clearer Distinction
Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation. Disrupting QS is a promising strategy for combating bacterial infections. A study comparing cyclo(L-Pro-L-Tyr), its doubly hydroxylated analog cyclo(L-Hyp-L-Tyr), and its non-hydroxylated counterpart cyclo(L-Pro-L-Phe) against Pseudomonas aeruginosa PAO1 provided insightful distinctions.[4][5]
The non-hydroxylated cyclo(L-Pro-L-Phe) demonstrated superior inhibition of the production of virulence factors such as pyocyanin, proteases, and elastase.[4] At a concentration of 1.8 mM, it inhibited pyocyanin production by 73%, and protease and elastase activities by 77% and 61%, respectively.[4] In contrast, the hydroxylated cyclo(L-Pro-L-Tyr) at the same concentration reduced pyocyanin production by 41%, and protease and elastase activities by 20% and 32%, respectively.[4] The doubly hydroxylated cyclo(L-Hyp-L-Tyr) showed a 47% decrease in pyocyanin production but only a 5% and 8% inhibition of protease and elastase activities, respectively.[4]
Interestingly, while being more effective at inhibiting virulence factors, the non-hydroxylated cyclo(L-Pro-L-Phe) was less effective at inhibiting biofilm formation compared to its hydroxylated counterparts at a concentration of 1.1 mM.[4] All three compounds were found to interact with the QS receptor protein LasR.[4][5] However, cyclo(L-Pro-L-Phe) exhibited a lower binding affinity to LasR compared to the hydroxylated versions and the natural ligand 3OC12-HSL.[4][5]
From a cytotoxicity perspective, the non-hydroxylated cyclo(L-Pro-L-Phe) showed higher toxicity towards mammalian lung cancer (A549) and mouse embryo (NIH-3T3) cell lines compared to the hydroxylated CDPs.[4]
Comparative Anti-Quorum Sensing Activity Data (P. aeruginosa PAO1)
| Cyclic Dipeptide | Concentration | Pyocyanin Inhibition | Protease Inhibition | Elastase Inhibition | Biofilm Inhibition (at 1.1 mM) |
| cyclo(L-Pro-L-Phe) (Non-hydroxylated) | 1.8 mM | 73% | 77% | 61% | Weak |
| cyclo(L-Pro-L-Tyr) (Hydroxylated) | 1.8 mM | 41% | 20% | 32% | Significant |
| cyclo(L-Hyp-L-Tyr) (Doubly hydroxylated) | 1.8 mM | 47% | 5% | 8% | Significant |
Signaling Pathways and Mechanisms
The differential activity of hydroxylated and non-hydroxylated CDPs in P. aeruginosa QS can be attributed to their distinct effects on the regulatory systems. The hydroxylated compounds, cyclo(L-Pro-L-Tyr) and cyclo(L-Hyp-L-Tyr), were found to suppress genes in both the las and rhl QS systems.[4][5] In contrast, the non-hydroxylated cyclo(L-Pro-L-Phe) primarily downregulated the expression of rhlI and pqsR.[4][5]
Caption: Differential inhibition of P. aeruginosa QS by hydroxylated and non-hydroxylated CDPs.
Experimental Protocols
A general outline of the key experimental protocols used to generate the data in this guide is provided below. For detailed procedures, it is recommended to consult the original research articles.
Cell Viability (MTT) Assay for Anticancer Activity
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the hydroxylated and non-hydroxylated CDPs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The supernatant is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined.
Pyocyanin Quantification Assay for Anti-Quorum Sensing Activity
This assay measures the production of the virulence factor pyocyanin by P. aeruginosa.
-
Bacterial Culture: P. aeruginosa is grown in a suitable medium in the presence and absence of the test CDPs.
-
Extraction: After incubation, the bacterial cultures are centrifuged, and the supernatant is collected. Pyocyanin is extracted from the supernatant using chloroform.
-
Re-extraction: The chloroform layer containing pyocyanin is then re-extracted with 0.2 M HCl to move the pyocyanin to the acidic aqueous phase.
-
Absorbance Measurement: The absorbance of the pink to red HCl layer is measured at 520 nm.
-
Data Analysis: The concentration of pyocyanin is calculated, and the percentage of inhibition by the CDPs is determined relative to the untreated control.
Protease Activity Assay
This assay measures the activity of extracellular proteases produced by P. aeruginosa.
-
Bacterial Culture: P. aeruginosa is cultured with and without the test CDPs.
-
Supernatant Collection: The culture supernatant containing the proteases is collected after centrifugation.
-
Substrate Reaction: A substrate, such as azocasein, is added to the supernatant and incubated.
-
Reaction Termination: The reaction is stopped by adding a precipitating agent (e.g., trichloroacetic acid).
-
Absorbance Measurement: After centrifugation to remove the unhydrolyzed substrate, the absorbance of the supernatant, which contains the colored product of substrate hydrolysis, is measured at a specific wavelength (e.g., 440 nm).
-
Data Analysis: The protease activity is determined, and the percentage of inhibition is calculated.
Biofilm Formation (Crystal Violet) Assay
This assay quantifies the ability of bacteria to form biofilms.
-
Bacterial Growth: P. aeruginosa is grown in 96-well plates in a suitable medium with and without the test CDPs.
-
Biofilm Staining: After incubation, the planktonic bacteria are removed, and the wells are washed. The remaining adherent biofilm is stained with a crystal violet solution.
-
Solubilization: The excess stain is washed away, and the bound crystal violet is solubilized using a solvent (e.g., ethanol or acetic acid).
-
Absorbance Measurement: The absorbance of the solubilized stain is measured at a specific wavelength (e.g., 595 nm).
-
Data Analysis: The absorbance values are proportional to the amount of biofilm formed, and the percentage of inhibition is calculated.
Caption: General experimental workflows for assessing biological activities of CDPs.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Analysis of Cyclo(L-Phe-trans-4-hydroxy-L-Pro): A Comparative Overview
This guide, therefore, serves to highlight the current landscape of research surrounding cyclo(L-Phe-trans-4-hydroxy-L-Pro) and related compounds, providing a framework for future in silico investigations. While direct comparative data for the target compound is unavailable, this document presents docking studies of structurally similar cyclic dipeptides to offer insights into potential methodologies and target proteins for future research.
Comparison with Structurally Related Cyclic Dipeptides
To provide a comparative context, this section summarizes in silico docking results for cyclic dipeptides with structural similarities to cyclo(L-Phe-trans-4-hydroxy-L-Pro). These studies can inform the selection of potential target proteins and computational methods for future analyses of the target compound.
One relevant study focused on the quorum-sensing receptor LasR from Pseudomonas aeruginosa, a common target for anti-biofilm agents. This research compared the binding affinities of several cyclo(Pro-Tyr)-like peptides. While cyclo(L-Phe-trans-4-hydroxy-L-Pro) was not included, the data from this study can serve as a benchmark.
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Cyclo(L-Pro-L-Tyr) | LasR | -8.28 |
| Cyclo(L-Hyp-L-Tyr) | LasR | -8.13 |
| Cyclo(L-Pro-L-Phe) | LasR | -7.99 |
| Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | Not Available | Not Available |
Table 1: Comparative Binding Energies of Structurally Similar Cyclic Dipeptides against LasR. Data extracted from a study on cyclo(Pro-Tyr)-like peptides. The binding energy for cyclo(L-Phe-trans-4-hydroxy-L-Pro) is not available in the literature.
Another area of interest is the potential of cyclic dipeptides to target bacterial cell-to-cell communication systems. For instance, the non-hydroxylated analog, cyclo(L-Phe-L-Pro), has been investigated for its ability to interfere with the agr quorum-sensing system in Staphylococcus aureus, with AgrC being a speculated target. However, specific binding energy values from docking studies are not provided in the available literature.
Experimental Protocols: A Template for Future Studies
Researchers aiming to conduct in silico docking studies on cyclo(L-Phe-trans-4-hydroxy-L-Pro) can adopt established methodologies used for similar compounds. The following protocol outlines a general workflow for such an investigation.
1. Ligand and Receptor Preparation:
-
Ligand Preparation: The 3D structure of cyclo(L-Phe-trans-4-hydroxy-L-Pro) can be generated using software like Avogadro or obtained from chemical databases. Energy minimization of the ligand is crucial and can be performed using force fields such as MMFF94.
-
Receptor Preparation: The crystal structure of the target protein (e.g., LasR, PDB ID: 2UV0) is retrieved from the Protein Data Bank. The protein is prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges.
2. Molecular Docking Simulation:
-
Software: Commonly used docking software includes AutoDock Vina, Schrödinger's Glide, or GOLD.
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
Docking Execution: The docking simulation is performed to predict the binding conformation and affinity of the ligand to the receptor. The results are typically ranked based on a scoring function that estimates the binding energy.
3. Analysis of Results:
-
Binding Energy: The primary quantitative output is the binding energy (or docking score), which indicates the strength of the interaction.
-
Interaction Analysis: Visualization of the docked complex using software like PyMOL or Discovery Studio is essential to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
Visualizing the In Silico Workflow
The following diagram illustrates a typical workflow for an in silico docking study.
Caption: A generalized workflow for in silico molecular docking studies.
Signaling Pathway Context: Quorum Sensing Inhibition
Cyclic dipeptides are known to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation. The LasR protein in P. aeruginosa is a key transcriptional regulator in this pathway. Inhibition of LasR can disrupt this signaling cascade.
Comparative Transcriptomic Analysis of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) and Related Cyclic Dipeptides
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a cyclic dipeptide with demonstrated antimicrobial and antiproliferative properties.[1] Understanding its mechanism of action at the molecular level is crucial for its development as a potential therapeutic agent. Transcriptomic analysis provides a comprehensive view of the cellular response to a compound by measuring the expression levels of thousands of genes simultaneously.
Currently, there is a lack of publicly available comparative transcriptomic data for cells treated directly with cyclo(L-Phe-trans-4-hydroxy-L-Pro). However, studies on the closely related compound, cyclo(L-Phe-L-Pro) (cFP), offer valuable insights into the potential transcriptomic effects of this class of molecules. This guide provides a comparative analysis based on the available data for cFP and the known biological activities of cyclo(L-Phe-trans-4-hydroxy-L-Pro), offering a framework for future research.
Comparative Biological Activities
While structurally similar, the presence of a hydroxyl group on the proline ring of cyclo(L-Phe-trans-4-hydroxy-L-Pro) can significantly influence its biological activity compared to cyclo(L-Phe-L-Pro).
| Biological Activity | Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | Cyclo(L-Phe-L-Pro) | Reference |
| Anticancer | Induces apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 signaling pathway. | Exhibits anticancer activity and can induce apoptosis in colon cancer cells.[2] | [3] |
| Antimicrobial | Possesses antifungal activity.[4] The hydroxyl group is suggested to be important for its antimicrobial effects. | Shows antibacterial and antifungal activities.[2] | [2][4] |
| Quorum Sensing | The trans-4-hydroxyl group is pivotal for its ability to modulate quorum sensing in bacteria.[5] | Acts as a quorum-sensing signal molecule in various bacteria, including Vibrio vulnificus.[2] | [2][5] |
Transcriptomic Analysis of Vibrio vulnificus Treated with Cyclo(L-Phe-L-Pro)
A study on the transcriptomic response of the bacterium Vibrio vulnificus to cFP treatment provides a valuable dataset for understanding how these cyclic dipeptides can modulate gene expression.
Summary of Differentially Expressed Gene Functions
| Functional Category | Gene Regulation | Key Processes Affected | Reference |
| Inorganic Ion Transport and Metabolism | Up-regulated | Primarily iron transport and metabolism. | [6] |
| Energy Production and Conversion | Down-regulated | General energy metabolism pathways. | [6] |
| Carbohydrate Transport and Metabolism | Down-regulated | Various carbohydrate metabolic pathways. | [6] |
| Biofilm Formation | Modulated | Genes associated with the formation of biofilms were both up- and down-regulated, with an overall interference in biofilm formation. | [6] |
Top 5 Up-regulated Genes in Vibrio vulnificus Treated with cFP
| Gene | Function | Fold Change | Reference |
| VV1_1583 | TonB-dependent receptor | >10 | [6] |
| VV1_1584 | TonB-dependent receptor | >10 | [6] |
| VV1_1585 | ExbB | >10 | [6] |
| VV1_1586 | ExbD | >10 | [6] |
| VV1_2217 | ABC transporter, permease protein | >8 | [6] |
Top 5 Down-regulated Genes in Vibrio vulnificus Treated with cFP
| Gene | Function | Fold Change | Reference |
| VV1_0921 | Flagellin | < -10 | [6] |
| VV1_0922 | Flagellin | < -10 | [6] |
| VV1_0923 | Flagellin | < -10 | [6] |
| VV1_0924 | Flagellin | < -10 | [6] |
| VV1_0925 | Flagellin | < -10 | [6] |
Experimental Protocols
Transcriptomic Analysis of Vibrio vulnificus Treated with cFP
The following is a summary of the experimental protocol used to obtain the transcriptomic data for Vibrio vulnificus treated with cyclo(L-Phe-L-Pro).
-
Bacterial Culture and Treatment: Vibrio vulnificus was cultured to the desired optical density. The culture was then treated with a final concentration of 5 mM cFP. A control culture without cFP was also maintained.[2]
-
RNA Extraction: Total RNA was isolated from both the cFP-treated and control bacterial cells.[7]
-
rRNA Depletion: Ribosomal RNA (rRNA) was removed from the total RNA samples to enrich for messenger RNA (mRNA).
-
cDNA Library Preparation: The enriched mRNA was fragmented and reverse transcribed into complementary DNA (cDNA). Sequencing adaptors were then ligated to the cDNA fragments.
-
Next-Generation Sequencing (NGS): The prepared cDNA libraries were sequenced using a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: The raw sequencing reads were assessed for quality, and low-quality reads and adaptors were trimmed.
-
Read Alignment: The high-quality reads were aligned to the Vibrio vulnificus reference genome.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene was counted, and statistical analysis was performed to identify genes that were significantly up- or down-regulated in the cFP-treated samples compared to the control. Genes with a Reads Per Kilobase of transcript per Million mapped reads (RPKM) value above 3 were considered for further analysis.[6]
-
Signaling Pathways and Experimental Workflows
Inferred Signaling Pathway for Cyclo(L-Phe-trans-4-hydroxy-L-Pro) in Cancer Cells
Based on its observed pro-apoptotic effects in cancer cells, a potential signaling pathway involves the generation of reactive oxygen species (ROS) leading to the activation of the intrinsic apoptosis pathway mediated by the Bcl-2 family of proteins.
Caption: Inferred apoptotic signaling pathway of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Hypothetical Experimental Workflow for Comparative Transcriptomics
The following workflow outlines a proposed experimental design for a comparative transcriptomic analysis of cells treated with cyclo(L-Phe-trans-4-hydroxy-L-Pro) and its non-hydroxylated counterpart, cyclo(L-Phe-L-Pro).
Caption: Proposed workflow for a comparative transcriptomics study.
Conclusion
While direct comparative transcriptomic data for cyclo(L-Phe-trans-4-hydroxy-L-Pro) is not yet available, the analysis of the related compound cyclo(L-Phe-L-Pro) in Vibrio vulnificus provides a solid foundation for future research. The observed modulation of genes related to metabolism, ion transport, and biofilm formation by cFP suggests that cyclo(L-Phe-trans-4-hydroxy-L-Pro) may have similar, yet distinct, effects on cellular gene expression, likely influenced by its hydroxyl group. Further investigation into the transcriptomic consequences of treatment with cyclo(L-Phe-trans-4-hydroxy-L-Pro) in various cell types, particularly cancer cell lines, is warranted to fully elucidate its mechanism of action and therapeutic potential. The proposed experimental workflow provides a roadmap for such studies.
References
- 1. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | Benchchem [benchchem.com]
- 6. Transcriptomic analysis of genes modulated by cyclo(L-phenylalanine-L-proline) in Vibrio vulnificus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron-Fur complex suppresses the expression of components of the cyclo-(Phe-Pro)-signaling regulatory pathway in Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of cyclo(L-Phe-trans-4-hydroxy-L-Pro): A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical compounds. For researchers, scientists, and drug development professionals working with cyclo(L-Phe-trans-4-hydroxy-L-Pro), a clear and compliant disposal procedure is essential. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potentially hazardous chemical, adhering to established best practices for laboratory waste management.
The primary principle for disposing of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is to avoid drain or regular trash disposal.[1] All chemical waste must be managed in accordance with institutional and local environmental regulations.[2][3] The following procedures provide a comprehensive guide for the safe handling and disposal of this compound.
I. Waste Identification and Segregation
The first crucial step is the accurate identification and segregation of waste.
-
Waste Characterization: All waste containing cyclo(L-Phe-trans-4-hydroxy-L-Pro) must be classified as chemical waste.[3] This includes pure compound, solutions, and any contaminated materials.
-
Segregation: Keep cyclo(L-Phe-trans-4-hydroxy-L-Pro) waste separate from other waste streams.[4] Incompatible chemicals should never be mixed.[1][3] Store waste in a designated, secure area away from general laboratory traffic.[5]
II. Container Management and Labeling
Proper containment and labeling are critical for safe storage and subsequent disposal.
-
Container Selection: Use a suitable, leak-proof container that is compatible with the chemical.[3] The container must be in good condition with a secure lid.[3]
-
Labeling: All waste containers must be clearly labeled.[4][5] The label should include:
III. Disposal Procedures
The disposal of chemical waste must be handled by trained professionals.
-
Professional Disposal Service: Partner with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][3][4] These services are equipped to handle the collection, transportation, and disposal of chemical waste in compliance with all regulations.[4]
-
Scheduling Pickup: Contact your EHS office to schedule a waste pickup.[1][3] Ensure all containers are properly labeled and sealed before the scheduled pickup time.
IV. Decontamination of Labware
Any labware or equipment that has come into contact with cyclo(L-Phe-trans-4-hydroxy-L-Pro) must be decontaminated.
-
Rinsing: Triple-rinse contaminated glassware and equipment with a suitable solvent.[3]
-
Rinsate Collection: The rinsate from the decontamination process must be collected and treated as hazardous waste.[3] It should be added to the appropriate labeled waste container.
-
Final Cleaning: After triple-rinsing and collecting the rinsate, the labware can be washed according to standard laboratory procedures.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Caption: Disposal workflow for cyclo(L-Phe-trans-4-hydroxy-L-Pro).
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling cyclo(L-Phe-trans-4-hydroxy-L-Pro)
Personal Protective Equipment (PPE)
When handling cyclo(L-Phe-trans-4-hydroxy-L-Pro), appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 or equivalent | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile Gloves | Chemical-resistant | Prevents skin contact with the compound.[2][3] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from contamination.[2] |
| Respiratory | Fume Hood | N/A | Recommended when handling the powder to avoid inhalation of dust.[4] |
Operational Plan: Handling and Storage
Handling:
-
Always handle cyclo(L-Phe-trans-4-hydroxy-L-Pro) within a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of any fine particles.[4]
-
Avoid direct contact with skin and eyes.[5] In case of accidental contact, rinse the affected area thoroughly with water.[4]
-
Minimize the creation of dust when handling the solid compound.
-
Use clean, dedicated spatulas and weighing papers for transferring the substance.[4]
Storage:
-
Store the compound in a tightly sealed container.
-
Keep in a cool and dry place, with a recommended storage temperature of below -15°C.[1]
-
Store away from incompatible materials, though specific incompatibilities for this compound are not documented, general practice is to store it separately from strong oxidizing agents.[5][6]
Disposal Plan
All waste containing cyclo(L-Phe-trans-4-hydroxy-L-Pro) should be treated as chemical waste.
-
Solid Waste: Collect any solid waste, including contaminated weighing papers and gloves, in a designated and clearly labeled chemical waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the solution should be collected in a labeled liquid chemical waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain or in regular trash.[6]
Experimental Workflow
The following diagram outlines the standard workflow for handling and disposing of cyclo(L-Phe-trans-4-hydroxy-L-Pro) in a laboratory setting.
Caption: Workflow for safe handling and disposal of cyclo(L-Phe-trans-4-hydroxy-L-Pro).
References
- 1. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | TEA47706 [biosynth.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 4. ucblueash.edu [ucblueash.edu]
- 5. fishersci.com [fishersci.com]
- 6. saffronchemicals.com [saffronchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
